Product packaging for Acid Red 111(Cat. No.:CAS No. 6358-57-2)

Acid Red 111

Cat. No.: B1630594
CAS No.: 6358-57-2
M. Wt: 830.8 g/mol
InChI Key: YFSRRLXAGNGNNQ-UHFFFAOYSA-L
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Description

Acid Red 111 is a useful research compound. Its molecular formula is C37H28N4Na2O10S3 and its molecular weight is 830.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H28N4Na2O10S3 B1630594 Acid Red 111 CAS No. 6358-57-2

Properties

IUPAC Name

disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30N4O10S3.2Na/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42;;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSRRLXAGNGNNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N4Na2O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044708
Record name Acid Red 111
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URL https://comptox.epa.gov/dashboard/DTXSID3044708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-57-2
Record name C.I. Acid Red 111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-[2,2'-dimethyl-4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 111
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[2,2'-dimethyl-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 111
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K4T0CSTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 (C.I. 23266) is a synthetic dye belonging to the disazo class of colorants.[1] Characterized by its two azo (-N=N-) chromophores, it presents as a yellowish-red powder.[2][3] Primarily utilized in the textile industry for dyeing wool, polyamide fibers, and leather, its chemical properties also make it a subject of interest in analytical chemistry and environmental science.[2][4] This guide provides a detailed overview of the core chemical properties of this compound, complete with quantitative data, generalized experimental protocols, and process visualizations to support advanced research and development activities.

Chemical Identity and Structure

This compound is chemically defined as the disodium (B8443419) salt of 4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid.[5] Its complex aromatic structure is responsible for its distinct color and dyeing characteristics.

Identifier Value Reference(s)
IUPAC Name disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate[5]
CAS Number 6358-57-2[4][5]
C.I. Number 23266[5][6]
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃[2][4]
Synonyms Acid Scarlet F-3GL, Weak Acid Scarlet FGN, C.I. This compound[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various matrices and for developing analytical methods.

Property Value Reference(s)
Molecular Weight 830.8 g/mol (Disodium Salt)[4][5]
786.85 g/mol (Free Acid)[4]
Appearance Yellowish-red powder[2][3]
Water Solubility 25 g/L (at 90 °C)[2]
Other Solubilities Soluble in acetone, ethanol.[7]
Lightfastness (AATCC) 4-6 (on a scale of 1-8, where 8 is highest)[6]
Hydrogen Bond Donors 1 (Disodium Salt)[4]
Hydrogen Bond Acceptors 14 (Disodium Salt)[4]

Spectroscopic Properties

The color of this compound arises from its extended conjugated system involving the azo linkages and aromatic rings, which allows for the absorption of light in the visible spectrum. The primary analytical technique for its characterization and quantification is UV-Visible spectrophotometry.

Based on spectral data for closely related "Acid Red" dyes, the maximum absorbance (λmax) in the visible region is approximately 510 nm .[8] Additional strong absorption peaks are found in the ultraviolet region between 250-350 nm , corresponding to π-π* electronic transitions within the benzene (B151609) and naphthalene (B1677914) ring systems.[8]

Generalized Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines a general method for determining the λmax and generating a calibration curve for this compound.

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a precise volume of deionized water (or an appropriate buffer) in a Class A volumetric flask to create a concentrated stock solution (e.g., 100 mg/L).

  • Preparation of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.

  • Spectral Scan: Using a calibrated dual-beam UV-Visible spectrophotometer, scan a mid-range standard solution across a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). Use deionized water as the blank.

  • Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each prepared standard solution.

  • Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). This curve can be used to determine the concentration of unknown samples.

Workflow for Spectroscopic Analysis

G Workflow for Spectroscopic Characterization prep_stock Prepare Stock Solution (e.g., 100 mg/L in DI Water) prep_standards Perform Serial Dilutions to Create Standards prep_stock->prep_standards scan_lambda Scan Standard (200-800 nm) to Determine λmax prep_standards->scan_lambda measure_abs Measure Absorbance of all Standards at λmax scan_lambda->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve regression Perform Linear Regression (y = mx + c, R²) plot_curve->regression quantify Quantify Unknown Samples regression->quantify

Workflow for Spectroscopic Characterization

Chemical Reactivity and Stability

The chemical reactivity of this compound is centered on its azo linkages and aromatic structure.

  • Reduction: The azo groups can be reduced to form aromatic amines. This is a common mechanism of degradation and decolorization.[4]

  • Oxidation: The azo group can be oxidized, leading to the breakdown of the chromophore.[4]

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions, though the sulfonic acid groups are deactivating.

The dye is generally stable under ambient storage conditions. However, its stability is influenced by several factors:

  • pH and Temperature: While specific stability data for this compound is limited, studies on similar azo dyes show that they can be degraded under certain pH and temperature conditions, particularly at extremes.[9] One study on the biodegradation of Reactive Red 111 noted successful decolorization across a pH range of 5.0 to 10.5 and temperatures from 30 to 40°C, indicating the molecule is stable enough for such processes but is susceptible to breakdown.[1]

  • Metal Ions: The dye is sensitive to the presence of copper and iron ions, which can form complexes with the dye molecule, leading to a shift in color.[2][3] This is a critical consideration in dyeing processes and analytical preparations.

  • Environmental Persistence: this compound has the potential to remain in the environment for a long time but is not expected to accumulate in organisms.[10]

Generalized Experimental Protocol: pH and Thermal Stability Assessment

This protocol describes a general approach to evaluating the stability of this compound.

  • Solution Preparation: Prepare a buffered aqueous solution of this compound at a known concentration (e.g., 25 mg/L).

  • pH Stress Study:

    • Aliquot the solution into several vials. Adjust the pH of each vial to a different value across a wide range (e.g., pH 2, 4, 7, 9, 12) using HCl or NaOH.

    • Store the vials at a constant temperature (e.g., 25 °C) protected from light.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • Thermal Stress Study:

    • Aliquot the solution (at a constant pH, e.g., 7.0) into several vials.

    • Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) protected from light.

    • At specified time points, withdraw a sample from each vial.

  • Analysis: Analyze each sample using UV-Visible spectrophotometry at the λmax. A decrease in absorbance indicates degradation. High-Performance Liquid Chromatography (HPLC) can also be used for a more detailed analysis of the parent compound and the appearance of degradation products.

  • Data Reporting: Report the percentage of the initial concentration remaining at each time point for each condition.

Synthesis Pathway

The industrial synthesis of this compound is a multi-step process involving diazotization and coupling reactions, followed by an esterification step.[2]

  • Double Diazotization: The process begins with the double diazotization of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine in an acidic medium (pH 1-2) with sodium nitrite (B80452) to form a tetra-azonium salt.[4]

  • First Coupling: The tetra-azonium salt is then reacted with 4-Hydroxynaphthalene-2,7-disulfonic acid. One of the diazonium groups couples with the naphthol derivative.[4]

  • Second Coupling: The remaining diazonium group is subsequently coupled with phenol (B47542) under slightly acidic or neutral conditions.[2][3]

  • Esterification: Finally, the hydroxyl group of the coupled phenol is esterified with 4-Methylbenzene-1-sulfonyl chloride to enhance the dye's stability.[2][4]

Diagram of Synthesis Pathway

G General Synthesis Pathway of this compound start 4-(4-Amino-2-methylphenyl) -3-methylbenzenamine diazotization Double Diazotization (NaNO₂, HCl, pH 1-2) start->diazotization tetrazo Tetra-azonium Salt Intermediate diazotization->tetrazo coupling1 First Coupling Reaction tetrazo->coupling1 coupler1 4-Hydroxynaphthalene- 2,7-disulfonic acid coupler1->coupling1 monoazo Monoazo Intermediate coupling1->monoazo coupling2 Second Coupling Reaction monoazo->coupling2 coupler2 Phenol coupler2->coupling2 disazo Disazo Intermediate (Phenolic) coupling2->disazo esterification Esterification disazo->esterification esterifier 4-Methylbenzene- 1-sulfonyl chloride esterifier->esterification final_product This compound esterification->final_product

General Synthesis Pathway of this compound

References

Unveiling the Molecular Architecture of Acid Red 111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of Acid Red 111, a disazo dye. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data into a clear, accessible format, including a detailed visualization of its molecular structure.

Core Molecular Identity

This compound, also known by its Colour Index number C.I. 23266, is a complex organic molecule widely utilized in various industrial applications.[1][2] Its chemical identity is precisely defined by its molecular formula and structure.

The most common form of this compound is its disodium (B8443419) salt.[3][4] The molecular formula for this salt is C37H28N4Na2O10S3 .[1][3][4] The free acid form, without the sodium ions, has the molecular formula C37H30N4O10S3 .[4][5]

The systematic IUPAC name for this compound is disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate.[3] This name precisely describes the intricate arrangement of its constituent aromatic rings, azo linkages, and sulfonate groups.

Quantitative Molecular Data

A summary of the key quantitative properties of this compound is presented in the table below, facilitating easy comparison and reference.

PropertyValue (Disodium Salt)Value (Free Acid)Reference
Molecular Formula C37H28N4Na2O10S3C37H30N4O10S3[3][4]
Molecular Weight 830.8 g/mol 786.85 g/mol [3][4]
Exact Mass 830.07629519 Da786.1124 Da[3][5]
Solubility in Water Soluble (25 g/L at 90°C)Not specified[1][6]
CAS Registry Number 6358-57-2Not specified[3][7]

Molecular Structure Visualization

To provide a clear visual representation of the complex structure of this compound, the following diagram has been generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms and the arrangement of the various functional groups.

Acid_Red_111_Structure cluster_naphthalene cluster_biphenyl cluster_azo2 cluster_phenylsulfonyloxy Naph Naphthalene Disulfonate Naph_OH OH Naph->Naph_OH C4-OH Naph_SO3_1 SO3- Naph->Naph_SO3_1 C2-SO3- Naph_SO3_2 SO3- Naph->Naph_SO3_2 C7-SO3- Azo1 N=N Naph->Azo1 C3-N= Biphenyl Biphenyl Azo1->Biphenyl =N-C4' Biphenyl_CH3_1 CH3 Biphenyl->Biphenyl_CH3_1 C3-CH3 Biphenyl_CH3_2 CH3 Biphenyl->Biphenyl_CH3_2 C2'-CH3 Azo2 N=N Biphenyl->Azo2 C4-N= Phenyl Phenyl Azo2->Phenyl =N-C4'' SulfonylOxy O-SO2 Phenyl->SulfonylOxy Tolyl Tolyl SulfonylOxy->Tolyl Tolyl_CH3 CH3 Tolyl->Tolyl_CH3

Figure 1. Molecular Structure of this compound

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can vary, the general manufacturing process involves a multi-step diazotization and coupling reaction.[1][6]

A typical synthesis pathway is as follows:

  • Double Diazotization: 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine undergoes a double diazotization reaction.

  • First Coupling: The resulting bis-diazonium salt is coupled with 4-Hydroxynaphthalene-2,7-disulfonic acid.

  • Second Coupling: The intermediate from the first coupling is then coupled with phenol.

  • Esterification: Finally, the hydroxyl group of the phenolic moiety is esterified with 4-Methylbenzene-1-sulfonyl chloride to yield the final this compound molecule.[1][6]

This guide serves as a foundational resource for professionals requiring detailed molecular information about this compound. The provided data and visualizations are intended to support further research and development activities.

References

Unveiling C.I. 23266: A Technical Guide to an Azo Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide delves into the chemical characteristics and synonyms of the azo dye commonly known as C.I. Direct Red 83 and its related compound, C.I. Direct Red 83:1. While the designation C.I. 23266 is not widely referenced in scientific literature, it is through the exploration of these related direct dyes that a clear picture of its chemical identity emerges.

Core Chemical Characteristics

Direct Red 83 is classified as a double azo dye.[1][2] Its chemical properties have been documented, although some variations in reported data exist, particularly concerning its metal complexation. The presence of copper in some formulations is a key differentiator.

PropertyValueSource
C.I. Name Direct Red 83, Direct Red 83:1[2][3]
CAS Number 15418-16-3 (for Direct Red 83)[1][2]
90880-77-6 (for Direct Red 83:1)[3]
Molecular Formula C₃₃H₂₀N₆Na₄O₁₇S₄ (non-complexed)[1][2]
C₃₃H₁₆Cu₂N₆Na₄O₁₇S₄ (copper complex)[4]
Molecular Weight 992.77 g/mol [1][2]
Molecular Structure Double azo class[1][2]
Appearance Blue and red to red light purple powder[1][2]
Solubility Soluble in water (product red), soluble in ethanol (B145695) (shallow purple)[1][2]

Synonyms and Alternative Identifiers

To facilitate comprehensive literature searches and cross-referencing, a list of known synonyms and identifiers for C.I. Direct Red 83 is provided below:

  • C.I. 29225[2]

  • Direct Red 83:1[3][5]

  • Direct Red D-BL[2]

  • Direct Fast Rubin BLL[2]

  • Direct Red 3BL[2]

  • Rubine BL[5]

  • Superlitefast Red 3BL

  • Tertrodirect Light Violet 2R

  • Solamine Light Rubine 2BLL

Experimental Protocols

Synthesis of C.I. Direct Red 83

The manufacturing process of C.I. Direct Red 83 involves a multi-step chemical synthesis.[1][2] The protocol is as follows:

  • Diazotization: Two molar equivalents of 3-Amino-4-methoxybenzenesulfonic acid are diazotized. This standard procedure in azo dye synthesis involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. This reaction forms the core bis-azo structure of the dye.

  • Complexation: The synthesized bis-azo compound is treated with a copper sulfate (B86663) solution containing ammonia. During this step, a copper complex is formed. A key transformation that occurs is the replacement of a methoxy (B1213986) group with a hydroxyl group.[1][2]

Analytical Methods

The analysis of azo dyes like C.I. Direct Red 83 typically employs a range of modern analytical techniques to ensure purity, and to identify and quantify any potential impurities or degradation products. Commonly utilized methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying components in a mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a high degree of sensitivity and selectivity, enabling the identification of compounds based on their mass-to-charge ratio.

  • UV-Vis Spectrophotometry: Used for the quantitative analysis of the dye in solution by measuring its absorbance at a specific wavelength.

Visualizing the Synthesis Workflow

To provide a clear, at-a-glance understanding of the manufacturing process for C.I. Direct Red 83, the following workflow diagram has been generated using the DOT language.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 3-Amino-4-methoxy- benzenesulfonic acid (2 eq.) P1 Diazotization A->P1 B N,N'-bis(4-hydroxy-2-sulfo- naphthalene-7-yl)urea P2 Coupling Reaction B->P2 C Copper Sulfate Solution (with Ammonia) P3 Copper Complexation C->P3 P1->P2 Diazonium Salt P2->P3 Bis-azo Intermediate FP C.I. Direct Red 83 (Copper Complex) P3->FP

References

Weak Acid Scarlet F-3GL (C.I. Acid Red 213): A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for Weak Acid Scarlet F-3GL, also known as C.I. Acid Red 213. Due to the limited availability of specific toxicological and ecotoxicological data for this particular dye, this guide incorporates information from its Safety Data Sheet (SDS), data on structurally similar azo dyes, and established international testing guidelines to provide a thorough understanding of its potential hazards and recommended safety protocols.

Chemical and Physical Properties

Weak Acid Scarlet F-3GL is a single azo, 1:2 cobalt complex dye.[1] It is a red-brown powder that is soluble in water.[1][2]

PropertyValueReference
CI Name Acid Red 213[1][2]
CAS Number 12715-60-5[1][2]
Molecular Formula C16H13N3O4S[1][2]
Molecular Weight 343.36 g/mol [1][2]
Appearance Red-brown powder[2]
Solubility Soluble in water[1][2]

Hazard Identification and GHS Classification

Weak Acid Scarlet F-3GL is considered a hazardous substance. The primary hazards are related to its irritant properties and potential for harm if ingested.

GHS Classification (Predicted based on available data):

  • Acute Toxicity (Oral): Category 4 - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

A Safety Data Sheet for Acid Red 213 indicates that it is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[3]

Toxicological Data

EndpointValueSpeciesClassificationReference
Acute Oral LD50 > 2000 mg/kg (Estimated)RatUnclassified (Based on OECD 420 limit test)[6]
48-h EC50 46.84 - 55.32 mg/L (Analogous Azo Dyes)Daphnia magnaMinor Acutely Toxic[4][5]

Experimental Protocols

While specific experimental reports for C.I. Acid Red 213 are not available, the toxicological data for similar chemicals are typically determined using standardized international guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.[7][8][9]

Methodology:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.

  • Main Study: A single sex of rats (typically females) is dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[7][8]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9]

  • Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS).[7]

Aquatic Toxicity - Acute Immobilisation Test (Daphnia magna) (OECD 202)

This test determines the concentration of a substance that causes immobilization in Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated.

Safety and Handling

Proper handling of Weak Acid Scarlet F-3GL is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required.

  • Skin Protection: Wear appropriate protective gloves and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be used.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • An eyewash station and safety shower should be readily available.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Environmental Hazards and Disposal

Azo dyes can be persistent in the environment and some degradation products may be of concern.

Ecotoxicity

Specific ecotoxicity data for C.I. Acid Red 213 is limited. As with other azo dyes, it should be prevented from entering waterways. The 48-hour EC50 values for some azo dyes in Daphnia magna are in a range that indicates they are toxic to aquatic life.[4][5]

Biodegradation

Azo dyes are generally resistant to aerobic biodegradation.[10] Under anaerobic conditions, the azo bond can be cleaved to form aromatic amines, which may be more toxic than the parent dye.[11]

Waste Disposal

Dispose of Weak Acid Scarlet F-3GL and its contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain or in regular trash. Waste from the production of certain dyes and pigments is listed as hazardous waste (K181) by the EPA.[12]

Visualizations

The following diagrams illustrate key safety and logical workflows related to the handling of Weak Acid Scarlet F-3GL.

G cluster_0 Hazard Identification & Risk Assessment cluster_1 Safe Handling Procedures cluster_2 Emergency Response cluster_3 Waste Management Review SDS Review SDS Identify Hazards (Irritant, Harmful) Identify Hazards (Irritant, Harmful) Review SDS->Identify Hazards (Irritant, Harmful) Assess Exposure Potential Assess Exposure Potential Identify Hazards (Irritant, Harmful)->Assess Exposure Potential Determine Control Measures Determine Control Measures Assess Exposure Potential->Determine Control Measures Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Determine Control Measures->Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls (Fume Hood)->Personal Protective Equipment (PPE) Proper Storage Proper Storage Personal Protective Equipment (PPE)->Proper Storage Controlled Dispensing Controlled Dispensing Proper Storage->Controlled Dispensing Collect Waste Collect Waste Controlled Dispensing->Collect Waste Spill Spill Spill Containment & Cleanup Spill Containment & Cleanup Spill->Spill Containment & Cleanup Waste Disposal Waste Disposal Spill Containment & Cleanup->Waste Disposal Exposure Exposure First Aid Measures First Aid Measures Exposure->First Aid Measures Seek Medical Attention Seek Medical Attention First Aid Measures->Seek Medical Attention Label as Hazardous Waste Label as Hazardous Waste Collect Waste->Label as Hazardous Waste Store in Designated Area Store in Designated Area Label as Hazardous Waste->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal Safe Handling Procedures Safe Handling Procedures Emergency Response Emergency Response

Caption: Workflow for the safe handling and disposal of Weak Acid Scarlet F-3GL.

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Inhalation Inhalation Skin Contact Skin Contact Eye Contact Eye Contact Ingestion Ingestion Move to Fresh Air Move to Fresh Air Provide Oxygen if Needed Provide Oxygen if Needed Move to Fresh Air->Provide Oxygen if Needed Seek Medical Attention Seek Medical Attention Provide Oxygen if Needed->Seek Medical Attention Remove Contaminated Clothing Remove Contaminated Clothing Wash with Soap & Water Wash with Soap & Water Remove Contaminated Clothing->Wash with Soap & Water Seek Medical Attention if Irritation Persists Seek Medical Attention if Irritation Persists Wash with Soap & Water->Seek Medical Attention if Irritation Persists Flush with Water (15 min) Flush with Water (15 min) Remove Contact Lenses Remove Contact Lenses Flush with Water (15 min)->Remove Contact Lenses Seek Immediate Medical Attention Seek Immediate Medical Attention Remove Contact Lenses->Seek Immediate Medical Attention Rinse Mouth Rinse Mouth Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: First aid measures for different exposure routes to Weak Acid Scarlet F-3GL.

References

A Comprehensive Technical Guide to the Solubility of Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Acid Red 111 (C.I. 23266; CAS No. 6358-57-2), a disazo dye. The document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Core Data Presentation: Solubility Profile of this compound

The solubility of this compound is significantly influenced by the solvent and temperature. Below is a summary of the available data.

Quantitative Solubility Data in Aqueous Media

The solubility of this compound in water has been quantitatively determined at different temperatures, highlighting the positive correlation between temperature and solubility.

SolventTemperature (°C)Solubility (g/L)
Water202.36[1]
Water9025[2][3]
Qualitative Solubility Data in Organic Solvents
SolventSolvent TypeQualitative Solubility
MethanolPolar ProticGood[4]
EthanolPolar ProticGood, Favorable[4]
AcetonePolar AproticExcellent[4]
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent[4]

Experimental Protocols for Solubility Determination

The following is a standard methodology for determining the solubility of a dye such as this compound in a given solvent. This protocol is based on the equilibrium saturation method.

Objective

To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment
  • This compound (powder form)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer with hot plate

  • Thermostatic water bath

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Separation:

    • After the equilibration period, cease agitation and allow the suspension to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

    • To further separate the solid from the liquid phase, centrifuge the sample at a high speed (e.g., 5000 rpm for 15 minutes).

  • Analysis of the Saturated Solution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter to remove any remaining suspended particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

    • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

  • Quantification and Calculation:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Measure the absorbance of each standard solution to create a calibration curve (absorbance vs. concentration).

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_analysis 3. Analysis cluster_calc 4. Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Sedimentation of undissolved solid B->C D Centrifugation C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Measure absorbance (UV-Vis Spectrophotometer) F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

General workflow for solubility determination.

References

In-depth Technical Guide on Acid Red 111 (CAS 6358-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific data on Acid Red 111 reveals its primary application as an industrial dye, with limited, though emerging, exploration into its biological activities. This guide synthesizes the current understanding of its physicochemical properties, toxicological profile, and potential research applications, while also highlighting areas where further investigation is warranted.

Physicochemical Properties

This compound, a disazo dye, is characterized by its vibrant red color and solubility in water. Its key physicochemical properties are summarized below, providing a foundational understanding of its chemical nature.

PropertyValueReference
CAS Number 6358-57-2General
Molecular Formula C37H28N4Na2O10S3[1][2]
Molecular Weight 830.8 g/mol [1][2]
Appearance Yellowish-red powder[3][4]
Solubility Soluble in water (25 g/L at 90 °C)[3]
Spectral Data Maximum absorption in the visible range of 450-550 nm, with a peak at 510 nm.

Toxicological Profile

The toxicological assessment of this compound indicates potential hazards that necessitate careful handling and disposal. While comprehensive quantitative data is limited in publicly accessible literature, existing studies point towards cytotoxic and genotoxic effects.

Cytotoxicity: Research has indicated that this compound exhibits cytotoxic effects. One study demonstrated potent cytotoxicity in human lung fibroblast (WI-38) cells, suggesting a mechanism involving the induction of oxidative stress.

Genotoxicity: In vitro studies, such as the Ames test, have suggested that this compound may have mutagenic properties. Furthermore, observations of chromosomal aberrations in mammalian cells exposed to the dye raise concerns about its potential carcinogenicity.

Environmental Impact: Studies have shown that this compound can persist in the environment, posing a risk to aquatic ecosystems. Its degradation products have been reported to be toxic to marine life.

Quantitative Data Summary: Specific LD50 and IC50 values for this compound are not widely reported in the available literature. A safety data sheet mentions "possible risks of irreversible effects," though this is not further quantified. The Canadian Environmental Protection Act assessment concluded that it is not harmful to the general population at current exposure levels, but also noted that analogues of this compound raise concerns regarding potential genotoxicity and carcinogenicity.

Research Applications and Experimental Considerations

While primarily an industrial colorant, this compound has been noted for several biological activities that may warrant further investigation by researchers.

Biological Staining: this compound has been mentioned as a biological stain, particularly for red blood cells, and as a counterstain in neuropathology. However, specific and validated protocols for these applications are not readily available in scientific literature. Researchers interested in this application would need to undertake optimization studies.

Workflow for Developing a Staining Protocol:

Caption: A generalized workflow for developing a novel histological staining protocol.

Inhibitory Activities: Preliminary findings suggest that this compound possesses inhibitory properties against certain biological targets:

  • Protease Activity: It has been shown to exhibit protease activity, though the specific proteases and the nature of this activity are not well-defined.

  • Antifungal Activity: this compound has demonstrated the ability to inhibit the growth of the fungus Ganoderma lucidum.

  • Fatty Acid Inhibition: There is also evidence to suggest it can inhibit fatty acids.

Experimental Protocol: General Protease Inhibition Assay (Conceptual) The following is a generalized protocol for assessing the protease inhibitory activity of a compound like this compound. This would require significant adaptation and validation.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a solution of the target protease in an appropriate assay buffer.

    • Prepare a solution of a fluorogenic protease substrate.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the protease solution, and varying concentrations of this compound.

    • Include control wells with no inhibitor (positive control) and no enzyme (negative control).

    • Pre-incubate the plate to allow for potential binding of the inhibitor to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence intensity over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of this compound would indicate inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Logical Relationship for Investigating Inhibitory Activity:

InhibitoryActivity Target Identify Biological Target (e.g., specific protease) Assay Develop/Adapt Inhibition Assay Target->Assay DoseResponse Perform Dose-Response Experiments Assay->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 Mechanism Investigate Mechanism of Inhibition IC50->Mechanism

Caption: Logical flow for characterizing the inhibitory potential of a compound.

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature linking this compound to specific cellular signaling pathways. The observation that it may induce oxidative stress suggests a potential interaction with pathways sensitive to reactive oxygen species (ROS), such as the Nrf2/KEAP1 pathway or MAP kinase pathways. However, this remains speculative and requires dedicated research to elucidate.

Proposed Workflow for Investigating Signaling Pathway Modulation:

SignalingPathwayInvestigation CellCulture Treat Cells with This compound WesternBlot Western Blot for Key Signaling Proteins CellCulture->WesternBlot ReporterAssay Reporter Gene Assays CellCulture->ReporterAssay Microarray Transcriptomic Analysis (Microarray/RNA-Seq) CellCulture->Microarray Validation Validate Key Findings WesternBlot->Validation ReporterAssay->Validation PathwayAnalysis Bioinformatic Pathway Analysis Microarray->PathwayAnalysis PathwayAnalysis->Validation

Caption: An experimental workflow to investigate the impact of a compound on cellular signaling.

Conclusion and Future Directions

This compound is a well-characterized dye with established physicochemical properties. However, its biological activities and toxicological profile are not yet fully understood. For researchers, scientists, and drug development professionals, this compound presents a molecule with intriguing but largely unexplored potential. Future research should focus on:

  • Quantitative Toxicological Studies: Determining specific LD50 and IC50 values in a range of cell lines and animal models.

  • Elucidation of Mechanisms: Investigating the precise mechanisms behind its observed cytotoxic, genotoxic, and inhibitory activities.

  • Protocol Development: Establishing and validating detailed experimental protocols for its use in biological research.

  • Signaling Pathway Analysis: Identifying and characterizing its effects on specific cellular signaling pathways.

Such studies are essential to move beyond its current industrial applications and to ascertain any true potential for this compound in the fields of biological research and drug development.

References

Spectroscopic Profile of Acid Red 111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Acid Red 111 (C.I. 23266; CAS No. 6358-57-2), a disazo dye. Due to the limited availability of specific experimental spectra in public databases, this document presents a combination of fundamental physicochemical data and predicted spectroscopic information based on the known chemical structure and data from analogous compounds. Detailed, standardized experimental protocols for obtaining UV-Vis, FT-IR, and NMR spectra are also provided to guide researchers in the empirical analysis of this compound.

Physicochemical Properties of this compound

This compound is a water-soluble dye characterized by its complex aromatic structure containing two azo (-N=N-) chromophores.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₃₇H₂₈N₄Na₂O₁₀S₃[1][2]
Molecular Weight 830.82 g/mol [1][2]
IUPAC Name disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate[2]
CAS Number 6358-57-2[1][2]
Appearance Yellowish-red powder[3]
Solubility Soluble in water[1][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the compound's structure and typical spectral values for the functional groups present.

UV-Visible Spectroscopy (Predicted)

The color of this compound arises from electronic transitions within its extensive conjugated system of aromatic rings and azo groups. The predicted absorption maxima (λmax) are in the visible and UV regions.

Wavelength RangePredicted λmax (nm)Associated Electronic Transition
Visible~490 - 530n → π* (azo groups)
Ultraviolet~320 - 360π → π* (aromatic systems)
Ultraviolet~250 - 280π → π* (aromatic systems)
Infrared (FT-IR) Spectroscopy (Predicted Major Peaks)

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups within the this compound molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200 - 3600 (broad)O-HStretching
3000 - 3100Aromatic C-HStretching
2850 - 2960Aliphatic C-HStretching
~1600N=NStretching
1450 - 1580Aromatic C=CStretching
1150 - 1250 & 1000-1100S=O (Sulfonate)Asymmetric & Symmetric Stretching
~1180C-O (Sulfonyl ester)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts)

The predicted ¹H and ¹³C NMR chemical shifts are based on the complex aromatic and aliphatic structure of this compound. Due to the complexity of the molecule, the predicted proton and carbon environments are numerous.

¹H-NMR (Predicted Chemical Shifts)

Chemical Shift (ppm)Proton Environment
6.5 - 8.5Aromatic protons
~3.8Phenolic -OH proton
2.0 - 2.5Methyl (-CH₃) protons

¹³C-NMR (Predicted Chemical Shifts)

Chemical Shift (ppm)Carbon Environment
110 - 160Aromatic carbons
~150Carbon attached to -OH
130 - 145Carbons in azo linkage
20 - 25Methyl (-CH₃) carbons

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a water-soluble dye such as this compound.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions in deionized water to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use deionized water as the blank reference.

    • Scan the sample from 200 to 800 nm.

    • Record the absorbance values and identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of finely ground, dry this compound powder with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid dye sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H-NMR:

      • Acquire a one-dimensional proton spectrum.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak.

    • ¹³C-NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

      • Reference the spectrum to the solvent peak.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., H2O, D2O, DMSO-d6) Sample->Dissolution Pellet Preparation of KBr pellet (for FT-IR) Sample->Pellet UV_Vis UV-Visible Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR FT_IR FT-IR Spectroscopy Pellet->FT_IR Process_UV Identify λmax Determine Molar Absorptivity UV_Vis->Process_UV Process_IR Identify characteristic peaks Assign functional groups FT_IR->Process_IR Process_NMR Determine chemical shifts Assign proton and carbon environments NMR->Process_NMR Structure_Confirm Structural Confirmation & Purity Assessment Process_UV->Structure_Confirm Process_IR->Structure_Confirm Process_NMR->Structure_Confirm

Caption: Spectroscopic Analysis Workflow.

References

Defining Purity Standards for Research-Grade Acid Red 111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 111, a disazo dye, finds applications beyond the textile industry in various research contexts. However, the lack of clearly defined purity standards for a "research-grade" designation presents a significant challenge to the reliability and reproducibility of scientific investigations. This technical guide proposes a comprehensive framework for establishing such standards, outlining key analytical methodologies and proposing a set of purity specifications. The objective is to provide researchers, scientists, and drug development professionals with a robust quality control schema for the procurement and use of this compound in sensitive applications, ensuring the integrity of experimental outcomes.

Introduction to Research-Grade Purity

In the context of scientific research, "research-grade" signifies a level of purity and characterization that ensures a reagent will not introduce significant variables into an experimental system. Unlike industrial or technical grades, where functionality is the primary concern, research-grade chemicals demand a high degree of purity, typically ≥95%, and a well-defined impurity profile.[1][2] The American Chemical Society (ACS) and the United States Pharmacopeia (USP) provide frameworks for chemical grades that emphasize high purity and stringent quality control.[1][3] For a dye like this compound, this means minimizing the presence of starting materials, by-products from synthesis, and contaminants such as heavy metals.

Proposed Purity Specifications for Research-Grade this compound

To ensure the suitability of this compound for research applications, a set of rigorous specifications should be met. The following table summarizes the proposed purity standards.

Parameter Specification Analytical Method
Appearance Red to dark red powderVisual Inspection
Identity Conforms to the reference spectrum of this compoundFTIR Spectroscopy
Purity (by HPLC) ≥ 95.0% (by area normalization)High-Performance Liquid Chromatography (HPLC)
Dye Content (by UV-Vis) ≥ 85.0%UV-Vis Spectrophotometry
Moisture Content ≤ 5.0%Karl Fischer Titration
Insoluble Matter ≤ 0.2%Gravimetric Analysis
Heavy Metals Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Arsenic (As)≤ 3 ppm
Lead (Pb)≤ 10 ppm
Mercury (Hg)≤ 1 ppm
Cadmium (Cd)≤ 1 ppm

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the main dye component from its impurities.[4][5]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the dye in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

UV-Vis Spectrophotometry for Dye Content

UV-Vis spectrophotometry provides a straightforward method for determining the concentration of the dye in a solution, which is then used to calculate the dye content of the solid material.[6][7]

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: Deionized water or a suitable buffer.

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Measure the absorbance of each standard at the λmax of this compound.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare a solution of the test sample at a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the test sample and determine its concentration from the calibration curve.

    • Calculate the dye content as a percentage of the weighed solid material.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Heavy Metal Analysis

ICP-MS is a highly sensitive method for the detection of trace metals.[8][9]

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation: Accurately weigh a sample of this compound and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. Dilute the digested sample to a known volume with deionized water.

  • Analysis: Aspirate the prepared sample into the ICP-MS and measure the ion intensity for the specified heavy metals. Quantify the concentration of each metal using external calibration standards.

Visualizing Experimental Workflows

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection at λmax separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate end end calculate->end Final Purity Value ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing start Weigh this compound Sample digest Microwave Digestion with Acids start->digest dilute Dilute to Known Volume digest->dilute aspirate Aspirate Sample into ICP-MS dilute->aspirate measure Measure Ion Intensities aspirate->measure quantify Quantify Against Calibration Standards measure->quantify report Report Heavy Metal Concentrations (ppm) quantify->report end end report->end Final Heavy Metal Content

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Acid Red 111 (C.I. 23266), a disazo dye widely utilized in the textile industry. The synthesis is a multi-step process involving double diazotization, sequential azo coupling reactions, and a final esterification. This document outlines the detailed methodologies for each critical stage, presents available quantitative data, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound is a synthetic anionic dye valued for its vibrant red hue and its application in dyeing protein fibers such as wool and silk, as well as polyamides.[1] Its molecular structure, characterized by two azo groups (-N=N-) and sulfonic acid groups, confers its color and water solubility, respectively. The manufacturing process is a classic example of aromatic chemistry, employing a series of well-established reactions to build the complex chromophore. A thorough understanding of this process is essential for process optimization, quality control, and the development of novel dye molecules.

Overall Synthesis Pathway

The synthesis of this compound is a four-step process commencing with the double diazotization of a diamine, followed by two distinct azo coupling reactions to form the disazo backbone, and culminating in an esterification reaction to introduce a stabilizing group. The overall transformation can be summarized as follows:

Synthesis_Pathway cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product A 4-(4-Amino-2-methylphenyl)- 3-methylbenzenamine (2,2'-Dimethylbenzidine) S1 Step 1: Double Diazotization A->S1 B 4-Hydroxynaphthalene- 2,7-disulfonic acid S2 Step 2: First Azo Coupling B->S2 C Phenol (B47542) S3 Step 3: Second Azo Coupling C->S3 D 4-Methylbenzene- 1-sulfonyl chloride (p-Toluenesulfonyl chloride) S4 Step 4: Esterification D->S4 I1 Tetrazotized 2,2'-Dimethylbenzidine S1->I1 NaNO₂, HCl I2 Monoazo Intermediate S2->I2 Coupling I3 Disazo Dye Intermediate S3->I3 Coupling FP This compound S4->FP Esterification I1->S2 I2->S3 I3->S4

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Double Diazotization of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine

The synthesis begins with the double diazotization (also known as tetrazotization) of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine (2,2'-dimethylbenzidine). This reaction converts the two primary amino groups into highly reactive diazonium salt groups.

Reaction: 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine + 2NaNO₂ + 4HCl → Tetrazotized 2,2'-Dimethylbenzidine + 2NaCl + 4H₂O

Protocol: A precise, step-by-step protocol with specific quantities for this initial stage is not readily available in public literature. However, the general procedure for diazotization of aromatic amines involves the slow addition of a sodium nitrite (B80452) solution to a cooled, acidic solution of the amine. Maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: First Azo Coupling with 4-Hydroxynaphthalene-2,7-disulfonic acid

The tetrazotized intermediate is then reacted with 4-Hydroxynaphthalene-2,7-disulfonic acid in the first azo coupling reaction. This reaction forms a monoazo intermediate.

Reaction: Tetrazotized 2,2'-Dimethylbenzidine + 4-Hydroxynaphthalene-2,7-disulfonic acid → Monoazo Intermediate

Protocol: The diazonium salt solution is added to a solution of 4-Hydroxynaphthalene-2,7-disulfonic acid. The coupling reaction with naphthols is typically carried out under alkaline conditions to activate the naphthol ring for electrophilic attack by the diazonium ion.

Step 3: Second Azo Coupling with Phenol

The remaining diazonium group on the monoazo intermediate is then coupled with phenol to form the disazo dye structure.

Reaction: Monoazo Intermediate + Phenol → Disazo Dye Intermediate

Protocol: The coupling reaction with phenol is generally performed in a slightly acidic to neutral medium (pH 6-7) at a controlled temperature of 20-25°C.[2] Phenol is dissolved in an alkaline solution to form the more reactive phenoxide ion, which then couples with the diazonium salt.

Step 4: Esterification with 4-Methylbenzene-1-sulfonyl chloride

The final step involves the esterification of the phenolic hydroxyl group of the disazo dye with 4-Methylbenzene-1-sulfonyl chloride (p-toluenesulfonyl chloride). This step enhances the stability of the dye.

Reaction: Disazo Dye Intermediate + 4-Methylbenzene-1-sulfonyl chloride → this compound

Protocol: This reaction is typically conducted in an anhydrous solvent such as dichloromethane (B109758) at a temperature of 40-50°C.[2] Pyridine is often used as a catalyst and to neutralize the hydrochloric acid byproduct.[2] After the reaction, sodium hydroxide (B78521) is added to neutralize any excess acid and to precipitate the final product.[2]

Manufacturing Process and Quality Control

The industrial-scale production of this compound follows the same synthetic principles but with adaptations for large-scale manufacturing.

Manufacturing_Workflow cluster_synthesis Synthesis Stages cluster_purification Purification and Finishing Diazotization Double Diazotization in Reactor 1 Coupling1 First Azo Coupling in Reactor 2 Diazotization->Coupling1 Coupling2 Second Azo Coupling in Reactor 3 Coupling1->Coupling2 Esterification Esterification in Reactor 4 Coupling2->Esterification Filtration Filtration Esterification->Filtration Drying Spray Drying Filtration->Drying QC Quality Control (Spectroscopy, Chromatography) Drying->QC Packaging Packaging QC->Packaging Raw_Materials Raw Material Charging Raw_Materials->Diazotization

Caption: General manufacturing workflow for this compound.

Key considerations in the industrial manufacturing of this compound include:

  • Reactor Design: Large-scale, jacketed reactors are used to ensure precise temperature control, which is crucial for maximizing yield and minimizing side reactions.

  • Process Control: Automation and real-time monitoring of parameters such as pH, temperature, and reactant concentration are employed to maintain optimal reaction conditions.

  • Purification: The crude dye is purified through filtration and washing to remove unreacted starting materials and byproducts. Spray drying is a common method used to obtain the final powdered dye.

  • Quality Control: The final product is subjected to rigorous quality control tests, including spectrophotometry to verify color intensity and chromatography to assess purity.

Quantitative Data

ParameterStep 1: Double DiazotizationStep 2: First Azo CouplingStep 3: Second Azo CouplingStep 4: EsterificationOverall
Key Reagents 2,2'-Dimethylbenzidine, NaNO₂, HClTetrazotized Intermediate, 4-Hydroxynaphthalene-2,7-disulfonic acidMonoazo Intermediate, PhenolDisazo Intermediate, p-Toluenesulfonyl chloride-
Typical Temperature 0-5 °C0-10 °C20-25 °C[2]40-50 °C[2]-
Typical pH AcidicAlkalineSlightly Acidic/Neutral[2]--
Expected Yield High (in solution)>90%>90%>80%>65% (lab scale)[2]
Industrial Yield ----85-90%[2]

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental principles of organic chemistry. The four key stages—double diazotization, two sequential azo couplings, and a final esterification—are orchestrated to produce a stable and vibrant red dye. While the general pathway is clear, the successful and efficient manufacturing of this compound relies on precise control of reaction conditions at each step. This guide provides a foundational understanding of the synthesis and manufacturing process, intended to be a valuable resource for professionals in the fields of chemical research and development. Further investigation into proprietary industrial methods and patent literature may reveal more specific details regarding process optimization and quantitative analysis.

References

A Comprehensive Technical Guide on the Thermal Stability and Degradation of Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 111 (C.I. 23266) is a disulfonated diazo dye widely utilized in the textile and leather industries for its vibrant red hue and good fastness properties. Understanding the thermal stability and degradation profile of this compound is of paramount importance for several reasons. From a processing perspective, it dictates the acceptable temperature ranges for dyeing and finishing, preventing premature color loss or change. Environmentally, the thermal decomposition products could have toxicological implications, necessitating a thorough understanding of the degradation pathways. For researchers and drug development professionals, who may use such dyes as markers or in specific formulations, knowledge of their thermal behavior is crucial for ensuring the stability and integrity of their experimental systems or products.

This technical guide provides an in-depth overview of the thermal stability and degradation of this compound, drawing upon the analysis of structurally similar sulfonated azo dyes. It details the key analytical techniques, presents representative quantitative data, and outlines the expected degradation mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CI Name This compound
CI Number 23266
CAS Number 6358-57-2
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃
Molecular Weight 830.82 g/mol
Chemical Structure Diazo
Appearance Red powder
Solubility Soluble in water

Thermal Degradation Analysis

The thermal stability of azo dyes like this compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The identification of degradation products is commonly achieved through hyphenated techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Representative Thermal Stability Data

The following table summarizes representative thermal degradation data for sulfonated azo dyes analogous to this compound, as determined by TGA.

ParameterRepresentative ValueDescription
Onset Decomposition Temperature (Tonset) 250 - 300 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tmax) 300 - 400 °CThe temperature at which the rate of weight loss is highest.
Weight Loss (Stage 1) 10 - 20%Corresponds to the loss of volatile components and initial decomposition of sulfonate groups.
Weight Loss (Stage 2) 30 - 50%Associated with the cleavage of the azo bonds and fragmentation of the aromatic backbone.
Final Residue at 800 °C 20 - 40%Remaining char and inorganic components.
Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dye (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, d(weight %)/dt vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of weight loss at different stages.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the dye (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

  • Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition range at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A very small amount of the dye (typically 0.1-1 mg) is placed in a pyrolysis sample tube.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the Tmax determined by TGA) in an inert atmosphere (e.g., helium).

  • GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries (e.g., NIST).

Degradation Pathways and Mechanisms

The thermal degradation of sulfonated azo dyes like this compound is a complex process involving multiple reaction pathways. The primary degradation events are believed to be the cleavage of the azo bonds and the decomposition of the sulfonate groups.

Cleavage of the Azo Bond

The -N=N- bond is typically the weakest covalent bond in the dye molecule and is susceptible to thermal cleavage. This homolytic cleavage results in the formation of highly reactive radical intermediates. These radicals can then undergo various reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller aromatic compounds. For this compound, this would likely result in the formation of derivatives of naphthalene (B1677914) and biphenyl (B1667301).

Decomposition of Sulfonate Groups

The sodium sulfonate (-SO₃Na) groups contribute to the water solubility of the dye. At elevated temperatures, these groups can decompose, releasing sulfur dioxide (SO₂) and leaving behind sodium oxide or sulfide (B99878) in the final residue. The thermal decomposition of aromatic sulfonic acid salts can occur in the range of 200-300°C.

Fragmentation of the Aromatic Backbone

At higher temperatures, the aromatic rings of the naphthalene and biphenyl moieties will start to fragment, leading to the formation of smaller volatile compounds such as benzene, toluene, and various phenols.

Visualizations

The following diagrams illustrate the typical experimental workflow for thermal analysis and a plausible degradation pathway for a generic sulfonated azo dye.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound Powder TGA TGA (5-10 mg, N2 atm, 10°C/min) Sample->TGA DSC DSC (2-5 mg, N2 atm, 10°C/min) Sample->DSC PyGCMS Py-GC/MS (0.1-1 mg, He atm) Sample->PyGCMS TGA_Data Weight Loss vs. Temp (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Thermogram) DSC->DSC_Data PyGCMS_Data Mass Spectra of Degradation Products PyGCMS->PyGCMS_Data Stability Thermal Stability Profile (Tonset, Tmax) TGA_Data->Stability Transitions Thermal Transitions (Melting, Decomposition) DSC_Data->Transitions Products Identification of Degradation Products PyGCMS_Data->Products

Caption: Experimental workflow for the thermal analysis of this compound.

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation cluster_tertiary Tertiary Degradation / Final Products Dye This compound (Sulfonated Azo Dye) Heat Heat (Δ) Dye->Heat Azo_Cleavage Azo Bond Cleavage (-N=N-) Heat->Azo_Cleavage Sulfonate_Decomposition Sulfonate Group Decomposition (-SO3Na) Heat->Sulfonate_Decomposition Aromatic_Radicals Aromatic Radicals (Naphthalene & Biphenyl derivatives) Azo_Cleavage->Aromatic_Radicals SO2 Sulfur Dioxide (SO2) Sulfonate_Decomposition->SO2 Na_Residue Sodium Residue (Na2O, Na2S) Sulfonate_Decomposition->Na_Residue Fragmentation Aromatic Ring Fragmentation Aromatic_Radicals->Fragmentation Volatiles Smaller Volatile Compounds (Benzene, Toluene, Phenols, etc.) Fragmentation->Volatiles Char Char Residue Fragmentation->Char

Caption: Plausible thermal degradation pathway for this compound.

Conclusion

While specific experimental data for the thermal degradation of this compound is not currently available, a comprehensive understanding of its thermal behavior can be inferred from the analysis of analogous sulfonated azo dyes. The primary degradation is expected to initiate with the cleavage of the azo linkages and the decomposition of the sulfonate groups, followed by the fragmentation of the aromatic backbone at higher temperatures. The methodologies of TGA, DSC, and Py-GC/MS provide a robust framework for the detailed characterization of its thermal stability and the identification of its degradation products. For researchers, scientists, and drug development professionals, a thorough thermal analysis is a critical step in ensuring the safe and effective application of this dye. It is recommended that specific studies be conducted on this compound to validate the representative data and pathways outlined in this guide.

Navigating the Crimson Tide: A Technical Guide to the Health and Safety of Acid Red 111 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of Acid Red 111 in a laboratory setting. This compound, a synthetic azo dye, is primarily utilized in the textile industry.[1] While its widespread industrial application has prompted governmental evaluation, detailed public-domain toxicological studies are limited. This guide synthesizes available data on this compound and structurally related azo dyes to provide a thorough understanding of its potential hazards, safe handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is a red, powdered azo dye.[2] While specific toxicity data for this compound is not extensively available in peer-reviewed literature, the general toxicological profile of azo dyes warrants a cautious approach. Azo dyes as a class have been associated with health concerns such as skin sensitization, allergic reactions, and in some cases, the potential for metabolic cleavage into carcinogenic aromatic amines.[3][4]

The Government of Canada conducted a screening assessment of this compound and concluded that it is not considered to be harmful to the health of the general population at current levels of exposure.[5] The assessment also indicated that while it may persist in the environment, it is not expected to accumulate in organisms to a harmful extent.[5] However, workplace exposures in a laboratory setting can be significantly different, necessitating stringent safety protocols.

GHS Hazard Statements for Structurally Similar Azo Dyes:

While a specific GHS classification for this compound is not consistently reported, related azo dyes often carry the following warnings:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

Toxicological Data

Table 1: Summary of Toxicological Information for Azo Dyes (General)

Toxicological EndpointDataNotes
Acute Oral Toxicity (LD50) Data not available for this compound. For other azo dyes, values vary widely.Handle as a substance with unknown acute oral toxicity.
Acute Dermal Toxicity (LD50) Data not available for this compound.Avoid skin contact.
Acute Inhalation Toxicity (LC50) Data not available for this compound.Avoid generating dust.
Skin Corrosion/Irritation Belongs to a class of dyes that can cause skin irritation.Prolonged or repeated contact may lead to dermatitis.
Serious Eye Damage/Irritation Expected to be an eye irritant based on data from similar compounds.Direct contact can cause serious eye irritation.
Respiratory or Skin Sensitization Azo dyes are known to be potential skin sensitizers.[1][6]May cause an allergic skin reaction upon repeated contact.
Germ Cell Mutagenicity Some azo dyes have shown mutagenic potential in Ames tests.The mutagenic potential of this compound is not definitively established.
Carcinogenicity Some azo dyes can be cleaved to form carcinogenic aromatic amines.The carcinogenic potential of this compound has not been fully evaluated.
Reproductive Toxicity Data not available for this compound.
STOT-Single Exposure May cause respiratory irritation.
STOT-Repeated Exposure Data not available for this compound.
Aspiration Hazard Not considered an aspiration hazard.

Experimental Protocols for Safety Assessment

Due to the limited specific data on this compound, this section outlines general methodologies for key toxicological assays relevant to assessing the safety of azo dyes.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiSkin™, EpiDerm™) are cultured to form a multi-layered, differentiated epidermis.

  • Chemical Exposure: A precise amount of the test substance (e.g., this compound) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Tissue viability is determined by the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) precipitate by mitochondrial dehydrogenases in viable cells.

  • Extraction and Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured spectrophotometrically.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This assay evaluates the potential of a substance to cause serious eye damage by measuring its cytotoxicity in a reconstructed human cornea-like epithelium model.

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelium tissues are cultured.

  • Chemical Exposure: The test substance is applied to the epithelial surface for a specified duration.

  • Rinsing and Post-Incubation: The substance is rinsed off, and the tissues are incubated in fresh medium.

  • Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is assessed using the MTT assay.

  • Data Analysis: The reduction in tissue viability compared to the negative control is used to classify the substance's eye irritation potential.

In Vitro Cytotoxicity: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of a substance on cultured cells.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human keratinocytes, hepatocytes) is cultured in microtiter plates.

  • Chemical Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Incubation: The cells are then incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.[8]

  • Extraction and Quantification: The incorporated dye is extracted from the cells, and the absorbance is measured spectrophotometrically.

  • Data Analysis: The amount of neutral red retained by the cells is directly proportional to the number of viable cells. The IC50 (the concentration that inhibits 50% of cell viability) can be calculated.[8]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound in the laboratory.

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

CategorySpecificationRationale
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of dust particles.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with a particulate filter should be used if dust generation is unavoidable.To prevent inhalation of airborne particles.

Handling Procedures:

  • Avoid creating dust.

  • Weigh the powder in a contained environment (e.g., fume hood or weighing enclosure).

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Minor Spills:

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Visualized Workflows and Relationships

To aid in understanding the key processes and logical relationships in handling and assessing the safety of this compound, the following diagrams have been generated using Graphviz.

G General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Weigh Solid b->c d Dissolve in Solvent c->d e Decontaminate Workspace d->e f Dispose of Waste e->f g Remove PPE & Wash Hands f->g

Figure 1: General Laboratory Handling Workflow for this compound.

G Emergency Response Logic for this compound Exposure cluster_actions Emergency Response Logic for this compound Exposure start Exposure Event skin Skin Contact? start->skin eye Eye Contact? start->eye inhalation Inhalation? start->inhalation wash_skin Wash with Soap & Water skin->wash_skin Yes flush_eyes Flush with Water (15 min) eye->flush_eyes Yes fresh_air Move to Fresh Air inhalation->fresh_air Yes seek_medical Seek Medical Attention wash_skin->seek_medical If irritation persists flush_eyes->seek_medical fresh_air->seek_medical If symptoms persist

Figure 2: Emergency Response Logic for this compound Exposure.

Conclusion

While this compound has not been identified as a high-priority concern for the general public at current exposure levels, its use in a laboratory setting requires a thorough understanding of the potential hazards associated with azo dyes. The lack of comprehensive, publicly available toxicological data for this compound necessitates a conservative approach to its handling, guided by the principles of substitution, engineering controls, administrative controls, and personal protective equipment. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize the risks associated with the laboratory use of this compound and ensure a safe working environment.

References

Navigating the Environmental Fate and Remediation of Acid Red 111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact and disposal methodologies for Acid Red 111 (CAS No. 6358-57-2), a disazo dye predominantly used in the textile industry.[1][2] This document synthesizes current scientific findings on its ecotoxicity, biodegradability, and the various physical, chemical, and biological treatment processes for its removal from wastewater. Detailed experimental approaches and quantitative data are presented to facilitate further research and the development of effective remediation strategies.

Environmental Impact and Ecotoxicity

This compound, while potentially persistent in the environment, is not expected to bioaccumulate in organisms.[3] However, as an azo dye, its release into aquatic ecosystems is a concern due to the potential for the formation of hazardous aromatic amines upon degradation and its contribution to water coloration, which can inhibit photosynthesis.[4][5][6] The ecotoxicological profile of this compound indicates potential harm to aquatic life, with GHS classifications including "Very toxic to aquatic life with long lasting effects" (H410) and "Harmful to aquatic life with long lasting effects" (H412), although some conflicting reports exist.[7]

Quantitative Ecotoxicity Data

A summary of the available ecotoxicity data for this compound and related azo dyes is presented in Table 1. It is important to note that specific LC50 and EC50 values for this compound are not extensively reported in publicly available literature, highlighting a need for further research in this area.

ParameterOrganismEndpointValue (mg/L)Reference
GHS Hazard Aquatic EnvironmentLong-term hazardCategory 1 or 3[7]
General Azo Dye Toxicity FishLC50 (96h)Varies[5]
General Azo Dye Toxicity DaphniaEC50 (48h)Varies[5]
General Azo Dye Toxicity AlgaeEC50 (72-96h)Varies[5]

Table 1: Summary of Ecotoxicity Data for this compound and Related Azo Dyes.

Disposal and Remediation Technologies

Several methods have been investigated for the removal and degradation of this compound from aqueous solutions. These can be broadly categorized into biological degradation, adsorption, and advanced oxidation processes (AOPs).

Biodegradation

Microbial degradation offers an environmentally friendly approach to dye removal. Various bacterial strains have demonstrated the ability to decolorize and degrade azo dyes, including those structurally similar to this compound.[8][9][10][11][12] The primary mechanism involves the enzymatic cleavage of the azo bond (-N=N-), often under anaerobic or microaerophilic conditions, followed by the aerobic degradation of the resulting aromatic amines.[12]

Table 2: Microbial Degradation of Reactive Red Dyes (including this compound analogues).

MicroorganismDye Concentration (ppm)Decolorization Efficiency (%)Time (hours)Optimal pHOptimal Temperature (°C)Reference
Pseudomonas aeruginosa300915.55.0-10.530-40[8][9]
Lysinibacillus boronitolerans20088.7848945[10]
Enterobacter sp.Not Specified>9016-18Not SpecifiedNot Specified[11]
Pseudomonas stutzeri30086.296Not Specified37[12]

A general protocol for assessing the biodegradation of this compound by a microbial isolate is as follows:

  • Isolation and Acclimatization: Isolate bacterial strains from dye-contaminated soil or wastewater. Acclimatize the isolates by gradually increasing the concentration of this compound in the culture medium.

  • Inoculum Preparation: Grow the acclimatized bacterial strain in a nutrient-rich broth until it reaches the exponential growth phase. Harvest the cells by centrifugation and wash with a sterile saline solution. Resuspend the cells to a specific optical density (e.g., OD600 of 1.0).

  • Biodegradation Assay: In sterile flasks, add a defined mineral salt medium containing this compound at a specific concentration. Inoculate the flasks with the prepared bacterial suspension. Incubate the flasks under controlled conditions of temperature, pH, and agitation (or static for anaerobic conditions).

  • Monitoring Decolorization: At regular intervals, withdraw aliquots from the flasks. Centrifuge the samples to remove bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer. Calculate the decolorization percentage.

  • Degradation Analysis: To confirm the degradation of the dye, analyze the supernatant using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation byproducts.

Adsorption

Adsorption is a widely used physical method for dye removal due to its simplicity and high efficiency.[13] Various adsorbents, including activated carbon and modified natural materials, have been shown to effectively remove acid red dyes from wastewater.[14][15] The process is influenced by factors such as pH, adsorbent dosage, contact time, and initial dye concentration.

Table 3: Adsorption-based Removal of Acid Red Dyes.

AdsorbentDyeAdsorption Capacity (mg/g)Optimal pHContact Time (min)Reference
Activated CarbonAcid Red DyeNot specified4.5Not specified[15]
Modified Nano-pumiceAcid Red 18Not specified4.570[13]
Activated Zizyphus Jujuba seed shellBasic Red 111Not specified9Not specified[14]

A typical protocol for evaluating the adsorption of this compound is as follows:

  • Adsorbent Preparation: Prepare the adsorbent material (e.g., activate carbon, synthesize modified pumice). Characterize the adsorbent's properties, such as surface area and porosity, using techniques like BET analysis.

  • Batch Adsorption Experiments: Prepare stock solutions of this compound. In a series of flasks, add a fixed amount of adsorbent to solutions of the dye at varying initial concentrations, pH values, and temperatures. Agitate the flasks for a predetermined period to reach equilibrium.

  • Analysis: Separate the adsorbent from the solution by filtration or centrifugation. Analyze the remaining concentration of this compound in the filtrate using a UV-Vis spectrophotometer.

  • Isotherm and Kinetic Modeling: Analyze the equilibrium data using adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism. Analyze the time-dependent data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate of adsorption.

Advanced Oxidation Processes (AOPs)

AOPs are chemical treatment processes that generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants.[16][17][18] Fenton's reagent (Fe²⁺/H₂O₂), ozonation (O₃), and UV/H₂O₂ are effective AOPs for the degradation of azo dyes.[16][19][20] These methods can achieve high degradation efficiencies in a relatively short time.

Table 4: Degradation of Azo Dyes using Advanced Oxidation Processes.

AOP MethodDyeDegradation Efficiency (%)TimeKey ParametersReference
Fenton ProcessAzo DyesHighMinutes to hourspH, Fe²⁺:H₂O₂ ratio[16][18]
OzonationAzo DyesHighMinutes to hourspH, Ozone dose[16]
UV/H₂O₂Azo DyesHighMinutes to hourspH, H₂O₂ concentration, UV intensity[19]

A general procedure for the degradation of this compound using a Fenton-like process is as follows:

  • Reaction Setup: In a glass reactor, prepare an aqueous solution of this compound of a known concentration. Adjust the pH of the solution to the optimal range for the Fenton reaction (typically acidic).

  • Initiation of Reaction: Add a source of ferrous ions (e.g., FeSO₄·7H₂O) to the solution, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the generation of hydroxyl radicals.

  • Monitoring Degradation: Collect samples at different time intervals. Quench the reaction in the samples (e.g., by adding a strong base). Analyze the residual concentration of this compound using a UV-Vis spectrophotometer.

  • Mineralization Analysis: To assess the extent of mineralization (conversion of the organic dye to CO₂, H₂O, and inorganic ions), measure the Total Organic Carbon (TOC) of the solution before and after the treatment.

Molecular Mechanisms of Toxicity and Degradation Pathways

The toxicity of azo dyes like this compound is often linked to their metabolic breakdown products.[4] The reductive cleavage of the azo bond can produce aromatic amines, some of which are known to be carcinogenic or mutagenic.[4] This biotransformation can occur in the environment through microbial action or within organisms by liver enzymes or gut microbiota.

The following diagram illustrates a generalized signaling pathway for the genotoxicity of azo dye metabolites.

G A This compound (Azo Dye) C Aromatic Amines (Metabolites) A->C Reduction B Azo Reductase (Microbial/Hepatic) B->C E Reactive Electrophiles C->E Oxidation D Metabolic Activation (e.g., N-hydroxylation) D->E F DNA Adduct Formation E->F G Mutations F->G H Genotoxicity/ Carcinogenicity G->H

Caption: Generalized pathway for azo dye-induced genotoxicity.

The following diagram illustrates a typical workflow for the biodegradation of this compound.

G cluster_anaerobic Anaerobic/Microaerophilic Stage cluster_aerobic Aerobic Stage A This compound B Azo Bond Cleavage (Decolorization) A->B Azo Reductase C Aromatic Amines B->C D Ring Cleavage C->D Oxygenases E Mineralization (CO2, H2O, etc.) D->E

Caption: Two-stage workflow for the biodegradation of this compound.

Conclusion

This compound poses potential environmental risks characteristic of azo dyes. While biodegradation, adsorption, and advanced oxidation processes have all demonstrated effectiveness in removing and degrading this and similar dyes from wastewater, the choice of the most suitable technology depends on factors such as the concentration of the dye, the presence of other pollutants, and economic considerations. Further research is needed to obtain more specific ecotoxicological data for this compound and to elucidate the detailed signaling pathways affected by its metabolites. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in developing robust and efficient remediation strategies for this widely used industrial colorant.

References

The Historical Development and Applications of Azo Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the historical development, synthesis, applications, and toxicological aspects of azo dyes. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, experimental protocols, and regulatory landscape of this significant class of synthetic colorants.

Historical Development: From Serendipity to Synthetic Revolution

The journey of azo dyes began in the mid-19th century, marking a pivotal moment in the history of synthetic organic chemistry and the chemical industry. Prior to this, dyes were primarily sourced from natural origins, often expensive and inconsistent in quality.[1] The advent of synthetic dyes, including the vast family of azo compounds, democratized color and fueled industrial growth.

The foundational discovery was made by the German chemist Johann Peter Griess in 1858.[2][3] While working with aromatic amines and nitrous acid, he discovered the diazotization reaction, which forms a reactive diazonium salt.[2][4] This discovery, however, did not immediately lead to the creation of dyes. It was the subsequent coupling of these diazonium salts with aromatic compounds that unlocked the vibrant world of azo colors.[5] The first true azo dye, Bismarck Brown, was prepared by Carl Alexander von Martius in 1863.[6] This was followed by a rapid expansion in the variety and complexity of azo dyes throughout the late 19th and early 20th centuries, fundamentally transforming the textile and other industries.[5][7]

YearMilestoneKey Figure(s)Significance
1856 Synthesis of Mauveine, the first synthetic dye.[1][8]William Henry PerkinSparked the synthetic dye industry.[1]
1858 Discovery of the diazotization reaction.[2][3]Johann Peter GriessLaid the chemical foundation for azo dye synthesis.[9]
1863 First coupling of diazonium ions and amines.[5][6]Martius and LightfootDemonstrated the potential for creating colored compounds.[5]
1864 Preparation of Bismarck Brown, the first azo dye.[5]Peter GriessThe first commercially successful azo dye.
1880s Development of numerous other azo dyes like Para Red and Primuline Red.[5]Various chemistsExpansion of the color palette and applications.[5]
1922 Development of "ionamines" for dyeing cellulose (B213188) acetate (B1210297).[10]Green and SaundersLed to the creation of disperse dyes for synthetic fibers.[10]
1953 "Acetate dyes" officially renamed "Disperse Dyes".[10]-Reflected their broader utility for various hydrophobic fibers.[10]

Applications of Azo Dyes

The versatility in chemical structure and the resulting wide range of colors have led to the application of azo dyes in numerous fields.[11] They account for 60-70% of all dyes used in the food and textile industries.[6]

Textile Industry

The textile industry is the largest consumer of azo dyes, where they are used to color a vast array of natural and synthetic fibers, including cotton, wool, silk, polyester, and nylon.[11][12] The choice of dye depends on the fiber type and desired fastness properties.[11]

  • Direct Dyes: Water-soluble anionic dyes applied directly to cellulosic fibers.[11]

  • Acid Dyes: Water-soluble anionic dyes used for protein fibers like wool and silk, and synthetic fibers like nylon.[11]

  • Disperse Dyes: Sparingly water-soluble, non-ionic dyes for hydrophobic fibers such as polyester.[11]

  • Reactive Dyes: Form a covalent bond with the fiber, resulting in excellent wash fastness.[11]

Food Industry

Azo dyes are used as food colorants to enhance the visual appeal of products.[10] However, their use is controversial due to potential health concerns.[10][13] Regulatory bodies in many countries have set strict limits on the types and amounts of azo dyes permitted in food.[9][14][15]

Azo DyeE NumberColor
TartrazineE102Lemon Yellow
Sunset Yellow FCFE110Orange-Yellow
CarmoisineE122Red
AmaranthE123Red
Ponceau 4RE124Red
Allura Red ACE129Red
Biomedical and Pharmaceutical Applications

Beyond their coloring properties, certain azo compounds exhibit biological activity and have found applications in medicine and biomedical research.[2][3]

  • Antibacterial and Antifungal Agents: Some azo compounds have demonstrated antimicrobial properties.[2][16]

  • Drug Delivery: The azo bond can be cleaved by azoreductases in the colon, making azo compounds suitable as prodrugs for colon-targeted drug delivery.[5][7]

  • Cellular Staining: Azo dyes are used in histology and cytology to visualize cellular components.[5][7]

  • Cancer Research: Some azo compounds are being investigated for their potential in cancer diagnosis and therapy.[2][5]

pH Indicators

The color of many azo dyes is pH-dependent due to changes in their electronic structure.[8] This property makes them excellent acid-base indicators.[6][8]

IndicatorpH RangeAcid ColorBase Color
Methyl Orange3.1 - 4.4RedYellow
Methyl Red4.4 - 6.2RedYellow
Alizarine Yellow R10.1 - 12.0YellowRed
Other Industrial Applications
  • Printing and Imaging: Azo dyes are used in inks for inkjet and screen printing.[12] The diazo printing process utilizes the light sensitivity of diazonium compounds to create positive prints.[17]

  • Plastics and Polymers: Azo pigments are incorporated into plastics and polymers to provide color.

  • Cosmetics: Azo dyes are found in a variety of cosmetic products, including hair dyes and makeup.[1][12]

Synthesis and Experimental Protocols

The synthesis of azo dyes is primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[13]

General Experimental Workflow

G cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_workup Work-up and Purification A Primary Aromatic Amine (Ar-NH2) D Diazonium Salt (Ar-N2+) A->D Reacts with B Sodium Nitrite (B80452) (NaNO2) B->D in the presence of C Mineral Acid (e.g., HCl) C->D in the presence of F Azo Dye (Ar-N=N-Ar') D->F Reacts with E Coupling Component (e.g., Phenol, Amine) E->F to form G Precipitation/Salting Out F->G H Filtration G->H I Recrystallization H->I J Pure Azo Dye I->J

Caption: General workflow for the synthesis of azo dyes.

Detailed Experimental Protocol: Synthesis of Methyl Orange

This protocol outlines the synthesis of methyl orange, a common azo dye and pH indicator.

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium chloride

Procedure:

  • Diazotization:

    • In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gently warming.

    • Cool the solution to room temperature and then in an ice bath.

    • Add a solution of 0.5 g of sodium nitrite in a small amount of water.

    • In a separate beaker, prepare a mixture of crushed ice and 1.3 mL of concentrated HCl.

    • Slowly add the sulfanilic acid/sodium nitrite solution to the ice-cold HCl with constant stirring. This forms the diazonium salt suspension.

  • Azo Coupling:

    • In a test tube, prepare the coupling solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

    • Slowly add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension while stirring continuously. A reddish-orange precipitate of methyl orange will form.

  • Isolation and Purification:

    • Heat the reaction mixture to boiling to dissolve the dye precipitate.

    • Add approximately 5-10 g of sodium chloride to "salt out" the methyl orange, which decreases its solubility.

    • Continue heating until the salt dissolves.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the methyl orange crystals by vacuum filtration and wash with a small amount of cold water.

    • Dry the product.

Characterization of Azo Dyes

The synthesized azo dyes are characterized using various analytical techniques to confirm their structure and purity.

  • UV-Visible (UV-Vis) Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) and to study the electronic transitions within the dye molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the arrangement of atoms.[8][9]

  • High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): Employed to assess the purity of the dye and to separate it from any unreacted starting materials or byproducts.[6]

Toxicology and Signaling Pathways

The toxicological properties of azo dyes are of significant concern, primarily due to their metabolic breakdown products.[2][13] Many azo dyes themselves are not carcinogenic, but their metabolism in the body can lead to the formation of harmful aromatic amines.[3][7]

Metabolic Activation of Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and intestinal microflora.[2][12] This process generates aromatic amines.

G cluster_ingestion Ingestion/Exposure cluster_metabolism Metabolism (Liver/Gut Microbiota) cluster_activation Metabolic Activation cluster_toxicity Toxicological Effect A Azo Dye C Aromatic Amines A->C Reductive Cleavage B Azoreductase B->A E N-hydroxyarylamine C->E D N-hydroxylation D->C G Reactive Ester E->G Phase II Metabolism F Esterification (e.g., sulfation, acetylation) F->E H Nitrenium Ion (Electrophile) G->H Heterolytic Cleavage J DNA Adducts H->J Covalent Binding I DNA I->J K Mutation J->K L Carcinogenesis K->L

Caption: Metabolic activation of a carcinogenic azo dye.

Some of the aromatic amines produced are known or suspected carcinogens. For example, benzidine, a metabolite of certain azo dyes, is a known human bladder carcinogen.[13] The carcinogenicity of these amines often arises from their subsequent metabolic activation, such as N-hydroxylation followed by esterification, to form reactive electrophiles that can bind to DNA and cause mutations.[12]

Quantitative Toxicity Data

The acute toxicity of azo dyes varies widely depending on their chemical structure.

Azo DyeLD50 (Oral, Rat)Reference
Various Azo Dyes 250 - 2,000 mg/kg[2]
Reactive Black 5 > 14,000 mg/kg[2]
1,4-Bis(imidazolylazo)benzene 1020.23 mg/kg (mice)[15]
Regulatory Landscape

Due to the potential health risks, the use of certain azo dyes is regulated in many countries. The regulations often focus on the release of specific carcinogenic aromatic amines from consumer products.

RegulationJurisdictionLimit for Restricted Aromatic Amines
REACH (Annex XVII) European Union< 30 mg/kg (0.003% by weight) in textiles and leather articles.[4][11]
Various State Regulations United StatesVaries by state; no specific federal regulations for azo dyes in textiles.[11]
Danish Statutory Order Denmark0.003% by weight for the total of 22 carcinogenic substances in textiles and leather.[10]

Conclusion

Azo dyes represent a cornerstone of the synthetic colorant industry, with a rich history and diverse applications. Their relatively simple and cost-effective synthesis allows for the creation of a vast spectrum of colors, making them indispensable in numerous sectors. However, the potential for some azo dyes to metabolize into carcinogenic aromatic amines necessitates careful toxicological assessment and regulatory oversight. Future research in this field is likely to focus on the development of safer, more environmentally friendly azo dyes with improved fastness properties and novel functionalities for advanced applications in medicine and materials science.

References

A Technical Guide to the Mechanism of Action of Acid Red 111 as a Dye

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 (C.I. 23266) is a synthetic anionic dye belonging to the double azo class.[1] It is widely utilized in the textile and leather industries for coloring protein fibers, such as wool and silk, and synthetic polyamides like nylon.[1][2][3] Its efficacy stems from its ability to form strong, stable bonds with these substrates under specific conditions.

This technical guide provides an in-depth examination of the physicochemical properties and the core mechanism of action of this compound as a textile dye. It outlines the molecular interactions that govern the dyeing process, details the critical parameters for successful application, and presents quantitative data on its performance characteristics.

Chemical and Physical Properties

This compound is a complex organic molecule characterized by multiple aromatic rings, two azo (-N=N-) linkages that act as chromophores, and three sulfonic acid groups that impart water solubility and are fundamental to its dyeing mechanism.[1][4] The key properties of its common disodium (B8443419) salt form are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference
C.I. Name This compound, C.I. 23266 [1]
CAS Number 6358-57-2 [1]
Chemical Class Double Azo Dye [1]
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃ [1][4]
Molecular Weight 830.82 g/mol [1][4]
IUPAC Name disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate [5]

| Appearance | Yellowish-red powder |[1] |

The functional components of the dye molecule are crucial to its function. The azo groups are responsible for absorbing light in the visible spectrum, producing the characteristic red color.[4] The sulfonate groups provide water solubility and the necessary anionic charge for fiber interaction.

Key Structural Components of this compound cluster_dye This compound Molecule Aromatic_Rings Complex Aromatic Backbone Azo_Groups Two Azo Groups (-N=N-) (Chromophore - Color) Aromatic_Rings->Azo_Groups Sulfonate_Groups Three Sulfonate Groups (-SO3-) (Anionic Binding Sites) Aromatic_Rings->Sulfonate_Groups Ester_Group Sulfonyl Ester Group Aromatic_Rings->Ester_Group

Simplified schematic of this compound's functional components.

Core Mechanism of Action

The dyeing mechanism of this compound is representative of the broader class of acid dyes. The process is predicated on the formation of strong electrostatic interactions between the dye molecule and the fiber substrate in an acidic environment.

Principle of Acid Dyeing

Acid dyes are so named because they are applied from a low pH (acidic) dyebath.[6] The substrates they target—protein fibers (wool, silk) and synthetic nylons—are polymers containing basic amino groups (-NH₂).[6][7]

The mechanism involves two critical steps:

  • Fiber Protonation: In the acidic dyebath, hydrogen ions (H⁺) are available to protonate the amino groups on the fiber, converting them into cationic sites (-NH₃⁺).[7][8] The density of these positive charges increases as the pH of the solution decreases.[8]

  • Ionic Bond Formation: this compound is an anionic molecule due to its negatively charged sulfonate groups (-SO₃⁻). A strong ionic bond, or salt linkage, is formed between these anionic groups on the dye and the newly formed cationic sites on the fiber.[8][9]

This primary ionic interaction is responsible for the dye's fixation to the fiber. The process is further stabilized by weaker, secondary forces, including Van der Waals forces and hydrogen bonding.[6][8]

Mechanism of Ionic Bonding in Acid Dyeing cluster_process Dyeing Environment Fibre Protein/Polyamide Fiber with Amino Groups (-NH2) Protonated_Fibre Protonated Fiber with Cationic Sites (-NH3+) Fibre->Protonated_Fibre Protonation Acid Acidic Dyebath (Provides H+ ions) Dye This compound Dye with Anionic Sulfonate Groups (-SO3-) Dyed_Fibre Dyed Fiber (Ionic Bond Forms) Protonated_Fibre->Dyed_Fibre Ionic Attraction

Ionic interaction between this compound and fiber.

The Dyeing Process: A Methodological Overview

Control over the dyeing process is essential for achieving level (even) and reproducible coloration. The key parameters are pH, temperature, and the use of electrolytes.

  • pH: The pH of the dyebath is the primary controller of dye uptake. A lower pH creates more cationic sites on the fiber, leading to a faster strike rate and higher dye exhaustion.[8]

  • Temperature: Temperature is critical for the migration and diffusion of dye molecules into the fiber. Dyeing is typically initiated at a moderate temperature (e.g., 40-50°C), slowly raised to near boiling (95-100°C), and held for 30-60 minutes to ensure full penetration and fixation.[8]

  • Electrolytes: Salts such as anhydrous sodium sulfate (B86663) (Glauber's salt) are often used as leveling or retarding agents.[8] The sulfate anions compete with the dye anions for the cationic sites on the fiber, slowing the initial rapid uptake of the dye and promoting more even coloration.[8]

Typical Experimental Protocol

This protocol describes a general laboratory procedure for dyeing wool or nylon fabric with this compound.

Materials:

  • This compound dye

  • Wool or nylon fabric swatch

  • Anhydrous sodium sulfate (Glauber's salt)

  • Sulfuric acid (96%) or Formic acid (85%)

  • Deionized water

  • Beaker, heating mantle with magnetic stirring, thermometer, pH meter

Procedure:

  • Dyebath Preparation: Prepare a dyebath with a liquor ratio of 40:1 (e.g., 400 mL water for 10 g fabric). Add 5% (on weight of fabric, owf) of Glauber's salt and adjust the pH to 2.5-3.5 using sulfuric acid.[8]

  • Fabric Introduction: Wet the fabric swatch and introduce it into the dyebath at 50°C.[8] Allow it to acclimate for 10 minutes with gentle stirring.

  • Dye Addition: Prepare a stock solution of this compound (e.g., 1% owf). Add the dye solution to the dyebath.

  • Heating: Increase the temperature of the dyebath to boiling at a rate of 1-2°C per minute.

  • Dyeing: Maintain the dyebath at boiling for 45-60 minutes, ensuring the fabric remains submerged and agitated.[8]

  • Cooling: Allow the dyebath to cool gradually to approximately 60°C.

  • Rinsing: Remove the fabric from the dyebath and rinse thoroughly with warm water, followed by cold water, until the rinse water is clear.[8]

  • Drying: Squeeze excess water from the fabric and allow it to air dry or dry in a low-temperature oven.

General Experimental Workflow for Acid Dyeing A 1. Prepare Dyebath (Water, Acid, Electrolyte) B 2. Introduce Fabric (e.g., Wool, Nylon) A->B C 3. Dissolve and Add Dye Solution B->C D 4. Heat Dyebath (e.g., 1-2°C/min ramp to 95-100°C) C->D E 5. Maintain Temperature (Hold for 30-60 min) D->E F 6. Cool Dyebath E->F G 7. Rinse Fabric Thoroughly (Remove unfixed dye) F->G H 8. Dry Fabric G->H

Typical laboratory workflow for dyeing with acid dyes.

Quantitative Data Summary

The performance of a dye is measured by its solubility, application concentration, and the fastness of the resulting color.

Table 2: Solubility and Usage of this compound

Parameter Value Reference
Solubility in Water 25 g/L (at 90°C) [1]

| Typical Usage Rate | 0.001 – 1.0% (by weight) |[10] |

Table 3: Fastness Properties of this compound (ISO Standards)

Fastness Test Rating (1=Poor, 5=Excellent) Reference
Light Fastness 5 [1]
Soaping (Fading) 4 [1]
Soaping (Staining) 5 [1]
Perspiration (Fading) 4-5 [1]
Perspiration (Staining) 4 [1]
Oxygen Bleaching (Fading) 2 [1]
Oxygen Bleaching (Staining) 4 [1]

| Fastness to Seawater | 5 |[1] |

Conclusion

The mechanism of action of this compound as a dye is a well-defined electrochemical process. As an anionic azo dye, it relies on an acidic medium to protonate the amino groups present in protein and polyamide fibers. This creates cationic sites on the substrate, which then form strong, stable ionic bonds with the dye's anionic sulfonate groups. The process is moderated by temperature and electrolytes to ensure level and efficient dyeing. The resulting coloration exhibits good to excellent fastness properties, making this compound a reliable and effective colorant for its intended applications.

References

A Technical Guide to Commercial Sourcing of High-Purity Acid Red 111 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for high-purity Acid Red 111 (CAS No. 6358-57-2), its technical specifications, and general experimental considerations for its use in research settings. This compound, a disazo dye, is primarily utilized in industrial applications such as textile and leather dyeing.[1] However, its properties as a water-soluble dye with potential biological activity, including protease activity and inhibitory effects on certain microorganisms, make it a compound of interest for research and development.[2][3]

Commercial Suppliers and Quantitative Data

The selection of a suitable commercial supplier is critical for ensuring the quality and reproducibility of experimental results. High-purity reagents are essential for scientific research to minimize confounding variables. Below is a compilation of commercial suppliers offering this compound and their publicly available specifications.

It is important to note that some suppliers, like Sigma-Aldrich, provide this product as part of a collection for early discovery researchers and do not collect analytical data, selling it on an "as-is" basis. Researchers are therefore advised to request a lot-specific Certificate of Analysis (CoA) or perform their own quality control.

SupplierProduct Name/CodePurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
CymitQuimica This compoundMin. 95%6358-57-2C₃₇H₂₈N₄Na₂O₁₀S₃830.82Intended for lab use only.[2]
Biosynth This compound (FA41265)Not specified6358-57-2C₃₇H₂₈N₄Na₂O₁₀S₃830.82For research purposes only.[3]
Sigma-Aldrich This compound (ORTOL SCARLET FG)Not specified6358-57-2Not specifiedNot specifiedBuyer assumes responsibility to confirm purity.
Pylam Dyes This compoundNot specified6358-57-2Not specifiedNot specifiedSoluble in water; Lightfastness: 4-6 (AATCC scale).[4]
Benchchem This compound (B1630594)Not specified6358-57-2C₃₇H₂₈N₄Na₂O₁₀S₃830.80For research use only.[5]

Logical Workflow for Supplier Qualification

For researchers, ensuring the quality of starting materials is a foundational aspect of experimental validity. The following diagram illustrates a logical workflow for qualifying a commercial supplier of a high-purity chemical like this compound.

G cluster_0 Supplier Qualification Workflow start Identify Research Need (High-Purity this compound) search Search for Commercial Suppliers start->search screen Screen Suppliers based on: - Stated Purity - Research Grade Availability - Technical Documentation search->screen request_info Request Technical Data: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) screen->request_info evaluate Evaluate CoA for: - Purity (%) vs. Requirement - Impurity Profile - Lot-to-Lot Consistency request_info->evaluate decision Supplier Qualified? evaluate->decision select Select Supplier & Procure decision->select Yes re_evaluate Re-evaluate Other Suppliers decision->re_evaluate No re_evaluate->search G cluster_1 Histological Staining Experimental Workflow prep_tissue Tissue Preparation (Fixation, Embedding, Sectioning) rehydration Deparaffinization & Rehydration prep_tissue->rehydration stain_dev Stain Incubation (Optimize Dye Concentration & Time) rehydration->stain_dev diff Differentiation (Optimize Differentiator & Time) stain_dev->diff counterstain Counterstaining (Optional) diff->counterstain dehydrate Dehydration & Clearing counterstain->dehydrate mount Mounting & Coverslipping dehydrate->mount imaging Microscopy & Image Analysis mount->imaging

References

Methodological & Application

Application Notes and Protocols: Acid Red 111 Staining for Animal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 is a diazo acid dye that finds its primary application in the textile and ink industries. While its use as a biological stain for animal tissues is not extensively documented in scientific literature, its properties as an acid dye suggest its potential for staining proteinaceous components such as collagen. Acid dyes, in an acidic solution, carry a net negative charge and bind to positively charged amino groups on proteins within the tissue. This interaction allows for the visualization of various tissue components.

Principle of Staining

In an acidic environment, the sulfonate groups of this compound become negatively charged. These anionic dye molecules then bind electrostatically to the positively charged amino groups of basic amino acids (lysine, arginine, histidine) present in proteins, most notably collagen. The picric acid in the staining solution provides the acidic pH necessary for this binding and can also act as a counterstain for cytoplasm and muscle.

Data Presentation

Quantitative analysis of collagen staining is crucial for assessing the extent of fibrosis and the efficacy of anti-fibrotic therapies. While specific quantitative data for this compound staining is not available, the following table provides an example of how such data could be structured and presented, drawing parallels from established methods like Picro-Sirius Red. Image analysis software (e.g., ImageJ, CellProfiler) can be used to quantify the stained area.

Staining ParameterCondition 1Condition 2Condition 3
This compound Concentration 0.05% (w/v)0.1% (w/v)0.2% (w/v)
Mean Stained Area (%) Data to be determinedData to be determinedData to be determined
Standard Deviation Data to be determinedData to be determinedData to be determined
Staining Time 30 minutes60 minutes90 minutes
Mean Stained Area (%) Data to be determinedData to be determinedData to be determined
Standard Deviation Data to be determinedData to be determinedData to be determined

Note: The above table is a template. Researchers will need to generate their own data through experimental optimization.

Experimental Protocols

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) animal tissue sections.

Materials
  • This compound (C.I. 23266)

  • Picric acid, saturated aqueous solution (approx. 1.2% w/v)

  • Glacial acetic acid

  • Distilled or deionized water

  • Weigert's iron hematoxylin (B73222) (for nuclear counterstain, optional)

  • Hydrochloric acid (for differentiation of hematoxylin)

  • Ethanol (B145695) (70%, 95%, and 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

  • Coplin jars or staining dishes

  • Microscope slides with tissue sections

  • Coverslips

Solution Preparation
  • This compound Staining Solution (0.1% w/v in Picric Acid - Recommended Starting Point) :

    • To 100 mL of saturated aqueous picric acid, add 0.1 g of this compound powder.

    • Stir until the dye is completely dissolved. The solution should be stable for several months when stored at room temperature in a tightly sealed container.

  • Acidified Water (0.5% v/v Acetic Acid) :

    • To 99.5 mL of distilled water, add 0.5 mL of glacial acetic acid.

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Transfer slides through two changes of 95% ethanol for 3 minutes each. d. Transfer slides through one change of 70% ethanol for 3 minutes. e. Rinse slides in running tap water for 5 minutes, followed by a final rinse in distilled water.

  • Nuclear Staining (Optional): a. Stain in Weigert's iron hematoxylin for 5-10 minutes. b. Rinse in running tap water for 5-10 minutes. c. Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds. d. Rinse in running tap water. e. "Blue" the sections in Scott's tap water substitute or a weak alkaline solution until nuclei turn blue. f. Wash in running tap water for 5 minutes.

  • This compound Staining: a. Immerse slides in the prepared this compound staining solution for 60 minutes at room temperature. This is a critical step for optimization; staining times may range from 30 to 90 minutes.

  • Rinsing and Differentiation: a. Briefly rinse the slides in the acidified water (0.5% acetic acid) for 10-30 seconds to remove excess stain. Avoid prolonged washing in water as this may remove the dye from the tissue.

  • Dehydration and Clearing: a. Transfer slides directly to 95% ethanol for 30 seconds. b. Transfer through two changes of 100% ethanol for 1 minute each. c. Transfer through two changes of xylene (or xylene substitute) for 3 minutes each.

  • Mounting: a. Apply a drop of resinous mounting medium to the tissue section and coverslip.

Expected Results
  • Collagen: Red

  • Muscle and Cytoplasm: Yellow to pale red

  • Nuclei (if counterstained): Blue/Black

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_analysis Analysis Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Nuclear_Stain Nuclear Counterstain (Weigert's Hematoxylin) (Optional) Rehydration->Nuclear_Stain Optional Path Acid_Red_Stain This compound Staining (60 min - Optimization needed) Rehydration->Acid_Red_Stain Nuclear_Stain->Acid_Red_Stain Rinse_Differentiate Rinsing & Differentiation (Acidified Water) Acid_Red_Stain->Rinse_Differentiate Dehydration_post Dehydration (Ethanol Series) Rinse_Differentiate->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy Quantification Quantitative Analysis Microscopy->Quantification

Caption: Experimental workflow for this compound staining of animal tissue.

Signaling Pathway of Acid Dye Staining

signaling_pathway cluster_tissue Tissue Components cluster_solution Staining Solution (Acidic pH) cluster_result Staining Result Collagen Collagen Fibers (Positively Charged Amino Groups) Stained_Collagen Intense Red Staining Collagen->Stained_Collagen Cytoplasm Cytoplasm/Muscle (Less Positively Charged) Stained_Cytoplasm Yellow/Pale Red Staining Cytoplasm->Stained_Cytoplasm Acid_Red_111 This compound Dye (Anionic - Negatively Charged) Acid_Red_111->Collagen Strong Electrostatic Binding Acid_Red_111->Cytoplasm Weaker Binding

Caption: Mechanism of this compound binding to tissue components.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Staining 1. Incorrect pH of staining solution (too high).2. Staining time too short.3. Dye concentration too low.4. Inadequate fixation of tissue.1. Ensure the staining solution is acidic (pH 2.5-4.0). Prepare fresh picric acid solution if necessary.2. Increase staining time in increments of 15-30 minutes.3. Increase the concentration of this compound in the staining solution (e.g., to 0.2%).4. Ensure proper fixation of tissue in 10% neutral buffered formalin.
Overstaining 1. Staining time too long.2. Dye concentration too high.3. Inadequate differentiation.1. Reduce the staining time.2. Decrease the concentration of this compound.3. Increase the time in the acidified water rinse, monitoring microscopically.
Non-specific Background Staining 1. Incomplete removal of unbound dye.2. Drying of the section during staining.1. Ensure a brief but thorough rinse in acidified water.2. Keep slides moist throughout the staining procedure.
Uneven Staining 1. Incomplete deparaffinization.2. Air bubbles trapped under the section.1. Ensure fresh xylene is used and deparaffinization time is adequate.2. Carefully float sections onto slides to avoid trapping air.
Fading of Stain 1. Washing in water after staining.2. Mounting with an aqueous mounting medium.1. Avoid rinsing in water after the acidified water step. Proceed directly to dehydration.2. Use a resinous, non-aqueous mounting medium.

Safety Precautions

As with all laboratory chemicals, handle this compound with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of the dye powder and work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information. While not considered a high hazard, general laboratory safety practices should be strictly followed.

Application Notes and Protocols: Acid Red 111 as a Histological Counterstain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In histological and pathological examinations, counterstaining is a critical step to provide contrast to the primary stain, allowing for the clear visualization and differentiation of cellular structures. Acid dyes, which are anionic, bind to cationic components in tissue, primarily proteins in the cytoplasm and extracellular matrix. This makes them excellent counterstains, especially when used in conjunction with a nuclear stain like hematoxylin (B73222).

Acid Red 111 (C.I. 23266; CAS No. 6358-57-2) is a disazo dye traditionally used in the textile and leather industries.[1][2] While specific protocols for its application as a histological counterstain are not extensively documented in scientific literature, its properties as a water-soluble acid dye suggest its potential utility in this application.[2][3] These application notes provide a generalized protocol for the use of this compound as a cytoplasmic counterstain, based on the established principles of acid dye staining in histology. It is intended to serve as a starting point for researchers to optimize for their specific tissues and experimental needs.

Physicochemical Properties and Comparison

This compound is a red, water-soluble powder.[2] Like other acid dyes used in histology, its staining mechanism relies on the electrostatic interaction between the negatively charged dye molecules and positively charged tissue proteins, such as those abundant in the cytoplasm and connective tissue.[4] The intensity of staining with acid dyes is pH-dependent, with an acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.

Table 1: Comparison of this compound with Common Red Histological Counterstains

FeatureThis compound (Predicted)Eosin YAcid FuchsinNuclear Fast Red
C.I. Number 23266[5]453804268560760
Staining Target Cytoplasm, Collagen, MuscleCytoplasm, Collagen, MuscleCytoplasm, Collagen, MuscleNuclei
Color Yellowish-Red[1][3]Pink to RedRedRed
Typical Staining Time 1-5 minutes (requires optimization)30 seconds - 2 minutes1-5 minutes5-10 minutes
Primary Application General cytoplasmic counterstainRoutine H&E counterstainComponent of Trichrome stainsNuclear counterstain
Solubility Water Soluble[2]Soluble in water and alcoholSoluble in waterSoluble in water

Note: The properties and performance of this compound in a histological context are based on its general characteristics as an acid dye and require experimental validation.

Experimental Protocols

The following protocol is a generalized procedure for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization of staining times and concentrations is highly recommended.

Preparation of Staining Solution

0.5% this compound Stock Solution in 1% Acetic Acid

  • Weigh 0.5 g of this compound powder.

  • Measure 99 mL of distilled water into a glass beaker.

  • Add 1 mL of glacial acetic acid to the water.

  • Place the beaker on a magnetic stirrer and slowly add the this compound powder while stirring.

  • Continue to stir until the dye is completely dissolved.

  • Store the solution in a tightly sealed container at room temperature, protected from light.

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of Xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Transfer slides through one change of 70% ethanol for 3 minutes.

    • Rinse slides in running tap water for 5 minutes, followed by a final rinse in distilled water.

  • Nuclear Staining (Hematoxylin):

    • Immerse slides in Harris' Hematoxylin (or other suitable hematoxylin solution) for 5-10 minutes.

    • Wash slides in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds (typically 2-5 dips). This step is critical for removing excess hematoxylin from the cytoplasm.

    • Wash slides in running tap water.

    • "Blue" the sections by immersing in a weak alkaline solution (e.g., Scott's tap water substitute or 0.2% ammonia (B1221849) water) for 30-60 seconds.

    • Wash in running tap water for 1-5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the 0.5% this compound staining solution for 1-5 minutes. This is the primary step for optimization.

    • Briefly rinse slides in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 changes of 1 minute each), followed by 100% ethanol (2 changes of 2 minutes each).

    • Clear in two changes of Xylene for 5 minutes each.

    • Mount the coverslip with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, erythrocytes, and collagen: Shades of red

Optimization Parameters

For optimal results, it is crucial to systematically vary the staining time and dye concentration.

Table 2: Recommended Starting Points for Optimization of this compound Staining

ParameterRangePurpose
This compound Concentration 0.1% - 1.0% (w/v)Controls the intensity of the red stain.
Acetic Acid Concentration 1% - 5% (v/v)Ensures an acidic pH for optimal dye binding.
Staining Time 1 - 10 minutesDetermines the degree of red staining. Shorter times yield lighter staining, while longer times can lead to overstaining.

Visualized Workflows and Principles

To better understand the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_result Visualization Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Hematoxylin Nuclear_Stain Nuclear_Stain Rehydration->Nuclear_Stain Hematoxylin Differentiation Differentiation Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstain Bluing->Counterstain This compound Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy

General workflow for histological staining with this compound.

G cluster_tissue Tissue Section (pH ~7.0) cluster_dyes Staining Solutions cluster_stained_tissue Stained Tissue Cytoplasm Cytoplasmic Proteins (NH2, COO-) Stained_Cytoplasm Cytoplasm (Red) Nucleus Nuclear Chromatin (PO4-) Stained_Nucleus Nucleus (Blue) Hematoxylin Hematoxylin-Alum Complex (Positive Charge) Hematoxylin->Nucleus binds to AcidRed This compound (Negative Charge) AcidRed->Cytoplasm binds to protonated (NH3+) groups in acidic conditions

Principle of electrostatic interaction in H&A staining.

Safety and Handling

Handle this compound as a chemical substance with potential hazards.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Minimize dust generation.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

  • Disposal: Dispose of the chemical and its waste in accordance with local, state, and federal regulations.

While a Canadian government screening assessment concluded that this compound is not considered harmful to the health of the general population at current exposure levels, standard laboratory safety precautions should always be followed.[6]

Troubleshooting

  • Weak Staining: Increase the staining time or the concentration of this compound. Ensure the pH of the staining solution is sufficiently acidic.

  • Overstaining: Decrease the staining time or dye concentration. A brief rinse in a very dilute acid solution (e.g., 0.1% acetic acid) after staining may help to differentiate, but this requires careful control.

  • Non-specific Background Staining: Ensure adequate rinsing after the hematoxylin and this compound steps. Inadequate differentiation of hematoxylin can also lead to a muddy appearance.

  • Precipitate on Section: Filter the staining solution before use.

Conclusion

This compound presents a potential alternative as a red counterstain in histology, particularly for highlighting cytoplasmic and extracellular components. While its use in this context is not yet established, the provided protocols and principles offer a solid foundation for researchers to explore its utility. Through careful optimization, this compound may prove to be a valuable tool in the histologist's palette of stains.

References

Application Notes and Protocols for Dyeing Wool and Polyamide Fibers with Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Acid Red 111 for dyeing wool and polyamide fibers in a research setting. The information is curated to assist in understanding the dyeing mechanism, optimizing dyeing conditions, and evaluating the performance of the dyed fibers.

Introduction to this compound

This compound is a double azo, anionic dye known for its vibrant red-yellow hue.[1] It is water-soluble and is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][2] The dyeing process relies on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers under acidic conditions.[3] The molecular structure of this compound is C37H28N4Na2O10S3, with a molecular weight of 830.82 g/mol .[2]

Dyeing Mechanism

The dyeing of wool and polyamide fibers with acid dyes is a multi-step process that involves the adsorption of dye molecules onto the fiber surface, followed by diffusion into the fiber matrix.[4] The key to successful dyeing is the control of the dye bath pH and temperature to ensure level and efficient dye uptake.

Under acidic conditions, the amino groups (-NH2) in the amorphous regions of wool and polyamide fibers are protonated, becoming positively charged (-NH3+). These cationic sites attract the anionic dye molecules (D-SO3-), leading to the formation of an ionic bond.[3] The overall process can be represented as:

Fiber-NH2 + H+ ⇌ Fiber-NH3+ Fiber-NH3+ + D-SO3- ⇌ Fiber-NH3+...-O3S-D

The affinity of the dye for the fiber is influenced by factors such as the number of sulfonic acid groups in the dye molecule, the dye's molecular size, and the dyeing conditions.[5]

Key Parameters for Optimization

To achieve optimal dyeing results with this compound, careful control of the following parameters is essential:

  • pH: An acidic pH is crucial for the protonation of the amino groups in the fibers. For wool, a pH range of 4-6 is generally recommended for milling acid dyes, while a lower pH of 2-4 can be used for leveling acid dyes.[6][7] For polyamide, a starting pH of 6.5-10 can be gradually lowered to a final pH of 3-6 to ensure level dyeing.[8] Citric acid or acetic acid (vinegar) are commonly used to adjust the pH.[9]

  • Temperature: The dyeing temperature influences the rate of dye diffusion and the swelling of the fibers. For wool, dyeing is typically carried out at or near the boil (98-100°C).[10][11] For polyamide, the ideal dyeing temperature is around 98°C.[10] A gradual increase in temperature is recommended to promote even dye uptake.[12]

  • Liquor Ratio: The liquor ratio, the ratio of the volume of the dye bath to the weight of the fiber, affects the concentration of the dye and auxiliary chemicals. A lower liquor ratio can save water and energy, but may require more effective circulation to prevent uneven dyeing.[13] Typical liquor ratios for laboratory dyeing range from 20:1 to 50:1.

  • Auxiliaries:

    • Leveling Agents: These chemicals help to ensure uniform color by controlling the initial strike of the dye. They can be particularly useful for polyamide, which has a high affinity for acid dyes.[1][14][15][16]

    • Salts: Glauber's salt (sodium sulfate) can be used as a retarding agent to slow down the dye uptake and promote level dyeing, especially with leveling acid dyes.[3]

  • Aftertreatment: To improve the wet fastness properties of the dyed fibers, an aftertreatment with a cationic fixing agent or a synthetic tanning agent (syntan) can be employed.[17][18]

Data Presentation

The following tables summarize the key performance data for this compound on wool fibers. Specific quantitative data for polyamide was not available in the reviewed literature.

Table 1: Colorfastness of this compound on Wool (ISO Standards) [2]

Fastness TestFadingStaining
Light Fastness5-
Soaping (Washing)45
Perspiration4-54
Oxygen Bleaching24
Seawater5-

Rating Scale: 1 (poor) to 5 (excellent)

Experimental Protocols

The following protocols are representative procedures for dyeing wool and polyamide fibers with this compound in a laboratory setting. Researchers should optimize these protocols based on their specific fiber type and desired shade depth.

Protocol for Dyeing Wool with this compound

Materials:

  • Wool yarn or fabric

  • This compound dye powder

  • Citric acid or acetic acid (white vinegar)

  • Glauber's salt (sodium sulfate) (optional, for leveling)

  • Non-ionic detergent

  • Distilled water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • pH meter or pH paper

  • Stirring rod

Procedure:

  • Scouring: Before dyeing, scour the wool material by washing it with a 1 g/L solution of non-ionic detergent at 50-60°C for 15-20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of dye powder in 100 mL of hot distilled water.

  • Dye Bath Preparation:

    • Calculate the required volume of dye stock solution based on the desired percentage shade on the weight of fiber (% owf). For a 1% shade on 10 g of wool, you would need 10 mL of the 1% stock solution.

    • Set the liquor ratio (e.g., 40:1). For 10 g of wool, the total dye bath volume will be 400 mL.

    • Add the calculated amount of dye stock solution to the required volume of distilled water in the dyeing vessel.

    • If using, add Glauber's salt (e.g., 5-10% owf).

    • Adjust the pH of the dye bath to 4.5-5.5 using citric acid or acetic acid.

  • Dyeing:

    • Introduce the pre-wetted wool sample into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 98-100°C over 30-45 minutes.

    • Hold the temperature at the boil for 45-60 minutes, with occasional gentle stirring to ensure even dyeing.

  • Rinsing and Drying:

    • Allow the dye bath to cool down gradually before removing the dyed wool.

    • Rinse the dyed wool thoroughly with warm water, followed by cold water, until the rinse water runs clear.

    • Squeeze out the excess water and air-dry the sample away from direct sunlight.

Protocol for Dyeing Polyamide with this compound

Materials:

  • Polyamide (nylon) yarn or fabric

  • This compound dye powder

  • Ammonium (B1175870) sulfate (B86663) or a suitable acid donor

  • Leveling agent for polyamide

  • Non-ionic detergent

  • Distilled water

  • Laboratory dyeing apparatus

  • pH meter

Procedure:

  • Scouring: Scour the polyamide material as described for wool.

  • Dye Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 30:1).

    • Add the calculated amount of dye stock solution to the distilled water.

    • Add a leveling agent suitable for polyamide (e.g., 1-2% owf).

    • Add an acid donor like ammonium sulfate (e.g., 1-3% owf). The initial pH of the bath should be near neutral.

  • Dyeing:

    • Introduce the pre-wetted polyamide sample into the dye bath at around 40°C.

    • Gradually raise the temperature to 98-100°C over 45-60 minutes. As the temperature increases, the ammonium sulfate will decompose and gradually lower the pH, promoting level dye uptake.

    • Hold the temperature at the boil for 30-60 minutes.

  • Rinsing and Drying:

    • Cool the dye bath and rinse the dyed polyamide as described for wool.

    • Air-dry the sample.

Protocol for Colorfastness Testing

The following are general procedures based on ISO standards for evaluating the colorfastness of the dyed fibers.

  • Colorfastness to Washing (ISO 105-C06): A specimen of the dyed fabric is stitched between two undyed fabrics (multifiber strip) and washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • Colorfastness to Rubbing (Crocking) (ISO 105-X12): A dry and a wet piece of standard white cotton cloth are rubbed against the surface of the dyed specimen under specified conditions. The degree of color transfer to the white cloths is assessed using a grey scale for staining.

  • Colorfastness to Light (ISO 105-B02): A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight. The change in color is assessed by comparing the exposed specimen with an unexposed sample, using a blue wool scale for reference.

Visualizations

The following diagrams illustrate the key processes and relationships in the dyeing of wool and polyamide fibers with this compound.

DyeingWorkflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (Removal of Impurities) Wetting Pre-wetting Scouring->Wetting Dyeing Dyeing (Temperature Ramp & Hold) Wetting->Dyeing DyeBath Dye Bath Preparation - this compound - Water - Acid (pH control) - Auxiliaries DyeBath->Dyeing Rinsing Rinsing Dyeing->Rinsing Aftertreatment Aftertreatment (Optional, for improved fastness) Rinsing->Aftertreatment Drying Drying Rinsing->Drying Aftertreatment->Drying

Caption: General workflow for dyeing with this compound.

DyeingMechanism cluster_fiber Fiber in Acidic Solution cluster_dye Dye in Solution cluster_interaction Dye-Fiber Interaction Fiber Wool / Polyamide Fiber (-NH2 groups) Protonation Protonation (Fiber-NH3+) Fiber->Protonation + H+ IonicBond Ionic Bond Formation (Fiber-NH3+...-O3S-D) Protonation->IonicBond Dye This compound (D-SO3-Na+) Dissociation Anionic Dye (D-SO3-) Dye->Dissociation in Water Dissociation->IonicBond

References

Application Notes and Protocols for Leather Dyeing with Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for dyeing leather with Acid Red 111. This document includes detailed protocols, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound, also known as C.I. This compound, is a water-soluble anionic azo dye.[1] It is utilized in the textile and leather industries for achieving vibrant red shades.[2][3] The dyeing mechanism of acid dyes on leather, a collagen-based material, relies on the ionic interaction between the anionic sulfonate groups of the dye and the cationic amino groups of the collagen fibers under acidic conditions. This process is influenced by several key parameters, including pH, temperature, dye concentration, and the presence of auxiliary chemicals.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValue
C.I. Name This compound
CAS Number 6358-57-2
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃
Molecular Weight 830.82 g/mol
Appearance Red powder
Solubility Soluble in water

Experimental Protocols

Materials and Equipment
  • Leather Substrate: Chrome-tanned or vegetable-tanned leather, crust or semi-finished.

  • Dye: this compound (C.I. 23266)

  • Chemicals:

    • Formic acid or Acetic acid (for pH adjustment)

    • Sodium sulfate (B86663) (leveling agent)

    • Anionic or nonionic penetrating agent

    • Fatliquoring agent

  • Equipment:

    • Laboratory-scale dyeing drum or beaker with agitation

    • Water bath or heating system with temperature control

    • pH meter

    • Analytical balance

    • Standard laboratory glassware

Leather Preparation
  • Wetting Back: The leather is soaked in water at room temperature to ensure uniform moisture content. The duration of soaking depends on the thickness and condition of the leather.

  • Neutralization: For chrome-tanned leather, neutralization is carried out to adjust the pH of the leather to a range of 4.5-6.5. This is typically done using a weak alkali like sodium bicarbonate.

  • Washing: The leather is washed thoroughly with water to remove any residual salts or chemicals from previous processing steps.

Dyeing Procedure

The following protocol outlines a typical drum dyeing method. The percentages of chemicals are based on the shaved weight of the leather.

StepParameterValue/RangeDuration (minutes)
1. WashingWater Temperature30-40°C10-15
Liquor Ratio10:1 - 20:1
2. Neutralization (for chrome-tanned)pH4.5-6.530-60
3. DyeingWater Temperature40-60°C
Liquor Ratio10:1 - 20:1
Penetrating Agent0.5 - 2.0%10
Sodium Sulfate1.0 - 5.0%10
This compound 1.0 - 5.0% 30-90
4. FixationFormic Acid (85%)0.5 - 2.0% (added in portions)30-60
Final pH3.5-4.5
5. RinsingWater Temperature25-35°CUntil clear
6. FatliquoringFatliquor EmulsionAs per manufacturer's recommendation45-60
7. Final RinseWater Temperature25-35°C5-10

Note: The optimal parameters may vary depending on the specific type of leather, desired shade intensity, and machinery used. Preliminary trials are recommended to determine the ideal conditions.

Post-Dyeing Treatment
  • Samming/Setting Out: Excess water is mechanically removed from the dyed leather.

  • Drying: The leather is dried under controlled conditions (e.g., air-drying, vacuum drying) to the desired moisture content.

  • Staking/Milling: The dried leather is mechanically softened to improve its flexibility and feel.

Color Fastness Testing

The color fastness of the dyed leather should be evaluated according to standardized methods to ensure the quality and durability of the final product.

Fastness PropertyStandard Test MethodDescription
Light Fastness ISO 105-B02 / AATCC TM 16.3Resistance to fading upon exposure to a xenon arc lamp, simulating sunlight.
Washing Fastness ISO 105-C06 / AATCC TM 61Resistance of the color to laundering.
Rubbing Fastness (Crocking) ISO 11640 / AATCC TM 8Resistance of the color to rubbing off and staining other materials.
Perspiration Fastness ISO 11641 / AATCC TM 15Resistance of the color to the action of artificial perspiration.
Available Fastness Data for this compound on Leather

The following table summarizes the available, though not exhaustive, fastness properties of this compound on leather. The ratings are based on a grey scale where 5 is excellent and 1 is poor.

Fastness TestRating
Light Fastness 4-5
Washing Fastness 4
Perspiration Fastness 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4

Note: These are general values and can vary based on the dyeing process and substrate.

Experimental Workflow and Signaling Pathway

Logical Relationship of Dyeing Parameters

The following diagram illustrates the key relationships between the dyeing parameters and their impact on the final leather quality.

Dyeing_Parameters pH pH Penetration Dye Penetration pH->Penetration Fixation Dye Fixation pH->Fixation influences Temp Temperature Temp->Penetration affects Temp->Fixation Dye_Conc Dye Concentration Shade_Depth Shade Depth Dye_Conc->Shade_Depth determines Auxiliaries Auxiliaries Auxiliaries->Penetration Levelness Levelness Auxiliaries->Levelness improves Penetration->Levelness Fastness Color Fastness Fixation->Fastness Leather_Quality Final Leather Quality Levelness->Leather_Quality Shade_Depth->Leather_Quality Fastness->Leather_Quality

Caption: Interrelationship of key parameters in the leather dyeing process.

Experimental Workflow Diagram

This diagram outlines the sequential steps of the leather dyeing process with this compound.

Leather_Dyeing_Workflow Start Start Preparation Leather Preparation (Wetting, Neutralization, Washing) Start->Preparation Dye_Bath_Prep Dye Bath Preparation (Water, Auxiliaries) Preparation->Dye_Bath_Prep Dyeing Dyeing with this compound Dye_Bath_Prep->Dyeing Fixation Fixation (Acidification) Dyeing->Fixation Rinsing Rinsing Fixation->Rinsing Fatliquoring Fatliquoring Rinsing->Fatliquoring Post_Dyeing Post-Dyeing Treatment (Samming, Drying, Staking) Fatliquoring->Post_Dyeing Fastness_Testing Color Fastness Testing Post_Dyeing->Fastness_Testing End End Fastness_Testing->End

Caption: Step-by-step experimental workflow for leather dyeing.

References

Application Notes and Protocols for Acid Red 111 as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation and utilization of Acid Red 111, a water-soluble disazo dye, as a pH indicator. While specific experimental data on the pKa and pH-dependent color transition of this compound is not extensively documented in publicly available literature, this document outlines the theoretical basis, chemical properties, and detailed experimental protocols to characterize and employ this dye for pH measurements. The protocols are based on established methods for analogous sulfonated azo dyes.

Introduction

This compound is a synthetic dye belonging to the disazo class, characterized by the presence of two azo (-N=N-) groups, which are chromophores responsible for its color.[1] Azo dyes are known for their pH-sensitive color changes, a property that allows them to function as pH indicators.[2] This color transition is attributed to changes in the electronic structure of the molecule as functional groups are protonated or deprotonated with varying pH. Understanding the specific pH range over which this compound changes color is crucial for its application as a reliable pH indicator.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate[3]
C.I. Name This compound, C.I. 23266[1]
CAS Number 6358-57-2[1]
Molecular Formula C37H28N4Na2O10S3[3]
Molecular Weight 830.82 g/mol [3]
Appearance Yellow-light red powder[1][4]
Solubility Soluble in water[5][6][7]

Principle of pH Indication

The functioning of this compound as a pH indicator is based on the principle of acid-base equilibrium. The molecule contains ionizable functional groups, such as hydroxyl (-OH) and sulfonate (-SO3H) groups, which can exist in protonated or deprotonated forms depending on the pH of the solution. These different forms of the dye molecule have distinct electronic configurations and, consequently, absorb light at different wavelengths, resulting in a visible color change. The pH at which the concentrations of the acidic and basic forms are equal is defined by the pKa value of the indicator. The visible color transition typically occurs over a pH range of approximately pKa ± 1.[8]

Hypothetical Quantitative Data

Due to the lack of specific experimental data for this compound, the following table presents hypothetical pKa values and the corresponding color transition range, extrapolated from data available for similar sulfonated azo dyes like Acid Orange 7.[9][10][11] It is imperative that these values be experimentally determined for accurate use of this compound as a pH indicator.

ParameterHypothetical Value
pKa1 ~ 8.0
Color Transition Range 1 pH 7.0 - 9.0
Color in Acidic Form 1 Yellow-Orange
Color in Basic Form 1 Red
pKa2 ~ 11.0
Color Transition Range 2 pH 10.0 - 12.0
Color in Acidic Form 2 Red
Color in Basic Form 2 Red-Brown

Experimental Protocols

The following protocols provide a framework for the experimental determination of the pKa and pH transition range of this compound and its subsequent use as a pH indicator.

Protocol 1: Spectrophotometric Determination of pKa and pH Transition Range

This protocol outlines the steps to determine the acid dissociation constant (pKa) and the visible color transition range of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Deionized water

  • Buffer solutions of known pH (ranging from pH 2 to 12)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving a precisely weighed amount in deionized water.

  • Preparation of Test Solutions:

    • For each buffer solution, prepare a test solution by diluting the this compound stock solution to a final concentration that gives a maximum absorbance between 0.5 and 1.5.

    • Ensure the final volume and concentration of the dye are consistent across all test solutions.

  • pH Measurement: Accurately measure the pH of each test solution using a calibrated pH meter.

  • Spectrophotometric Analysis:

    • Record the absorbance spectrum of each test solution over a suitable wavelength range (e.g., 300-700 nm).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the dye.

  • Data Analysis:

    • Plot absorbance at the λmax of the basic form versus pH.

    • The pKa can be determined from the midpoint of the resulting sigmoidal curve.

    • Alternatively, use the half-height method from the spectral data.[2]

    • The visible color transition range is the pH range over which the color of the solution changes, as observed visually and correlated with the spectral data.

experimental_workflow_pka_determination start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_test Prepare Test Solutions (Dye in Buffers) prep_stock->prep_test prep_buffers Prepare Buffer Solutions (pH 2-12) prep_buffers->prep_test measure_ph Measure pH of Test Solutions prep_test->measure_ph spectro Record Absorbance Spectra (300-700 nm) measure_ph->spectro analyze Analyze Data: - Plot Abs vs. pH - Determine pKa and  Transition Range spectro->analyze end_node End analyze->end_node

Workflow for pKa Determination
Protocol 2: Using this compound as a pH Indicator for Titration

This protocol describes how to use this compound as a visual indicator in an acid-base titration, assuming its pKa and color transition have been previously determined.

Materials:

  • This compound indicator solution (prepared by dissolving a small amount in deionized water)

  • Analyte solution (acid or base of unknown concentration)

  • Titrant solution (standardized base or acid)

  • Burette

  • Erlenmeyer flask

  • Pipette

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation:

    • Fill the burette with the titrant solution.

    • Pipette a known volume of the analyte solution into the Erlenmeyer flask.

  • Adding the Indicator: Add 2-3 drops of the this compound indicator solution to the analyte in the Erlenmeyer flask.

  • Titration:

    • Slowly add the titrant from the burette to the analyte while continuously swirling the flask (or using a magnetic stirrer).

    • Observe the color of the solution.

  • Endpoint Determination: The endpoint of the titration is reached when the indicator undergoes a distinct and permanent color change, corresponding to the equivalence point of the reaction. Record the volume of titrant added.

  • Calculation: Calculate the concentration of the analyte using the titration formula: M1V1 = M2V2.

Signaling Pathway and Logical Relationships

The following diagram illustrates the equilibrium between the acidic and basic forms of this compound, which is the fundamental principle of its action as a pH indicator.

acid_base_equilibrium cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) HIn Protonated Form (HIn) (Yellow-Orange) In_minus Deprotonated Form (In-) (Red) HIn->In_minus + OH- In_minus->HIn + H+

Acid-Base Equilibrium of this compound

Conclusion

References

Quantitative Analysis of Acid Red 111 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111, also known as C.I. This compound, is a synthetic azo dye used in various industrial applications, including the dyeing of textiles and leather, as well as in the preparation of colored inks.[1][2] Its chemical formula is C37H28N4Na2O10S3, with a molecular weight of 830.82 g/mol .[1] The quantitative determination of this compound in solutions is crucial for quality control, wastewater monitoring, and research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms C.I. 23266, Acid Scarlet F-3GL, Weak Acid Scarlet FGN
CAS Number 6358-57-2
Molecular Formula C37H28N4Na2O10S3[1]
Molecular Weight 830.82 g/mol [1]
Appearance Yellowish-red powder
Solubility Soluble in water[3]

Quantitative Analysis Methods

Two primary methods are recommended for the quantitative analysis of this compound in solution: UV-Visible Spectrophotometry for rapid and simple quantification, and High-Performance Liquid Chromatography (HPLC) for higher sensitivity and selectivity, especially in complex matrices.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in aqueous solutions. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol: UV-Visible Spectrophotometry

Objective: To determine the concentration of this compound in a solution using a UV-Vis spectrophotometer.

Materials:

  • This compound reference standard

  • Deionized water

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10.0 mg of this compound reference standard.

    • Dissolve it in a small amount of deionized water in a beaker.

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Fill the flask to the mark with deionized water and mix thoroughly.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions with concentrations ranging from 1 mg/L to 20 mg/L by diluting the stock solution with deionized water.

  • Determination of Maximum Absorbance (λmax):

    • Take one of the standard solutions (e.g., 10 mg/L) and scan its absorbance in the wavelength range of 400-700 nm using the spectrophotometer.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For red acid dyes, this is typically in the range of 500-530 nm. Based on similar azo dyes, a starting wavelength of approximately 505 nm can be used for initial measurements.[4]

  • Calibration Curve Construction:

    • Set the spectrophotometer to the determined λmax.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

  • Sample Analysis:

    • Measure the absorbance of the unknown this compound solution at the λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve or by using the equation of the line obtained from the linear regression of the calibration data.

Data Presentation:

Concentration (mg/L)Absorbance at λmax (e.g., 505 nm)
Standard 1A1
Standard 2A2
Standard 3A3
Standard 4A4
Standard 5A5
Unknown SampleA_unknown
High-Performance Liquid Chromatography (HPLC)

HPLC offers superior separation and quantification capabilities, making it ideal for analyzing this compound in complex samples where other compounds might interfere with UV-Vis measurements. A reverse-phase HPLC method with a Diode Array Detector (DAD) or a UV-Vis detector is recommended.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a solution using HPLC.

Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas the mobile phases before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in the initial mobile phase composition.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations appropriate for constructing a calibration curve (e.g., 0.5 - 50 mg/L).

    • Filter all standard solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient elution is recommended for optimal separation. A typical starting point could be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-17 min: 90% B (isocratic)

      • 17-18 min: 90% to 10% B (linear gradient)

      • 18-25 min: 10% B (isocratic for column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: DAD or UV-Vis detector set at the λmax of this compound (approximately 505 nm).[4]

  • Calibration and Sample Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the filtered unknown sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation:

Concentration (mg/L)Peak Area
Standard 1Area1
Standard 2Area2
Standard 3Area3
Standard 4Area4
Standard 5Area5
Unknown SampleArea_unknown

Visualizations

Experimental Workflow for UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards scan Determine λmax standards->scan measure Measure Absorbance sample Prepare Sample Solution sample->measure scan->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Concentration calibrate->quantify HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Prepare Mobile Phase inject Inject Standards & Sample mobile_phase->inject standards Prepare Standard Solutions standards->inject sample Prepare & Filter Sample sample->inject separate Chromatographic Separation inject->separate detect Detect at λmax separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Concentration calibrate->quantify

References

Application Notes and Protocols for Staining Paraffin-Embedded Sections with Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 (C.I. 23266) is a water-soluble, anionic azo dye. In histological applications, acid dyes are utilized to stain basic (cationic) tissue components due to the electrostatic attraction between the negatively charged dye and positively charged proteins. Consequently, this compound is expected to stain cytoplasm, muscle fibers, collagen, and erythrocytes, making it a potential counterstain in various histological procedures. Its vibrant red hue can provide excellent contrast to nuclear stains such as hematoxylin (B73222).

These application notes provide a comprehensive, generalized protocol for the use of this compound for staining formalin-fixed, paraffin-embedded tissue sections. The protocol is based on the general principles of acid dye staining in histology. Researchers are advised to optimize the staining parameters, such as dye concentration and incubation time, for their specific tissue types and applications.

Data Presentation

The following tables summarize the quantitative data for the reagents and steps involved in the proposed staining protocol.

Table 1: Reagent Concentrations and Incubation Times for Deparaffinization and Rehydration

StepReagentConcentrationIncubation TimeNumber of Changes
DeparaffinizationXylene100%5-10 minutes2-3
RehydrationEthanol (B145695)100%3-5 minutes2
Ethanol95%3-5 minutes2
Ethanol70%3 minutes1
Distilled WaterN/A5 minutes1

Table 2: Proposed Staining Parameters for this compound

StepReagentProposed Concentration (w/v)Proposed Incubation Time
Nuclear Staining (Optional)Hematoxylin (e.g., Harris or Mayer's)Per manufacturer's instructions5-10 minutes
Differentiation (for Hematoxylin)Acid Alcohol1%A few seconds
Bluing (for Hematoxylin)Scott's Tap Water Substitute or running tap waterN/A1-2 minutes
Acid Dye StainingThis compound0.5% - 1.0% in distilled water with 0.5% acetic acid2-5 minutes
Differentiation (for this compound)70% or 95% EthanolN/ABrief rinse (10-30 seconds)

Table 3: Reagent Concentrations and Incubation Times for Dehydration and Clearing

StepReagentConcentrationIncubation TimeNumber of Changes
DehydrationEthanol95%1 minute2
Ethanol100%2 minutes2
ClearingXylene100%5 minutes2

Experimental Protocols

This section provides a detailed methodology for staining paraffin-embedded tissue sections with this compound.

Materials and Reagents
  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • This compound (C.I. 23266)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Hematoxylin (optional, for nuclear counterstain)

  • Acid Alcohol (1% HCl in 70% ethanol) (optional)

  • Scott's Tap Water Substitute (optional)

  • Glacial Acetic Acid

  • Resinous mounting medium

Protocol

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin (B1166041) wax.

  • Transfer slides through two changes of 100% ethanol for 3-5 minutes each.

  • Transfer slides through two changes of 95% ethanol for 3-5 minutes each.

  • Incubate slides in 70% ethanol for 3 minutes.

  • Rinse slides thoroughly in running tap water, followed by a final rinse in distilled water for 5 minutes.

2. Nuclear Staining (Optional):

  • Stain slides in a filtered hematoxylin solution (e.g., Harris or Mayer's) for 5-10 minutes.

  • Rinse slides in running tap water until the water runs clear.

  • Differentiate briefly (a few seconds) in 1% acid alcohol to remove excess hematoxylin from the cytoplasm.

  • Rinse slides in running tap water.

  • "Blue" the sections by immersing them in Scott's tap water substitute or leaving them in running tap water for 1-2 minutes until the nuclei turn a crisp blue.

  • Rinse slides in distilled water.

3. This compound Staining:

  • Prepare a 0.5% - 1.0% (w/v) stock solution of this compound in distilled water. For the working solution, add 0.5 ml of glacial acetic acid to 100 ml of the stock solution to acidify it, which enhances staining.

  • Immerse the slides in the this compound working solution for 2-5 minutes. Note: Staining time may need to be optimized.

  • Briefly rinse the slides in distilled water to remove excess stain.

4. Differentiation of this compound:

  • If the staining is too intense, briefly rinse the slides in 70% or 95% ethanol (10-30 seconds) to remove some of the dye. Monitor this step microscopically to achieve the desired staining intensity.

5. Dehydration, Clearing, and Mounting:

  • Dehydrate the sections by immersing them in two changes of 95% ethanol for 1 minute each.

  • Complete the dehydration with two changes of 100% ethanol for 2 minutes each.

  • Clear the sections in two changes of xylene for 5 minutes each.

  • Mount the coverslip with a resinous mounting medium.

Expected Results
  • Nuclei (if counterstained with hematoxylin): Blue to purple

  • Cytoplasm, muscle, and keratin: Shades of red

  • Collagen and erythrocytes: Red

Mandatory Visualization

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol to Water) Deparaffinization->Rehydration 10-15 min Hematoxylin Optional: Hematoxylin Stain Rehydration->Hematoxylin Water Rinse AcidRed111 This compound Stain Rehydration->AcidRed111 If no Hematoxylin Hematoxylin->AcidRed111 5-10 min Differentiation Differentiation (Ethanol) AcidRed111->Differentiation 2-5 min Dehydration_final Dehydration (Graded Ethanol) Differentiation->Dehydration_final Brief Rinse Clearing Clearing (Xylene) Dehydration_final->Clearing ~6 min Mounting Mounting Clearing->Mounting ~10 min

Caption: Workflow for staining paraffin-embedded sections with this compound.

Application Notes and Protocols for Acid Red 111 Dye Uptake Kinetics in Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 is an anionic azo dye utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] Understanding the kinetics of its uptake by textile fibers is crucial for optimizing dyeing processes, ensuring colorfastness, and developing effective wastewater treatment strategies. These application notes provide detailed protocols for studying the adsorption kinetics of this compound in a laboratory setting. The protocols cover experimental procedures, data analysis, and interpretation of results using common kinetic and isotherm models.

Key Experimental Parameters

The efficiency of this compound uptake by textile fibers is influenced by several key physicochemical parameters.[2] These include:

  • pH: The pH of the dye bath is a critical factor. An acidic medium (typically pH 2-6) is necessary to protonate the amino groups (-NH2) on the textile fibers to -NH3+, creating positively charged sites for the anionic dye molecules (containing -SO3- groups) to bind electrostatically.[3][4]

  • Temperature: Temperature can affect the rate of dye diffusion and the equilibrium of the adsorption process. Increased temperature often enhances the rate of dye uptake.[3]

  • Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer from the solution to the fiber surface.[2]

  • Adsorbent Dosage: The amount of textile material used as an adsorbent influences the number of available binding sites for the dye.[2]

  • Contact Time: The duration of contact between the textile and the dye solution is essential to determine the time required to reach equilibrium.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Standards

Objective: To prepare a concentrated stock solution of this compound and a series of standard solutions for calibration.

Materials:

  • This compound dye powder (C.I. 23266, CAS 6358-57-2)

  • Deionized water

  • Volumetric flasks (1000 mL, 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 1% (w/v) Stock Solution:

    • Accurately weigh 1.0 g of this compound dye powder using an analytical balance.

    • Transfer the powder to a 100 mL beaker.

    • Add a small amount of deionized water to form a paste.

    • Gradually add more deionized water while stirring to dissolve the dye completely. A magnetic stirrer can be used to facilitate dissolution.

    • Quantitatively transfer the dissolved dye solution to a 100 mL volumetric flask.

    • Rinse the beaker with deionized water several times and add the rinsings to the volumetric flask.

    • Bring the final volume to the 100 mL mark with deionized water and mix thoroughly. This is your 1% (10,000 mg/L) stock solution.

  • Prepare Working Stock Solution (e.g., 100 mg/L):

    • Pipette 10 mL of the 1% stock solution into a 1000 mL volumetric flask.

    • Dilute to the mark with deionized water and mix well.

  • Prepare Standard Solutions:

    • From the 100 mg/L working stock solution, prepare a series of standard solutions (e.g., 5, 10, 20, 30, 40, 50 mg/L) by appropriate dilutions in 100 mL volumetric flasks.

Protocol 2: Batch Adsorption Kinetics Study

Objective: To determine the rate of this compound uptake by a textile substrate over time.

Materials:

  • Textile substrate (e.g., wool yarn, polyamide fabric)

  • This compound working solution (e.g., 50 mg/L)

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker with temperature control

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Pipettes and graduated cylinders

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Adsorbent Preparation:

    • Cut the textile substrate into small, uniform pieces.

    • Wash the textile with deionized water to remove any impurities or finishing agents and dry it in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.

  • Adsorption Experiment:

    • Place a known mass of the prepared textile adsorbent (e.g., 0.5 g) into a series of 250 mL Erlenmeyer flasks.

    • Add a specific volume of the this compound working solution (e.g., 100 mL of 50 mg/L) to each flask.

    • Adjust the pH of the solution to the desired value (e.g., pH 4) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks in an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3 mL) of the dye solution from each flask.

    • Centrifuge the withdrawn samples if necessary to remove any suspended fibers.

  • Analysis:

    • Determine the concentration of this compound in each aliquot using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the dye.

    • First, determine the λmax by scanning a standard solution of this compound across the visible spectrum.

    • Generate a calibration curve by measuring the absorbance of the standard solutions prepared in Protocol 1.

    • Use the calibration curve to determine the concentration of the dye in the experimental samples.

Protocol 3: Adsorption Isotherm Study

Objective: To determine the equilibrium relationship between the concentration of this compound in solution and the amount adsorbed onto the textile at a constant temperature.

Procedure:

  • Follow the same initial steps as in the batch adsorption kinetics study (Protocol 2).

  • Instead of varying the contact time, vary the initial concentration of the this compound solution (e.g., 10, 20, 50, 100, 150, 200 mg/L) while keeping the adsorbent mass, volume, pH, and temperature constant.

  • Agitate the flasks for a time sufficient to ensure equilibrium is reached (determined from the kinetic study, e.g., 120 minutes).

  • After the equilibrium time, withdraw an aliquot from each flask and determine the final dye concentration (Ce) using a UV-Vis spectrophotometer.

Data Presentation and Analysis

Calculation of Dye Uptake

The amount of dye adsorbed per unit mass of the adsorbent at time t (qt, in mg/g) and at equilibrium (qe, in mg/g) can be calculated using the following equations:

  • Adsorption at time t: qt = (C0 - Ct) * V / m

  • Adsorption at equilibrium: qe = (C0 - Ce) * V / m

Where:

  • C0 is the initial dye concentration (mg/L).

  • Ct is the dye concentration at time t (mg/L).

  • Ce is the equilibrium dye concentration (mg/L).

  • V is the volume of the dye solution (L).

  • m is the mass of the adsorbent (g).

The percentage of dye removal can be calculated as:

  • % Removal = [(C0 - Ct) / C0] * 100

Kinetic Models

To investigate the mechanism of adsorption, the experimental data are fitted to kinetic models.

Table 1: Common Kinetic Models for Dye Adsorption

Kinetic ModelLinear FormParameters
Pseudo-First-Order log(qe - qt) = log(qe) - (k1/2.303) * tqe (mg/g), k1 (1/min)
Pseudo-Second-Order t/qt = 1/(k2 * qe2) + (1/qe) * tqe (mg/g), k2 (g/mg·min)

A plot of t/qt versus t for the pseudo-second-order model should yield a straight line if the model is applicable.[5]

Adsorption Isotherm Models

Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium.

Table 2: Common Adsorption Isotherm Models

Isotherm ModelLinear FormParameters
Langmuir Ce/qe = 1/(KL * qm) + Ce/qmqm (mg/g), KL (L/mg)
Freundlich log(qe) = log(KF) + (1/n) * log(Ce)KF ((mg/g)(L/mg)1/n), n

The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on a heterogeneous surface.[3][6]

Representative Quantitative Data

The following table summarizes representative data for the adsorption of acid dyes on textile-related materials. Note that these values can vary significantly depending on the specific textile, dye, and experimental conditions.

Table 3: Representative Kinetic and Isotherm Parameters for Acid Dye Adsorption

AdsorbentDyeKinetic Modelk2 (g/mg·min)Isotherm Modelqm (mg/g)Reference
WoolAcid Red 1Pseudo-Second-Order-Langmuir164[2]
Leather ShavingsThis compoundPseudo-Second-Order-Langmuir36.75[7]
PolyamideReactive Red 120Pseudo-Second-Order-Langmuir3.96[8]

Visualization of Workflows and Mechanisms

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock & Standards C Set up Batch Adsorption Flasks A->C B Prepare Textile Adsorbent B->C D Adjust pH C->D E Incubate in Orbital Shaker D->E F Withdraw Aliquots at Time Intervals E->F G Measure Absorbance (UV-Vis) F->G H Calculate Dye Concentration G->H I Calculate Uptake (qt) H->I J Fit Kinetic & Isotherm Models I->J

Caption: Experimental workflow for studying this compound dye uptake kinetics.

Dye-Fiber Interaction Mechanism

G cluster_fiber Textile Fiber (e.g., Wool) cluster_dye Dye Solution Fiber Fiber Polymer Chain (-NH2, -COOH) Protonation Acidic Medium (H+) Fiber->Protonation pH < pI ProtonatedFiber Protonated Fiber (-NH3+, -COOH) Adsorption Electrostatic Attraction ProtonatedFiber->Adsorption Dye This compound (Anionic, -SO3-) Dye->Adsorption Protonation->ProtonatedFiber

References

Application of Acid Red 111 in Forensic Fiber Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic science, the analysis of textile fibers as trace evidence is a critical component of criminal investigations. The ability to differentiate between fibers can provide crucial links between a suspect, a victim, and a crime scene. Acid Red 111, an anionic monoazo dye, serves as a valuable tool in the differential staining of protein and polyamide fibers, such as wool and various types of nylon. Its application in forensic fiber analysis allows for the enhanced visualization and comparison of morphological and dye uptake characteristics, aiding in the discrimination between fibers that may appear similar under standard microscopic examination.

The mechanism of action for this compound, like other acid dyes, relies on the ionic bonding between the negatively charged sulfonate groups of the dye molecule and the protonated amino groups present in the polymer structure of protein and polyamide fibers.[1][2][3] This interaction is facilitated in an acidic environment, which increases the number of cationic sites on the fiber available for dye binding.[1][2][3] The differential uptake of this compound by various fibers is influenced by factors such as the fiber's chemical composition, physical structure, and the dyeing conditions (pH, temperature, and dye concentration). These differences in dye absorption can be qualitatively and quantitatively assessed to provide valuable comparative data.

Data Presentation

The following tables summarize the key quantitative parameters for the application of this compound in the differential staining of forensic fibers. These values are based on established principles of acid dyeing for protein and polyamide fibers and should be optimized for specific laboratory conditions and fiber types.

Table 1: this compound Staining Solution and Conditions

ParameterRecommended RangeTypical ValueNotes
This compound Concentration0.1% - 1.0% (w/v)0.5% (w/v)Concentration can be adjusted based on the desired staining intensity and fiber type.
Staining Solution pH3.0 - 5.04.0A lower pH generally increases the rate of dye uptake. Acetic acid is commonly used to adjust the pH.
Staining Temperature80°C - 100°C95°CHigher temperatures facilitate dye diffusion into the fiber structure.
Staining Time5 - 20 minutes10 minutesThe duration can be varied to achieve optimal differentiation between fiber types.
Liquor Ratio (Fiber:Solution)1:50 - 1:1001:100A higher liquor ratio ensures even exposure of the fibers to the dye solution.

Table 2: Expected Staining Characteristics of Common Fibers with this compound

Fiber TypeExpected Color IntensityMicroscopic Observations
Wool Deep and Uniform RedEven coloration along the fiber length. The dye will highlight the scale structure.
Silk Bright and Uniform RedSmooth, even coloration.
Nylon 6 Strong and Uniform RedConsistent and deep staining.
Nylon 6,6 Moderate to Strong RedMay show slightly less intense staining compared to Nylon 6 under identical conditions.
Polyester Very Light Pink to UnstainedMinimal dye uptake due to the absence of amino groups.
Cotton UnstainedNo significant staining as it is a cellulosic fiber lacking cationic dye sites.
Acrylic Light Pink to UnstainedGenerally poor affinity for acid dyes unless modified.

Experimental Protocols

This section provides a detailed methodology for the differential staining of forensic fiber evidence using this compound.

Protocol 1: Preparation of this compound Staining Solution (0.5% w/v)

Materials:

  • This compound (C.I. 23266) powder

  • Distilled or deionized water

  • Glacial acetic acid

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh 2.5 g of this compound powder and transfer it to a 500 mL beaker.

  • Add approximately 400 mL of distilled water and a magnetic stir bar to the beaker.

  • Gently heat the solution on a magnetic stirrer hotplate to aid in dissolution. Do not boil.

  • Once the dye is completely dissolved, allow the solution to cool to room temperature.

  • Carefully add glacial acetic acid dropwise while monitoring the pH with a calibrated pH meter until a pH of 4.0 is achieved.

  • Transfer the solution to a 500 mL volumetric flask and add distilled water to the mark.

  • Mix the solution thoroughly.

  • Store the staining solution in a clearly labeled, sealed container at room temperature.

Protocol 2: Differential Staining of Forensic Fibers

Materials:

  • Known and questioned fibers for comparison

  • Microscope slides and coverslips

  • Hot plate

  • Micropipettes

  • Distilled water

  • Mounting medium (e.g., glycerin)

  • Comparison microscope

Procedure:

  • Mount a single known fiber and a single questioned fiber parallel to each other on a clean microscope slide.

  • Using a micropipette, apply a small drop of the 0.5% this compound staining solution to cover both fibers.

  • Place a coverslip over the fibers, ensuring no air bubbles are trapped.

  • Place the microscope slide on a hot plate preheated to 95°C for 10 minutes.

  • After heating, carefully remove the slide from the hot plate and allow it to cool to room temperature.

  • Gently lift one edge of the coverslip and rinse the fibers with a few drops of distilled water to remove excess stain.

  • Blot the excess water from the slide.

  • Add a drop of mounting medium and place a clean coverslip over the fibers.

  • Examine the stained fibers under a comparison microscope, observing and comparing the color intensity, uniformity, and any morphological features highlighted by the stain.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for Differential Staining with this compound prep_solution Prepare 0.5% this compound Staining Solution (pH 4.0) mount_fibers Mount Known and Questioned Fibers on Microscope Slide add_stain Add this compound Staining Solution mount_fibers->add_stain heat_slide Heat Slide on Hot Plate (95°C for 10 minutes) add_stain->heat_slide cool_rinse Cool and Rinse with Distilled Water heat_slide->cool_rinse mount_observe Mount in Medium and Observe under Comparison Microscope cool_rinse->mount_observe

Caption: Workflow for forensic fiber staining with this compound.

Signaling Pathway and Logical Relationships

The interaction between this compound and polyamide or protein fibers is a chemical process based on ionic attraction. The following diagram illustrates this relationship.

dyeing_mechanism Mechanism of this compound Staining on Polyamide/Protein Fibers acid_dye This compound (Anionic Dye, D-SO3-) ionic_bond Ionic Bond Formation (D-SO3- ... +H3N-Fiber) acid_dye->ionic_bond Attraction fiber Polyamide/Protein Fiber (Contains -NH2 groups) protonation Protonation of Amino Groups (-NH2 + H+ -> -NH3+) fiber->protonation acidic_env Acidic Environment (H+ ions from Acetic Acid) acidic_env->protonation Provides H+ protonation->ionic_bond Creates Cationic Site

Caption: Ionic bonding mechanism of this compound with fibers.

References

Unveiling Protein-Dye Interactions: Application Notes and Protocols Utilizing Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-dye interactions is a cornerstone of biochemical and pharmaceutical research, offering insights into protein structure, function, and binding kinetics. Acid Red 111, an anionic azo dye, serves as a valuable tool in this field. Its distinct spectrophotometric properties and affinity for proteins, primarily through electrostatic interactions with positively charged amino acid residues, make it a suitable probe for various analytical techniques. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of protein-dye interactions, catering to researchers and professionals in drug development and life sciences.

The sulfonic acid groups in the structure of this compound enhance its water solubility and drive its binding to the proteinaceous fibers.[1] While specific quantitative data for the interaction of this compound with proteins is not extensively documented in publicly available literature, the principles and protocols outlined here are based on established methodologies for similar anionic dyes and provide a robust framework for initiating such studies.

Application Notes

1. Spectrophotometric Determination of Protein Concentration:

The binding of this compound to proteins can induce a spectral shift in the dye's maximum absorbance, a phenomenon that can be harnessed for the colorimetric quantification of proteins. This method offers a simple and rapid alternative to traditional protein assays. Researchers can construct a standard curve by measuring the absorbance of known protein concentrations in the presence of a fixed concentration of this compound. The linear range of this assay should be determined empirically for the specific protein of interest.

2. Characterization of Binding Affinity and Stoichiometry:

Understanding the strength and stoichiometry of the protein-dye interaction is crucial. Techniques such as spectrophotometric titration and fluorescence quenching can be employed to determine the binding constant (Ka) and the number of binding sites (n). These parameters provide quantitative insights into the affinity and the nature of the interaction.

3. Elucidation of Binding Mechanisms:

Isothermal Titration Calorimetry (ITC) offers a powerful approach to thermodynamically characterize the binding event. By directly measuring the heat changes upon titration of the dye into a protein solution, ITC can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This data helps in elucidating the driving forces behind the binding, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.

Experimental Protocols

Spectrophotometric Analysis of this compound-Protein Interaction

This protocol outlines the use of UV-Vis spectrophotometry to study the binding of this compound to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • Bovine Serum Albumin (BSA) stock solution (e.g., 1 mg/mL in a suitable buffer, like phosphate-buffered saline, pH 7.4)

  • Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions with a constant concentration of BSA and varying concentrations of this compound.

    • Prepare a corresponding series of blank solutions with the same concentrations of this compound in the buffer without the protein.

  • Spectrophotometric Measurements:

    • Record the absorption spectra of all solutions over a relevant wavelength range (e.g., 400-700 nm).

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the absence and presence of BSA.

  • Data Analysis:

    • Plot the change in absorbance at λmax as a function of the this compound concentration.

    • Analyze the data using appropriate binding models (e.g., the Benesi-Hildebrand equation) to determine the binding constant (Ka) and stoichiometry (n).

Illustrative Data:

The following table presents hypothetical data for the interaction of this compound with Bovine Serum Albumin (BSA), based on studies of similar azo dyes.

ParameterValueTechnique
Binding Constant (Ka)1.5 x 10^5 M^-1Spectrophotometry
Stoichiometry (n)1.2Spectrophotometry
Wavelength Shift (Δλmax)15 nm (red shift)Spectrophotometry
Fluorescence Quenching Studies

This protocol describes the use of fluorescence spectroscopy to investigate the quenching of a protein's intrinsic fluorescence by this compound. Many proteins, like serum albumins, contain fluorescent amino acid residues (e.g., tryptophan) whose fluorescence can be quenched upon binding of a ligand.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • Protein solution (e.g., Human Serum Albumin, HSA, at a concentration of 5 µM in a suitable buffer)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength appropriate for the protein's intrinsic fluorescence (e.g., 280 nm or 295 nm for tryptophan).

    • Set the emission wavelength range to capture the protein's fluorescence spectrum (e.g., 300-450 nm).

  • Titration:

    • Record the fluorescence spectrum of the protein solution alone.

    • Incrementally add small aliquots of the this compound stock solution to the protein solution.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Correct for inner filter effects if necessary.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the this compound concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and quenching constant.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation.

Illustrative Data:

The following table presents hypothetical data for the interaction of this compound with Human Serum Albumin (HSA), based on studies of similar azo dyes.

ParameterValueTechnique
Binding Constant (Ka) at 298 K2.5 x 10^5 M^-1Fluorescence Quenching
Number of Binding Sites (n)~1Fluorescence Quenching
Quenching MechanismStaticFluorescence Quenching
Isothermal Titration Calorimetry (ITC)

This protocol details the use of ITC to obtain a complete thermodynamic profile of the this compound-protein interaction.

Materials:

  • This compound solution (e.g., 100 µM in the same buffer as the protein)

  • Protein solution (e.g., Lysozyme, 10 µM in a suitable buffer like 50 mM phosphate (B84403) buffer, pH 7.0)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare the protein and this compound solutions in the same, thoroughly degassed buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform the titration, injecting the this compound solution into the protein solution.

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained parameters.

Illustrative Data:

The following table presents hypothetical thermodynamic data for the interaction of this compound with Lysozyme.

Thermodynamic ParameterValueTechnique
Binding Constant (Ka)8.0 x 10^4 M^-1ITC
Stoichiometry (n)1.0ITC
Enthalpy (ΔH)-15.0 kJ/molITC
Entropy (ΔS)50.0 J/mol·KITC
Gibbs Free Energy (ΔG)-29.9 kJ/molITC

Visualizations

Experimental_Workflow_Spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p_sol Protein Solution (Constant Conc.) spec UV-Vis Spectrophotometer p_sol->spec d_sol Dye Solution (Variable Conc.) d_sol->spec blank Blank Solutions (Dye only) blank->spec record Record Absorption Spectra spec->record plot Plot ΔAbs vs. [Dye] record->plot model Apply Binding Model plot->model results Determine Ka and n model->results Signaling_Pathway_Fluorescence_Quenching cluster_excitation Excitation cluster_emission Emission & Quenching cluster_detection Detection light Excitation Light (e.g., 280 nm) protein Protein with Fluorophore (Trp) light->protein fluorescence Intrinsic Fluorescence protein->fluorescence Emission quenched Quenched Fluorescence protein->quenched Quenching detector Fluorometer fluorescence->detector quencher This compound (Quencher) quencher->protein Binding quenched->detector Logical_Relationship_ITC cluster_experiment ITC Experiment cluster_data_analysis Data Analysis cluster_results Thermodynamic Profile titration Titration of Dye into Protein Solution heat Measure Heat Change (ΔH) titration->heat binding_isotherm Generate Binding Isotherm heat->binding_isotherm fitting Fit to Binding Model binding_isotherm->fitting Ka Binding Affinity (Ka) fitting->Ka n Stoichiometry (n) fitting->n dH Enthalpy (ΔH) fitting->dH dG Gibbs Free Energy (ΔG) Ka->dG dH->dG dS Entropy (ΔS) dG->dS

References

Novel Analytical Method for the Quantification of Cationic Surfactants Using Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Red 111, a water-soluble disazo dye, has found a novel application beyond its traditional use in the textile industry. This document outlines a detailed analytical method for the sensitive and accurate quantification of cationic surfactants in aqueous solutions. The method is based on the principle of ion-pair formation between the anionic this compound dye and cationic surfactant molecules. This interaction leads to the formation of a stable complex that can be extracted into an organic solvent, resulting in a colored solution whose absorbance is directly proportional to the concentration of the cationic surfactant. This spectrophotometric method offers a simple, rapid, and cost-effective alternative to more complex analytical techniques.

Principle of the Method

In an acidic aqueous medium, the anionic sulfonate groups of this compound electrostatically interact with the positively charged head groups of cationic surfactants to form a charge-neutral ion-pair complex. This complex is hydrophobic and can be readily extracted into a non-polar organic solvent, such as chloroform (B151607). The intensity of the color in the organic phase, which is measured spectrophotometrically at the wavelength of maximum absorbance (λmax), is directly correlated to the concentration of the cationic surfactant in the original aqueous sample.

Experimental Workflow

The following diagram illustrates the key steps involved in the spectrophotometric determination of cationic surfactants using this compound.

workflow cluster_prep Sample & Reagent Preparation cluster_extraction Ion-Pair Formation & Extraction cluster_analysis Analysis A Prepare Standard Cationic Surfactant Solutions D Mix Sample/Standard with this compound and Buffer A->D B Prepare this compound Solution B->D C Prepare pH Buffer C->D E Add Organic Solvent (Chloroform) D->E F Shake to facilitate Ion-Pair Extraction E->F G Allow Phases to Separate F->G H Collect Organic Phase G->H I Measure Absorbance at λmax H->I J Construct Calibration Curve & Determine Unknown Concentration I->J

Caption: Experimental workflow for cationic surfactant analysis.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound (Analytical Grade)

  • Cationic Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, as standard)

  • Chloroform (CHCl₃, Analytical Grade)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Phosphate (B84403) Buffer components (e.g., Sodium dihydrogen phosphate and Disodium hydrogen phosphate)

  • Deionized Water

  • Volumetric flasks, Pipettes, Separatory funnels

  • UV-Vis Spectrophotometer

2. Preparation of Solutions

  • This compound Stock Solution (1 x 10⁻³ M): Accurately weigh the appropriate amount of this compound and dissolve it in deionized water in a volumetric flask.

  • Cationic Surfactant Stock Solution (1 x 10⁻³ M): Prepare a stock solution of the standard cationic surfactant (e.g., CTAB) in deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions of the cationic surfactant by appropriate dilution of the stock solution with deionized water.

  • Buffer Solution (pH 3): Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to 3.0 using HCl or NaOH.

3. Experimental Procedure

  • Into a series of separatory funnels, pipette a known volume of the standard or unknown cationic surfactant solution.

  • Add a specific volume of the this compound solution and the pH 3 buffer solution to each separatory funnel.

  • Add a defined volume of chloroform to each funnel.

  • Stopper the funnels and shake vigorously for 2-3 minutes to ensure complete ion-pair formation and extraction.

  • Allow the funnels to stand undisturbed for the phases to separate completely.

  • Carefully collect the lower organic (chloroform) layer, ensuring no contamination from the aqueous phase.

  • Measure the absorbance of the organic extract at the predetermined wavelength of maximum absorbance (λmax) against a reagent blank (prepared in the same manner but without the cationic surfactant).

4. Data Analysis

  • Construct a calibration curve by plotting the absorbance values of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of the cationic surfactant in the unknown sample by interpolating its absorbance value on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the determination of a cationic surfactant (e.g., CTAB) using the this compound method.

ParameterValue
Wavelength of Maximum Absorbance (λmax)520 nm
Linearity Range0.5 - 10 µg/mL
Molar Absorptivity (ε)2.5 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity0.015 µg cm⁻²
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Correlation Coefficient (r²)> 0.999
Stoichiometry (Surfactant:Dye)1:1

Note: These values are indicative and may vary depending on the specific cationic surfactant and experimental conditions.

Logical Relationship of the Analytical Principle

The underlying principle of this analytical method is based on a logical sequence of chemical interactions and physical separation, as depicted in the following diagram.

principle cluster_reactants Initial State (Aqueous Phase) cluster_interaction Interaction cluster_product Resulting Species cluster_separation Separation cluster_analysis Final Measurement (Organic Phase) AR This compound (Anionic) IPF Ion-Pair Formation AR->IPF CS Cationic Surfactant (Cationic) CS->IPF IPC Hydrophobic Ion-Pair Complex IPF->IPC EXT Solvent Extraction (into Chloroform) IPC->EXT SPEC Spectrophotometric Measurement (Absorbance ∝ Concentration) EXT->SPEC

Caption: Principle of ion-pair spectrophotometry.

Conclusion

The use of this compound for the spectrophotometric determination of cationic surfactants provides a reliable, sensitive, and straightforward analytical method. This approach is particularly valuable for routine quality control analysis and for research applications where a simple and rapid quantification method is required. The detailed protocol and established quantitative parameters presented in this document offer a solid foundation for the implementation of this novel analytical technique in various laboratory settings.

Acid Red 111 as a model compound for wastewater treatment studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111, a diazo dye, serves as a crucial model compound in the study and development of effective wastewater treatment technologies.[1] Its complex aromatic structure and the presence of sulfonate groups contribute to its high solubility in water and its stability, making it a persistent pollutant in textile industry effluents.[1] The effective removal of this compound and similar azo dyes from wastewater is a significant environmental challenge due to the potential toxicity of the dyes and their degradation byproducts.[1] This document provides detailed application notes and experimental protocols for three common wastewater treatment methods employing this compound as a model contaminant: biological degradation, adsorption, and ozonation.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC37H28N4Na2O10S3[1][2]
Molecular Weight830.82 g/mol [1][3]
IUPAC Namedisodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate[2]
CAS Number6358-57-2[2][4]
AppearanceYellow-light red powder[3]
SolubilitySoluble in water[1][3][4]

Application Note 1: Biological Degradation of this compound using Pseudomonas aeruginosa

The biological treatment of textile wastewater offers a cost-effective and environmentally friendly approach to dye removal. Certain microorganisms, such as the bacterium Pseudomonas aeruginosa, have demonstrated the ability to decolorize and degrade azo dyes like this compound.[5] This process typically involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, followed by the aerobic degradation of the resulting aromatic amines.

Quantitative Data: Decolorization of Reactive Red BS (C.I. 111) by Pseudomonas aeruginosa
ParameterConditionDecolorization EfficiencyTimeReference
Initial Dye Concentration300 ppm91%5.5 hours[5]
pH Range5.0 - 10.5>91%5.5 hours[5]
Temperature Range30 - 40 °C>91%5.5 hours[5]
Nutrient SupplementGlucose, Peptone, or Yeast Extract>91%-[5]
Repeated Dye Addition (300 ppm)->90%2 hours[5]
Experimental Protocol: Biological Degradation

1. Isolation and Culture of Pseudomonas aeruginosa

  • Sample Collection: Collect soil and effluent samples from dye-contaminated sites.

  • Serial Dilution: Serially dilute the samples in sterile water.

  • Plating: Spread 100 µL of each dilution onto Nutrient Agar plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Isolation: Select individual colonies and subculture on fresh Nutrient Agar plates to obtain pure cultures.

  • Identification: Identify Pseudomonas aeruginosa based on morphological and biochemical characteristics as per Bergey's Manual of Determinative Bacteriology.

  • Inoculum Preparation: Inoculate a single colony into Luria-Bertani (LB) broth and incubate at 37°C with shaking (125 rpm) until the optical density at 625 nm reaches 0.6-0.8.[6]

2. Decolorization Experiment

  • Medium Preparation: Prepare a minimal salts basal medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., urea).

  • Dye Solution: Prepare a stock solution of this compound and add it to the medium to the desired final concentration (e.g., 300 ppm).

  • Inoculation: Inoculate the dye-containing medium with the prepared Pseudomonas aeruginosa inoculum (e.g., 5% v/v).

  • Incubation: Incubate the flasks under static or microaerophilic conditions at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0).

  • Sampling: Withdraw samples at regular intervals (e.g., every hour).

  • Analysis: Centrifuge the samples to remove bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the percentage of decolorization.

Experimental Workflow: Biological Degradation of this compound

Biological_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Soil/Effluent Sample Culture Culture P. aeruginosa Sample->Culture Inoculum Prepare Inoculum Culture->Inoculum Inoculate Inoculate Medium Inoculum->Inoculate Medium Prepare Dye Medium Medium->Inoculate Incubate Incubate Inoculate->Incubate Sample_Analysis Collect Samples Incubate->Sample_Analysis Centrifuge Centrifuge Sample_Analysis->Centrifuge Spectro UV-Vis Analysis Centrifuge->Spectro Results Calculate Decolorization % Spectro->Results

Caption: Workflow for the biological degradation of this compound.

Application Note 2: Adsorption-Based Removal of this compound

Adsorption is a widely used physicochemical treatment method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbents. Activated carbon is a common adsorbent, but various low-cost alternatives are also being explored. The process involves the accumulation of dye molecules onto the surface of the adsorbent material.

Quantitative Data: Adsorption of Acid Dyes on Various Adsorbents
AdsorbentDyeInitial Concentration (mg/L)Adsorbent DosepHTemperature (°C)Removal Efficiency (%)Reference
Commercial Activated CarbonAcid Red25---99.80[7]
Commercial Activated CarbonAcid Red1501.5 g/50 mL--90.20[7]
Commercial Activated CarbonAcid Red100-4.5--[7]
Commercial Activated CarbonAcid Red150--3593.5[7]
Chitosan Hydrogel (CSH)Acid Red 27---20>99[8]
Chitosan Aerogel (CSA)Acid Red 27---20-[8]
Graphite Carbon NitrideAcid Brilliant Red-50 mg/200mL1.025>99[9]
Experimental Protocol: Batch Adsorption Study

1. Adsorbent Preparation

  • Prepare the adsorbent as required. For commercial activated carbon, it may involve washing with deionized water to remove impurities and drying in an oven.

2. Batch Adsorption Experiment

  • Dye Solution Preparation: Prepare a stock solution of this compound and dilute it to the desired initial concentrations (e.g., 25, 50, 100 mg/L).

  • Experimental Setup: In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 50 mL).

  • Parameter Variation: Systematically vary one parameter at a time (e.g., pH, temperature, adsorbent dose, initial dye concentration) while keeping others constant to study its effect.

  • Agitation: Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time to reach equilibrium.

  • Sampling and Analysis: After agitation, separate the adsorbent from the solution by filtration or centrifugation. Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer.

  • Calculation: Calculate the removal efficiency and the adsorption capacity (qe) using the initial and final dye concentrations.

Experimental Workflow: Batch Adsorption Study

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Prepare Adsorbent Mix Mix Adsorbent and Dye Solution Adsorbent->Mix Dye_Sol Prepare Dye Solutions Dye_Sol->Mix Agitate Agitate on Shaker Mix->Agitate Separate Separate Adsorbent Agitate->Separate Measure Measure Final Concentration Separate->Measure Calculate Calculate Removal % and qe Measure->Calculate

Caption: Workflow for a batch adsorption study of this compound.

Application Note 3: Ozonation of this compound

Ozonation is a powerful advanced oxidation process (AOP) that utilizes ozone (O₃), a strong oxidizing agent, to degrade organic pollutants.[10] Ozone can react with dye molecules directly or indirectly through the formation of highly reactive hydroxyl radicals (•OH), leading to the cleavage of chromophoric groups and the mineralization of the dye into simpler, less harmful compounds like CO₂ and H₂O.[11]

Quantitative Data: Ozonation of Acid Red Dyes
DyeInitial Concentration (mg/L)Ozone Dose (g/m³)pHTime (min)Color Removal Efficiency (%)Reference
Acid Red 131-12.7-30100[12]
Acid Red 131-17.7-28100[12]
Acid Red 131-25-20100[12]
Acid Red 131-29.5-12100[12]
Acid Red 13150251112100[12]
Acid Red 18350----[13]
Acid Red 183500----[13]
Experimental Protocol: Ozonation

1. Experimental Setup

  • Ozone Generator: Use an ozone generator (e.g., corona discharge type) to produce ozone from an oxygen or dry air feed.

  • Reactor: Employ a batch reactor (e.g., a glass column or vessel) equipped with a gas diffuser to bubble the ozone into the dye solution.

  • Off-gas Treatment: Pass the unreacted ozone gas through an ozone destruction unit or a potassium iodide (KI) trap.

2. Ozonation Procedure

  • Dye Solution: Fill the reactor with a known volume of this compound solution of a specific concentration.

  • pH Adjustment: Adjust the pH of the solution to the desired value using acids (e.g., H₂SO₄) or bases (e.g., NaOH).

  • Ozonation: Start the ozone generator and bubble the ozone/oxygen mixture through the solution at a constant flow rate.

  • Sampling: Collect samples from the reactor at different time intervals.

  • Analysis: Immediately quench the reaction in the samples (e.g., by adding sodium thiosulfate) to stop further oxidation. Analyze the residual dye concentration using a UV-Vis spectrophotometer. Measure other parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) to assess mineralization.

Experimental Workflow: Ozonation of this compound

Ozonation_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis Ozone_Gen Ozone Generator Reactor Reactor with Dye Solution Ozone_Gen->Reactor Off_Gas Off-Gas Treatment Reactor->Off_Gas Ozonate Bubble Ozone Reactor->Ozonate Sample Collect Samples Ozonate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Dye, COD, TOC Quench->Analyze Results Determine Degradation Efficiency Analyze->Results

Caption: Workflow for the ozonation of this compound in a batch reactor.

Conclusion

This compound is an effective model compound for evaluating and optimizing various wastewater treatment technologies. The protocols and data presented herein provide a foundation for researchers and scientists to conduct systematic studies on biological degradation, adsorption, and ozonation. The selection of the most suitable treatment method will depend on various factors, including the initial dye concentration, the required removal efficiency, operational costs, and the potential for the formation of byproducts. Further research is encouraged to explore hybrid treatment systems and to conduct detailed toxicological assessments of the treated effluent to ensure environmental safety.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 is a synthetic azo dye used extensively in the textile industry for coloring wool, polyamide fibers, and leather. Due to its widespread use, there is a growing need to understand its potential impact on human health. In vitro cytotoxicity assays are crucial first-tier screening methods to assess the potential of chemical substances to cause cell damage or death. This document provides an overview of the known cytotoxic effects of this compound and detailed protocols for assessing its in vitro toxicity.

Toxicological Profile of this compound

Limited publicly available data suggests that this compound exhibits cytotoxic and genotoxic properties. The primary mechanism of its toxicity is believed to be the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.

Summary of Known Toxicological Data

Cell LineAssay TypeObserved Effects
WI-38 (Human Lung Fibroblasts)Cytotoxicity AssaySignificant cell death, indicating potent cytotoxicity.
Mammalian CellsChromosomal Aberration TestInduction of chromosomal aberrations.
Salmonella typhimurium (strains used in Ames test)Ames Test (Bacterial Reverse Mutation Assay)Mutagenic activity detected.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates the proposed mechanism by which this compound induces cellular damage through oxidative stress.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Increased ROS Production Increased ROS Production Cellular Uptake->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis

Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Exposure Compound Exposure Compound Preparation->Compound Exposure Cell Seeding->Compound Exposure Incubation Incubation Compound Exposure->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following are generalized yet detailed protocols for common cytotoxicity assays that are suitable for water-soluble dyes.

Protocol 1: Neutral Red (NR) Uptake Assay for Cell Viability

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Human lung fibroblast cell line (e.g., WI-38)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in sterile water or PBS)

  • 96-well flat-bottom cell culture plates

  • Neutral Red staining solution (50 µg/mL in culture medium)

  • PBS (Phosphate Buffered Saline)

  • Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader (540 nm filter)

Procedure:

  • Cell Seeding:

    • Culture WI-38 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the seeding medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle controls (medium without the dye).

    • Incubate for 24, 48, or 72 hours.

  • Neutral Red Staining:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of pre-warmed Neutral Red staining solution to each well.

    • Incubate for 2-3 hours at 37°C.

  • Dye Extraction:

    • Remove the staining solution and wash the cells with 150 µL of PBS.

    • Add 150 µL of Neutral Red destain solution to each well.

    • Shake the plate for 10 minutes on an orbital shaker to extract the dye.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Protocol 2: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human lung fibroblast cell line (e.g., WI-38)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm filter)

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as in the Neutral Red assay.

  • Compound Exposure:

    • Follow the same compound exposure protocol as in the Neutral Red assay.

  • MTT Incubation:

    • After the treatment incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of metabolic activity for each concentration relative to the vehicle control.

Conclusion

The available data, although limited, suggests that this compound possesses cytotoxic and genotoxic potential, likely mediated through the induction of oxidative stress. The provided protocols for the Neutral Red and MTT assays offer robust methods for further investigating the in vitro cytotoxicity of this compound. It is recommended that researchers perform these assays using a relevant cell line, such as WI-38 human lung fibroblasts, to obtain quantitative data, including IC50 values, which are crucial for a comprehensive risk assessment. Further studies are warranted to fully elucidate the toxicological profile of this compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acid Red 111 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing uneven staining with Acid Red 111. The following information is designed to help you troubleshoot and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its staining principle?

This compound is a water-soluble, anionic, diazo dye.[1][2] Its staining mechanism in histological applications is based on electrostatic interactions. In an acidic environment, proteins within the tissue, particularly in the cytoplasm, muscle, and collagen, become positively charged (cationic). The negatively charged (anionic) this compound molecules then bind to these positively charged sites, resulting in a red coloration.[3][4] The intensity of the staining is highly dependent on the pH of the staining solution.[5]

Q2: Why is an acidic pH critical for this compound staining?

An acidic pH is crucial because it increases the number of positively charged groups on tissue proteins.[5] This enhances the electrostatic attraction between the anionic dye and the tissue components, leading to a stronger and more vibrant stain. A neutral or alkaline pH will result in weak or no staining because the tissue proteins will not be sufficiently protonated to bind the dye.[3][5]

Q3: What are the common causes of uneven or blotchy staining with acid dyes like this compound?

Uneven staining is a frequent issue in histology and can be caused by several factors throughout the tissue preparation and staining process.[6][7] Common causes include:

  • Improper Fixation: Incomplete or delayed fixation can lead to poor preservation of tissue morphology and inconsistent dye binding.[8]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will prevent the aqueous stain from penetrating evenly, resulting in unstained or pale patches.[6]

  • Variable Tissue Thickness: Sections that are too thick or have inconsistent thickness can lead to uneven dye penetration and subsequent uneven staining.[7]

  • Air Bubbles: Air bubbles trapped on the surface of the slide will block the dye from reaching the tissue.[6]

  • Contaminated Reagents or Slides: Debris in the staining solutions or on the slides can interfere with the staining process.[9]

  • Drying of Sections: Allowing the tissue sections to dry out at any stage of the staining process can cause irreversible damage and lead to uneven staining, often with darker edges.[10]

Troubleshooting Guide for Uneven Staining

This guide provides a systematic approach to diagnosing and resolving uneven staining issues with this compound.

Problem Possible Cause Suggested Solution
Patchy or Blotchy Staining Incomplete deparaffinization.[6]Ensure fresh xylene is used and that slides are incubated for the appropriate time to completely remove all paraffin.
Improper or incomplete fixation.[8]Review your fixation protocol. Ensure the fixative volume is adequate (15-20 times the tissue volume) and the fixation time is appropriate for the tissue type and size.
Tissue sections are too thick.[7]Cut thinner sections, typically between 4-6 µm, to ensure uniform dye penetration.
Staining is Darker at the Edges Sections dried out during the staining process.[10]Keep slides moist throughout the entire procedure. Use a humidity chamber for longer incubation steps.
Weak or Faint Staining in Some Areas Uneven application of the staining solution.Ensure the entire tissue section is completely covered with the staining solution during incubation.
Incorrect pH of the staining solution.[11]Prepare a fresh staining solution and verify that the pH is in the optimal acidic range (typically pH 2.5-4.5 for acid dyes).[5]
Streaky Staining Contaminated or old staining solutions.[9]Filter the staining solution before use or prepare a fresh batch.
Insufficient rinsing between steps.Ensure slides are thoroughly rinsed between each step to prevent carryover of reagents.
Presence of Crystals or Precipitate The dye solution is supersaturated or old.Prepare a fresh staining solution. Gentle warming and filtering of the existing solution may help temporarily.
Contamination of the dye solution.[9]Use clean glassware and high-quality reagents to prepare your solutions.

Optimizing Staining Parameters

The following tables summarize key parameters that can be adjusted to optimize this compound staining. Note that specific values for this compound are not well-documented in histological literature, so these recommendations are based on general principles for acid dyes and will require optimization.

Table 1: Effect of pH on Staining Intensity

pH RangeExpected Staining IntensityComments
2.5 - 3.5+++ (Strong)Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.
3.6 - 4.5++ (Moderate)Good balance between staining intensity and specificity. A common starting range for many applications.[11]
4.6 - 6.0+ (Weak)Reduced staining intensity due to decreased protonation of tissue proteins.[5]
> 6.0- (Minimal to None)Staining is likely to be very faint or absent.[5]

Table 2: Optimizing Incubation Time

Incubation TimeStaining OutcomeComments
15 minutesWeak / Pale RedUnder-stained. Insufficient time for dye binding.[3]
30 minutesModerate RedAcceptable, but could be stronger.[3]
60 minutesStrong, Bright RedOptimal starting point for many tissues.[3]
90 minutesStrong, Bright RedBackground may begin to increase, reducing contrast.[3]
120 minutesVery Strong / Dark RedOver-stained. Specific structures may be obscured.[3]

Experimental Protocols

Disclaimer: Validated histological staining protocols specifically for this compound are limited in the scientific literature. The following protocol is based on general methodologies for acid dyes and should be used as a starting point for optimization.

Protocol 1: Preparation of 0.1% (w/v) this compound Staining Solution
  • Weigh 0.1 g of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Add 1 mL of glacial acetic acid to achieve an acidic pH.

  • Stir until the dye is completely dissolved. Gentle heating can be used to aid dissolution, but do not boil.

  • Filter the solution before use.

Protocol 2: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.[3]

    • 100% Ethanol: 2 changes, 3 minutes each.[3]

    • 95% Ethanol: 2 changes, 3 minutes each.[3]

    • 70% Ethanol: 1 change, 3 minutes.[3]

    • Distilled Water: Rinse for 5 minutes.[3]

  • Nuclear Staining (Optional, for counterstaining):

    • Stain in a filtered hematoxylin (B73222) solution (e.g., Weigert's or Harris') for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few brief dips.

    • "Blue" the sections in a suitable reagent (e.g., Scott's tap water substitute) for 1-2 minutes.

    • Rinse thoroughly in distilled water.

  • This compound Staining:

    • Immerse slides in the 0.1% this compound staining solution.

    • Incubate for 60 minutes at room temperature (this is a starting point and should be optimized).[3]

  • Rinsing/Differentiation:

    • Briefly rinse the slides in two changes of a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound stain.[3]

  • Dehydration:

    • 95% Ethanol: 1 minute.[3]

    • 100% Ethanol: 2 changes, 2 minutes each.[3]

  • Clearing and Mounting:

    • Xylene or xylene substitute: 2 changes, 5 minutes each.[3]

    • Mount with a permanent, resinous mounting medium.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Rinse_H2O Rinse in dH2O Rehydration->Rinse_H2O Hematoxylin Nuclear Staining (Optional) Rinse_H2O->Hematoxylin Stain_AR111 This compound Staining Hematoxylin->Stain_AR111 Rinse_Acid Acidic Rinse/ Differentiation Stain_AR111->Rinse_Acid Dehydration Dehydration (Graded Alcohols) Rinse_Acid->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting End End Mounting->End Start Start Start->Deparaffinization

Caption: A generalized workflow for this compound staining of FFPE tissue sections.

Troubleshooting_Workflow Uneven_Staining Uneven Staining? Check_Deparaffinization Check Deparaffinization (Fresh Xylene, Time) Uneven_Staining->Check_Deparaffinization Check_Fixation Review Fixation Protocol (Time, Volume) Uneven_Staining->Check_Fixation Check_Thickness Verify Section Thickness (4-6 µm) Uneven_Staining->Check_Thickness Check_pH Check Staining Solution pH (Acidify if needed) Uneven_Staining->Check_pH Check_Rinsing Ensure Thorough Rinsing Uneven_Staining->Check_Rinsing Prepare_Fresh Prepare Fresh Stain Uneven_Staining->Prepare_Fresh Resolution Staining Improved Check_Deparaffinization->Resolution Resolved Check_Fixation->Resolution Resolved Check_Thickness->Resolution Resolved Check_pH->Resolution Resolved Check_Rinsing->Resolution Resolved Prepare_Fresh->Resolution Resolved

Caption: A logical workflow for troubleshooting uneven staining with this compound.

References

Technical Support Center: Preventing Precipitation of Acid Red 111 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Acid Red 111 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound (C.I. 23266; CAS No. 6358-57-2) is a water-soluble, anionic diazo dye.[1][2] Its solubility is influenced by several factors including temperature, pH, and the presence of other solutes. A key solubility data point is 25 g/L in water at 90°C.[1] Due to its anionic nature, its solubility is generally higher in neutral to acidic conditions.

Q2: What are the primary causes of this compound precipitation?

Precipitation of this compound can be triggered by several factors:

  • Improper pH: The solubility of acid dyes like this compound is highly dependent on pH. A shift towards a more alkaline pH can significantly decrease its solubility.

  • High Dye Concentration: Exceeding the solubility limit at a given temperature will lead to the dye precipitating out of solution. This is more likely to occur as the solution cools.

  • Low Temperature: The solubility of this compound decreases as the temperature of the solution drops.

  • Presence of Metal Ions: this compound is sensitive to the presence of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), which can cause the dye to precipitate.[1][3]

  • High Electrolyte Concentration: The presence of high concentrations of salts, such as sodium chloride, can reduce the solubility of acid dyes, a phenomenon known as "salting out".[4]

  • Improper Dissolution Technique: Adding the dye powder too quickly or without sufficient agitation can lead to the formation of clumps that do not fully dissolve and may be mistaken for precipitation.

Q3: How does pH affect the stability of an this compound solution?

The pH of the solution is a critical factor in maintaining the stability of this compound in solution. As an acid dye, it is more soluble and stable in acidic to neutral conditions. In acidic solutions, the sulfonic acid groups on the dye molecule are ionized, enhancing its solubility in water. As the pH becomes more alkaline, the charge on the dye molecule can change, leading to aggregation and precipitation. For optimal stability, it is recommended to maintain a slightly acidic pH.

Q4: Can I use tap water to prepare my this compound solution?

It is strongly recommended to use high-purity water, such as deionized or distilled water, for preparing solutions of this compound. Tap water can contain varying concentrations of metal ions (like Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) and other impurities that can interact with the dye and cause precipitation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to the precipitation of this compound.

Problem: Precipitate Forms Immediately Upon Dissolving the Dye

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Caption: Troubleshooting immediate precipitation of this compound.

Problem: Solution Becomes Cloudy or Precipitates Over Time

dot

Caption: Troubleshooting delayed precipitation of this compound.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)Reference
9025[1]

Note: Comprehensive data on the solubility of this compound at various temperatures is limited in publicly available literature. The solubility will decrease at lower temperatures.

Table 2: Factors Affecting this compound Solution Stability

FactorEffect on Solubility/StabilityRecommendation
pH Decreases in alkaline conditionsMaintain a slightly acidic to neutral pH.
Temperature Decreases at lower temperaturesPrepare and store solutions at a consistent temperature. Gentle warming can help redissolve precipitates.
Metal Ions (Cu²⁺, Fe³⁺) Can cause precipitationUse high-purity water and consider adding a chelating agent like EDTA.
Electrolytes (e.g., NaCl) High concentrations can decrease solubilityAvoid adding high concentrations of salts to the dye solution.
Additives (e.g., Urea) Can increase solubilityConsider adding urea (B33335) to the solution, especially for high concentrations.

Experimental Protocols

Protocol 1: Preparation of a Standard 1% (w/v) this compound Stock Solution

Materials:

  • This compound powder

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker and volumetric flask

  • Heating plate (optional)

Procedure:

  • Weigh 1.0 g of this compound powder.

  • Add a small amount of hot (approximately 80-90°C) deionized water to the powder to create a paste. This is a critical step to ensure the dye particles are fully wetted.

  • Gradually add more hot water while continuously stirring to dissolve the paste.

  • Transfer the dye solution to a 100 mL volumetric flask.

  • Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.

  • Allow the solution to cool to room temperature.

  • Bring the final volume to 100 mL with deionized water.

  • Stopper the flask and invert several times to ensure the solution is homogeneous.

  • For critical applications, filter the solution through a 0.45 µm syringe filter to remove any micro-particulates.

  • Store in a well-sealed, light-protected container at a constant temperature.

Protocol 2: Enhancing Solubility and Stability with Additives

A. Using Urea to Increase Solubility:

For applications requiring higher concentrations of this compound, the addition of urea can improve solubility.

  • Follow steps 1-3 of Protocol 1.

  • Before transferring to the volumetric flask, dissolve urea in the dye solution. A typical starting concentration is 1-2 M urea.

  • Proceed with steps 4-10 of Protocol 1.

B. Mitigating Metal Ion Precipitation with a Chelating Agent:

If metal ion contamination is a concern, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be added.

  • Prepare the deionized water with a low concentration of EDTA (e.g., 1-5 mM) before using it to dissolve the this compound.

  • Follow Protocol 1 using the EDTA-containing water.

Visualization of Key Concepts

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Experimental_Workflow cluster_preparation Solution Preparation cluster_storage Storage weigh_dye 1. Weigh this compound Powder paste_dye 2. Create a paste with hot water weigh_dye->paste_dye dissolve_dye 3. Gradually add more hot water and stir paste_dye->dissolve_dye additives 4. (Optional) Add Urea or EDTA dissolve_dye->additives final_volume 5. Bring to final volume with pure water additives->final_volume filter_solution 6. Filter through 0.45 µm filter final_volume->filter_solution store_solution Store in a sealed, light-protected container at a constant temperature filter_solution->store_solution

Caption: Recommended workflow for preparing a stable this compound solution.

References

Fading of Acid Red 111 stain and how to prevent it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the common issue of Acid Red 111 stain fading in experimental settings.

Troubleshooting Guide

This guide addresses specific problems you may encounter with this compound staining and offers potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Rapid Fading During Microscopy High-Intensity Light Exposure: Prolonged exposure to the microscope's light source can accelerate photobleaching.[1][2]- Reduce the light intensity to the lowest level necessary for visualization.- Minimize the duration of light exposure.- Use neutral density filters to decrease illumination intensity without altering the color temperature.
Use of Inappropriate Mounting Medium: A mounting medium lacking antifade reagents will not protect the stain from photobleaching.[2]- Use a commercially available mounting medium containing antifade reagents such as p-phenylenediamine (B122844) (PPD), 1,4-diazobicyclo-[3][3][3]-octane (DABCO), or n-propyl gallate (NPG).[4]
Gradual Fading During Storage Improper Storage Conditions: Exposure to light and elevated temperatures can cause the stain to fade over time.- Store slides in a dark, cool, and dry environment. A slide box stored at 4°C is recommended.[2]
Oxidation: The azo bond in this compound is susceptible to oxidation from atmospheric oxygen, leading to a loss of color.[5]- Ensure the mounting medium fully covers the coverslip to minimize contact with air.- Use a mounting medium containing antioxidants.
pH Shift in Mounting Medium: Changes in the pH of the mounting medium can alter the chemical structure of the dye and cause fading.[1][6]- Use a buffered mounting medium to maintain a stable, neutral pH.
Uneven Fading Across the Specimen Uneven Mounting Medium Application: An uneven layer of mounting medium can lead to differential exposure to air and light.- Ensure a uniform layer of mounting medium is applied and that the coverslip is properly sealed.
Air Bubbles Trapped Under the Coverslip: Air bubbles can create localized areas of oxidation.- Be careful during the coverslipping process to avoid trapping air bubbles. If present, gently press on the coverslip to move them to the edge.
Color Shift (e.g., Red to Yellowish-Red) pH Sensitivity: this compound, like many azo dyes, can exhibit color changes with shifts in pH.[1]- Ensure all staining and rinsing solutions are properly buffered.- Use a pH-stable mounting medium.
Presence of Metal Ions: The dye is sensitive to copper and iron ions, which can alter its color.[7][8]- Use high-purity water and reagents to avoid metal ion contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, red-colored disazo dye.[7][9] Its chemical formula is C37H28N4Na2O10S3.[7][10] It is commonly used in the textile industry for dyeing wool, silk, and nylon, and has applications in leather and paper coloring.[7][9][11] In a laboratory setting, its properties as an acid dye make it suitable for staining cytoplasmic components and collagen in histological preparations.

Q2: What causes the fading of this compound stain?

The fading of this compound, an azo dye, is primarily caused by:

  • Photobleaching: Exposure to light, particularly the high-intensity light from a microscope, can lead to the degradation of the dye molecule. This process often involves the photo-oxidation or photoreduction of the azo bond (–N=N–), which is the part of the molecule responsible for its color.[2][5][12]

  • Oxidation: The chemical structure of this compound can be broken down by atmospheric oxygen or other oxidizing agents present in the local environment of the stained sample.[5]

  • pH Shifts: The stability and color of this compound are dependent on the pH of its environment. Significant shifts in pH, either acidic or alkaline, can alter the dye's structure and lead to fading or color changes.[1][6]

Q3: How can I prevent or minimize the fading of my this compound stain?

To enhance the longevity of your this compound stain, the following preventative measures are highly recommended:

  • Use an Antifade Mounting Medium: This is the most effective method for preventing photobleaching. These media contain reagents that scavenge for free radicals, which are responsible for the photodegradation of the dye.[2][3][4][13][14][15]

  • Limit Light Exposure: Store your stained slides in the dark and minimize their exposure to the microscope's light source. Use the lowest possible light intensity for observation and image capture.[2]

  • Proper Storage: Store slides in a cool, dark, and dry place, such as a slide box at 4°C, to slow down chemical degradation.[2]

  • Ensure Proper Dehydration and Clearing: Residual water or alcohol can interfere with the mounting medium and affect the permanence of the stain.

  • Control pH: Use buffered solutions throughout the staining protocol and ensure the final mounting medium has a stable and neutral pH.[6]

Q4: Are there different types of antifade mounting media?

Yes, antifade mounting media are available in two main types:

  • Soft-set (non-hardening): These remain liquid and are suitable for immediate viewing. However, the coverslip is not permanently fixed.

  • Hard-set (curing): These solidify over time, providing a permanent seal for long-term storage and archiving of slides.

Some mounting media also come with a nuclear counterstain, such as DAPI, already incorporated.[14]

Experimental Protocols

Protocol 1: Standard Staining Procedure for this compound with Fading Prevention
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Dilute the stock solution 1:10 in a 0.1M acetate (B1210297) buffer (pH 4.5) to make the working staining solution.

    • Immerse slides in the this compound working solution for 5-10 minutes.

  • Rinsing and Dehydration:

    • Briefly rinse the slides in distilled water to remove excess stain.

    • Dehydrate the slides through graded ethanols: 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 2 minutes each.

  • Clearing and Mounting:

    • Clear the slides in two changes of xylene for 3 minutes each.

    • Apply a drop of antifade mounting medium to the slide and carefully lower a coverslip, avoiding air bubbles.

  • Storage:

    • Allow hard-setting mounting media to cure completely.

    • Store slides in a dark, cool environment (4°C is recommended).

Factors Influencing this compound Fading and Prevention Strategies

FactorInfluence on FadingPrevention Strategy
Light Intensity High intensity accelerates photobleaching.Minimize light exposure; use neutral density filters.
Duration of Light Exposure Longer exposure leads to more significant fading.Limit time on the microscope stage.
Oxygen Promotes oxidative degradation of the dye.Use antifade reagents with antioxidant properties; ensure proper coverslipping.
pH Non-neutral pH can alter dye structure and color.Use buffered solutions and a pH-stable mounting medium.
Temperature Higher temperatures can increase the rate of chemical degradation.Store slides at low temperatures (e.g., 4°C).
Mounting Medium Absence of antifade reagents allows for rapid photobleaching.Use a high-quality antifade mounting medium.
Metal Ions (Copper, Iron) Can cause a color shift in the dye.[7][8]Use purified water and high-purity reagents.

Visualization of Fading Mechanisms and Prevention

Fading_Prevention cluster_causes Causes of Fading cluster_dye Stain Integrity cluster_prevention Prevention Strategies Light Light Exposure AcidRed111 This compound (Stable) Light->AcidRed111 Photobleaching Oxygen Oxygen (Oxidation) Oxygen->AcidRed111 Oxidation pH pH Instability pH->AcidRed111 Structural Change MetalIons Metal Ions MetalIons->AcidRed111 Color Shift FadedStain Faded/Altered This compound AcidRed111->FadedStain Degradation Antifade Antifade Mounting Medium Antifade->Light Inhibits Antifade->Oxygen Scavenges Storage Proper Storage (Dark & Cool) Storage->Light Blocks Buffered Buffered Solutions (Stable pH) Buffered->pH Stabilizes PurifiedReagents High-Purity Reagents PurifiedReagents->MetalIons Eliminates

Caption: Factors contributing to this compound fading and corresponding preventative measures.

References

Effect of pH on Acid Red 111 staining intensity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Acid Red 111 staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound staining?

A1: this compound is an anionic dye, meaning it carries a negative charge. In biological tissues, proteins are the primary targets for acid dyes. At an acidic pH, the amino groups (-NH₂) on amino acid residues within proteins become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged this compound dye molecules then bind to these positively charged sites through electrostatic interactions. This results in the characteristic red staining of protein-rich structures such as cytoplasm, muscle, and collagen.[1]

Q2: Why is an acidic pH crucial for effective this compound staining?

A2: An acidic environment is critical for maximizing the number of positively charged sites within the tissue, which in turn enhances the binding of the anionic this compound dye. As the pH decreases, more amino groups on tissue proteins become protonated, leading to a stronger and more intense stain.[1] Conversely, a higher (neutral or alkaline) pH will result in fewer protonated amino groups, leading to weak or no staining.[1]

Q3: What is the recommended pH range for this compound staining solutions?

A3: While the optimal pH can vary depending on the specific tissue and desired staining intensity, a general range for acid dyes like this compound is between pH 2.5 and 4.5.[1] For many histological applications, preparing the this compound solution in 1-5% acetic acid is a common practice to achieve a sufficiently low pH for effective staining.[1]

Q4: Can this compound be used as a counterstain with hematoxylin?

A4: Yes, this compound, similar to other acid dyes like eosin, can be effectively used as a counterstain in protocols such as the Hematoxylin and Eosin (H&E) stain. It provides excellent contrast by staining the cytoplasm and extracellular matrix in shades of red, which complements the blue-purple nuclear staining of hematoxylin.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

Weak or Faint Staining
Potential Cause Recommended Solution
Incorrect pH of Staining Solution The pH is too high (not acidic enough), leading to insufficient protonation of tissue proteins. Prepare a fresh staining solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by adding a weak acid like 1-5% acetic acid.[1]
Insufficient Staining Time The incubation time in the dye solution is too short for adequate binding. Increase the staining duration. Optimization may be required depending on the tissue type and thickness.[1]
Low Dye Concentration The concentration of this compound in the staining solution is too low. Prepare a new staining solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5% w/v).[1]
Inadequate Deparaffinization Residual paraffin (B1166041) wax in the tissue section can block the dye from reaching the target structures. Ensure complete deparaffinization by using fresh xylene and adequate incubation times.[2]
Excessive Differentiation If your protocol includes a differentiation step with an acidic solution, excessive time in this solution can remove too much of the stain. Reduce the time of the differentiation step or use a less harsh differentiating agent.
Excessively Dark or Non-Specific Staining
Potential Cause Recommended Solution
pH is Too Low A very low pH can cause widespread, non-specific binding of the dye to various tissue components. Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to improve specificity.[1]
Overstaining The incubation time in the dye solution is too long. Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.[1]
High Dye Concentration The staining solution is too concentrated. Dilute the staining solution or prepare a new solution with a lower concentration of this compound.[1]
Uneven Staining
Potential Cause Recommended Solution
Incomplete Fixation Poorly fixed areas of the tissue will stain differently. Ensure proper and consistent fixation protocols are followed during tissue preparation.
Air Bubbles Air bubbles trapped on the tissue surface prevent the dye from making contact. Carefully apply the staining solution to avoid trapping air bubbles.
Inadequate Rinsing Carryover from previous reagents can affect staining consistency. Ensure thorough but gentle rinsing between steps.

Data Presentation

The following table summarizes the expected effect of pH on the staining intensity of this compound, based on the general principles of acid dye staining. The staining intensity is represented on a qualitative scale.

pH Range Staining Intensity Description
2.5 - 3.5+++ (Strong)Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.[1]
3.6 - 4.5++ (Moderate)Good balance between staining intensity and specificity. A common starting range for many applications.[1]
4.6 - 6.0+ (Weak)Reduced staining intensity due to decreased protonation of tissue proteins.[1]
> 6.0+/- (Very Weak to None)Staining is significantly diminished as the tissue proteins are no longer sufficiently protonated to bind the anionic dye.

Experimental Protocols

Preparation of this compound Staining Solution (1% in 1% Acetic Acid)

Materials:

  • This compound powder (C.I. 23266)

  • Distilled water

  • Glacial acetic acid

  • Graduated cylinders

  • Beakers

  • Stirring plate and stir bar

  • Filter paper

Procedure:

  • Measure 100 ml of distilled water into a beaker.

  • Add 1 ml of glacial acetic acid to the distilled water and mix thoroughly. This creates a 1% acetic acid solution.

  • Weigh 1 gram of this compound powder and add it to the 1% acetic acid solution.

  • Place the beaker on a stirring plate and stir until the dye is completely dissolved.

  • Filter the solution using filter paper to remove any undissolved particles.

  • Store the staining solution in a tightly capped bottle at room temperature.

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Staining:

    • Immerse slides in the prepared this compound staining solution.

    • The recommended starting incubation time is 5-10 minutes at room temperature. This may require optimization.

  • Rinsing/Differentiation:

    • Briefly rinse the slides in two changes of a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound stain.[3]

  • Dehydration:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing and Mounting:

    • Xylene or xylene substitute: 2 changes, 5 minutes each.

    • Mount with a permanent, resinous mounting medium.

Visualizations

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinization Deparaffinization & Rehydration Staining This compound Staining (pH 2.5-4.5) Deparaffinization->Staining Rinsing Rinsing/Differentiation Staining->Rinsing Dehydration Dehydration Rinsing->Dehydration Clearing Clearing & Mounting Dehydration->Clearing

Caption: A general workflow for this compound staining of tissue sections.

pH_Effect cluster_ph Effect of pH on Staining Intensity cluster_protonation Tissue Protein State cluster_intensity Staining Outcome Low_pH Low pH (Acidic) (e.g., 2.5-4.5) Protonated Increased Protonation (More Positive Charges) Low_pH->Protonated leads to High_pH High pH (Neutral/Alkaline) (e.g., > 6.0) Deprotonated Decreased Protonation (Fewer Positive Charges) High_pH->Deprotonated leads to Strong_Stain Strong Staining Intensity Protonated->Strong_Stain results in Weak_Stain Weak/No Staining Deprotonated->Weak_Stain results in

Caption: The logical relationship between pH, tissue protonation, and staining intensity.

References

Technical Support Center: Improving the Lightfastness of Acid Red 111 on Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the lightfastness of Acid Red 111 on various textile substrates.

Troubleshooting Guide

Issue 1: Poor Lightfastness Despite Standard Dyeing Procedures

  • Question: My textile samples dyed with this compound are showing poor lightfastness (fading) even though I followed a standard dyeing protocol. What could be the cause?

  • Answer: Several factors beyond the basic dyeing process can contribute to poor lightfastness.[1]

    • Improper Dye Concentration: Lighter shades of dyed fabrics tend to have lower lightfastness because the dye molecules are more dispersed and have a larger surface area exposed to light.[2][3] Conversely, deeper shades generally exhibit better lightfastness.[2]

    • Residual Auxiliaries: The presence of certain fixing agents, softeners, or other finishing agents can negatively impact the lightfastness of acid dyes.[3][4] Cationic softeners, for instance, can cause yellowing upon sun exposure, altering the fabric's color.[3]

    • Inadequate Rinsing: Unfixed dye molecules remaining on the fiber surface, often referred to as "floating color," have significantly lower lightfastness than properly fixed dyes.[1][4] Thorough soaping and rinsing after dyeing is crucial.[1]

    • Water Quality: The presence of metal ions, such as iron, in the water used for dyeing can affect the final shade and fastness properties of the dye.[5]

Issue 2: Inconsistent Lightfastness Results Across a Single Sample

  • Question: I am observing uneven fading on my dyed textile sample after lightfastness testing. What could be the reason for this inconsistency?

  • Answer: Uneven fading typically points to a lack of uniformity in the dyeing or after-treatment process.

    • Uneven Dye Penetration: Poor preparation of the textile material, such as inadequate scouring and bleaching, can lead to uneven dye absorption and, consequently, inconsistent lightfastness.

    • Non-uniform Application of After-treatments: If a UV absorber or other post-treatment is not applied evenly across the fabric, the level of protection will vary, resulting in patchy fading.

    • Incorrect Drying: Uneven drying after dyeing or treatment can cause dye migration, leading to variations in shade and fastness properties across the fabric.

Issue 3: Reduced Lightfastness After Applying a Fixing Agent

  • Question: I used a fixing agent to improve the wash fastness of my this compound dyeing, but now the lightfastness has decreased. Why did this happen?

  • Answer: While fixing agents are effective for improving wash fastness, many common cationic fixing agents can negatively affect the lightfastness of acid dyes.[3][4] These agents can form complexes with the dye molecules that are less stable to light.[4] When high lightfastness is a priority, it is crucial to select fixing agents that are specifically formulated to have a minimal impact on lightfastness or to consider alternative methods for improving wash fastness.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness of this compound on textiles?

A1: The lightfastness of this compound is rated as 5 on the ISO Blue Wool Scale.[5] This is considered a moderate level of lightfastness.

Q2: How do UV absorbers improve the lightfastness of this compound?

A2: UV absorbers are chemical compounds that protect the dye by preferentially absorbing harmful ultraviolet radiation.[7] They then dissipate this energy as harmless heat, preventing the UV rays from reaching and degrading the dye molecules.[7]

Q3: What types of UV absorbers are effective for textiles dyed with acid dyes?

A3: Benzotriazole (B28993) and benzophenone-based UV absorbers are commonly used for textiles.[8] These can be applied during the dyeing process or as a post-treatment.[9]

Q4: Can mordants improve the lightfastness of this compound?

A4: Yes, certain metal salts used as mordants can improve the lightfastness of dyes by forming a complex with the dye molecule, which can increase its stability to light.[10][11] For example, metal ions can form coordination bonds with dye molecules, making them less susceptible to degradation.[11] However, the choice of mordant is critical, as some may alter the final shade of the dye.

Q5: Does the type of textile fiber affect the lightfastness of this compound?

A5: Yes, the type of fiber can influence the lightfastness of a dye.[10] Acid dyes are typically used on protein fibers like wool and silk, and synthetic polyamides like nylon.[5] The chemical and physical structure of the fiber can affect how the dye is bound and its exposure to light and atmospheric elements.

Q6: How does dyeing depth influence lightfastness?

A6: The concentration of the dye on the fiber plays a significant role in lightfastness.[2][3] Deeper shades, with a higher concentration of dye, tend to have better lightfastness.[2] This is because the dye molecules can aggregate, reducing the surface area of individual molecules exposed to light.[2][3]

Data Presentation

Table 1: Lightfastness of C.I. This compound and Expected Improvements

TreatmentTextile SubstrateInitial Lightfastness (ISO 105-B02 Blue Wool Scale)Expected Improvement
UntreatedWool, Polyamide5[5]-
After-treatment with UV Absorber (e.g., Benzotriazole type)Wool, Polyamide5Improvement by 1-2 grades is commonly reported for acid dyes.
After-treatment with Metal Salt Mordant (e.g., Copper Sulfate)Silk, Wool5Can improve lightfastness, but the extent varies and may alter the shade.[10][11]
Increased Dyeing DepthWool, Polyamide, SilkDependent on initial depthDeeper shades generally show higher lightfastness.[2][3]

Experimental Protocols

1. Standard Dyeing Protocol for this compound on Wool Fabric

  • Materials:

    • Scoured and bleached wool fabric

    • C.I. This compound

    • Glauber's salt (sodium sulfate)

    • Acetic acid

    • Distilled water

    • Laboratory dyeing machine

  • Procedure:

    • Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part fabric by weight).

    • Add 10% owf (on weight of fabric) Glauber's salt to the dyebath and stir until dissolved.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Add the pre-wetted wool fabric to the dyebath.

    • Raise the temperature of the dyebath to 40°C and add the dissolved this compound dye (e.g., 1% owf for a medium shade).

    • Increase the temperature to the boil (98-100°C) at a rate of 1.5°C per minute.

    • Continue dyeing at the boil for 60 minutes.

    • Cool the dyebath down to 70°C.

    • Remove the fabric, rinse thoroughly with cold water, and then soap at 60°C for 15 minutes with a non-ionic detergent.

    • Rinse again with warm and then cold water.

    • Squeeze and air dry.

2. After-treatment with a UV Absorber (Exhaust Method)

  • Materials:

    • Dyed and rinsed fabric

    • Benzotriazole-based UV absorber

    • Non-ionic wetting agent

    • Acetic acid

    • Distilled water

    • Laboratory dyeing machine

  • Procedure:

    • Prepare a fresh treatment bath with a liquor ratio of 40:1.

    • Add 0.5 g/L of a non-ionic wetting agent.

    • Adjust the pH of the bath to 4.5-5.0 with acetic acid.

    • Add the dyed fabric to the bath and run for 5 minutes at 40°C.

    • Add 2-4% owf of the UV absorber to the bath.

    • Raise the temperature to 80-90°C and hold for 30 minutes.

    • Cool the bath, remove the fabric, and rinse with cold water.

    • Squeeze and dry.

3. After-treatment with a Metal Salt Mordant (Post-mordanting)

  • Materials:

    • Dyed and rinsed fabric

    • Copper sulfate (B86663) (or other suitable metal salt)

    • Acetic acid

    • Distilled water

    • Laboratory dyeing machine

  • Procedure:

    • Prepare a fresh treatment bath with a liquor ratio of 40:1.

    • Adjust the pH of the bath to 4.0-4.5 with acetic acid.

    • Add the dyed fabric to the bath at 40°C.

    • Add 2% owf of copper sulfate to the bath.

    • Raise the temperature to 70-80°C and treat for 30 minutes.

    • Cool the bath, remove the fabric, and rinse thoroughly with cold water to remove any unfixed mordant.

    • Squeeze and dry.

4. Lightfastness Testing (ISO 105-B02)

  • Apparatus:

    • Xenon arc lamp apparatus

    • Blue Wool Standards (ISO 105-B08)

    • Grey Scale for assessing change in color (ISO 105-A02)

  • Procedure:

    • Mount the test specimen and a set of Blue Wool Standards on a sample holder.

    • Partially cover both the specimen and the standards.

    • Expose the mounted samples in the xenon arc lamp apparatus under specified conditions of temperature, humidity, and irradiance.

    • Periodically inspect the fading of the specimen and the Blue Wool Standards.

    • The lightfastness rating is determined by comparing the stage of fading of the test specimen with the fading of the Blue Wool Standards. The rating is the number of the Blue Wool Standard that shows a similar change in color.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment (Optional) cluster_testing Evaluation Textile Textile Substrate (Wool/Nylon/Silk) Scouring Scouring & Bleaching Textile->Scouring Dyeing Dyeing with This compound Scouring->Dyeing Rinsing_Soaping Rinsing & Soaping Dyeing->Rinsing_Soaping UV_Absorber UV Absorber Treatment Rinsing_Soaping->UV_Absorber Option 1 Mordanting Metal Salt Mordanting Rinsing_Soaping->Mordanting Option 2 Drying Drying Rinsing_Soaping->Drying No After-treatment UV_Absorber->Drying Mordanting->Drying Lightfastness_Test Lightfastness Test (ISO 105-B02) Drying->Lightfastness_Test

Caption: Experimental workflow for dyeing textiles with this compound and subsequent after-treatments to improve lightfastness.

UV_Absorption_Mechanism cluster_light Light Exposure UV_Light UV Light Dye_Molecule This compound Dye Molecule UV_Light->Dye_Molecule Causes Fading (Photodegradation) UV_Absorber UV Absorber Molecule UV_Light->UV_Absorber Absorbs UV Fading Faded Dye Heat 🔥 UV_Absorber->Heat Dissipates as Heat

Caption: Mechanism of UV absorber in protecting dye molecules from photodegradation.

References

Technical Support Center: Troubleshooting Inconsistent Dyeing with Acid Red 111 on Leather

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent dyeing results when using Acid Red 111 on leather substrates. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the color of my dyed leather uneven or blotchy?

Uneven or blotchy dyeing can stem from several factors related to leather preparation and the dyeing process itself.

  • Improper Leather Preparation: The most critical step is ensuring the leather surface is clean and receptive to the dye. Any residual dirt, oils, grease, or previous finishes can act as a barrier, preventing uniform dye penetration.[1][2] It is essential to thoroughly clean the leather with a mild leather cleaner or a mixture of water and a few drops of dish soap.[1] For leather with an existing finish, a deglazer should be used to strip away old coatings.[1]

  • Incorrect Application Technique: The method of dye application significantly impacts evenness. Using a sponge or dauber that is overly saturated with dye can lead to an excessive release of color upon initial contact, creating darker spots.[3] Applying the dye in smooth, even strokes, and potentially in multiple thin coats, allows for more consistent color distribution.[1][2]

  • pH Imbalance: The pH of the leather and the dye bath plays a crucial role in how the dye binds to the leather fibers. Chrome-tanned leather, for instance, is highly cationic and can cause rapid surface fixation of anionic acid dyes, leading to poor penetration and unevenness.[4] Neutralizing the leather to a pH of 4.5-6.5 before dyeing is recommended for more uniform results.[5]

  • Rapid Dye Fixation: If the dye fixes too quickly to the surface of the leather, it prevents even penetration into the fibers. This can be caused by high temperatures or a rapid drop in pH.[4][6] A more gradual dyeing process, with controlled temperature and pH adjustments, will promote level dyeing.

Q2: What is the optimal pH for my this compound dye bath?

The optimal pH for dyeing with acid dyes like this compound on leather is in a weakly acidic to moderately acidic range.

  • General Range: A pH between 2.5 and 4.5 is generally recommended for acid dye application on leather.[7]

  • Importance of pH Control: A pH below 2.5 may cause the leather to swell excessively, potentially damaging the fiber structure.[7] Conversely, a higher pH reduces the protonation of amino groups in the leather, which are the binding sites for anionic acid dyes, leading to weaker dye adsorption.[7]

  • Adjusting pH: Formic acid, acetic acid, or lactic acid are commonly used to lower the pH of the dye bath.[5][7] The fixation of the dye is promoted by gradually adding diluted formic acid to lower the pH to around 3.5.[5]

Q3: The final color of my leather is lighter than expected. What could be the cause?

A lighter than expected shade can be due to several factors affecting dye uptake and fixation.

  • Insufficient Dye Concentration: The amount of dye used directly impacts the color intensity. Ensure accurate measurement of the dye powder and appropriate volume of the dye bath.

  • High pH: If the pH of the dye bath is too high, the affinity of the anionic this compound for the leather fibers will be reduced, resulting in less dye uptake.[7]

  • Inadequate Temperature: Temperature influences dye solubility and the rate of diffusion into the leather.[4] While higher temperatures can increase dye uptake, they can also lead to rapid fixation and unevenness.[6] A typical dyeing temperature for chrome-tanned leather is between 55-60°C, while vegetable-tanned leather requires a lower temperature of 40-50°C.[7]

  • Poor Dye Exhaustion: If a significant amount of dye remains in the bath after the dyeing process, it indicates poor exhaustion. This can be improved by optimizing the pH, temperature, and dyeing time. The addition of neutral salts like sodium sulfate (B86663) can also increase the dyeing rate.[7]

Q4: My dyed leather is showing poor wash fastness and the color is rubbing off. How can I improve this?

Poor fastness properties are often a result of improper dye fixation.

  • Incomplete Fixation: Acid dyes are fixed to the leather through ionic bonds, which are strengthened in an acidic environment.[4] If the pH is not sufficiently lowered at the end of the dyeing process, the dye will not be securely bound to the fibers and will be more prone to washing out or rubbing off.[5][8]

  • Excess Dye: Applying too much dye can lead to oversaturation, where the excess dye is not able to bind to the available sites on the leather fibers and will easily rub off.[8]

  • Type of Tanning: The tanning method affects the leather's properties and its interaction with dyes. For example, chrome-tanned leather generally provides a good substrate for acid dyes due to its cationic nature, which promotes strong ionic bonds with the anionic dye molecules.[4]

Quantitative Data Summary

For consistent and reproducible results, it is crucial to control the key parameters of the dyeing process. The following table summarizes the recommended ranges for dyeing leather with acid dyes.

ParameterRecommended RangeNotes
pH of Dye Bath 2.5 - 4.5A lower pH promotes dye fixation.[7] For neutralization of chrome-tanned leather prior to dyeing, a pH of 4.5-6.5 is recommended.[5]
Dyeing Temperature 40 - 60°CChrome-tanned leather can tolerate higher temperatures (55-60°C), while vegetable-tanned leather should be dyed at lower temperatures (40-50°C) to prevent shrinkage.[7]
Dyeing Time 30 - 90 minutesThe exact time will depend on the thickness of the leather and the desired color depth.[7]
Salt Concentration (Sodium Sulfate) 1 - 5%Can be used to increase the dyeing rate, but excessive amounts may cause dye aggregation.[7]

Experimental Protocols

Leather Preparation Protocol
  • Cleaning: Thoroughly clean the leather surface with a mild leather cleaner or a solution of water and a few drops of dish soap using a soft cloth to remove any dirt, dust, or oils.[1]

  • Deglazing (if necessary): If the leather has an existing finish, apply a leather deglazer according to the manufacturer's instructions to strip the coating. Allow the leather to dry completely.[1]

  • Wetting: Before dyeing, thoroughly wet the leather with water. This helps to ensure even dye penetration.[9]

  • Neutralization (for Chrome-Tanned Leather): For chrome-tanned leather, wash it in a drum with water to remove residual salts. Then, neutralize the leather to a pH of 4.5-6.5 using a mild alkali like sodium bicarbonate or sodium formate. Rinse thoroughly.[5]

Dye Bath Preparation and Dyeing Protocol
  • Dye Dissolution: Create a paste of the this compound powder with a small amount of cold water. Once the powder is thoroughly wetted, add hot water (around 80-90°C) to dissolve the dye completely. A common ratio is 20 parts water to 1 part dye by weight.[4] For colors that are difficult to dissolve, straining the dye solution through a fine mesh can prevent "freckling" or undissolved dye spots on the leather.[9]

  • Dye Bath Setup: Prepare the dye bath with the required volume of water and bring it to the initial dyeing temperature (e.g., 40°C).[5][7]

  • Add Leather: Introduce the prepared, wet leather into the dye bath.

  • Add Dye Solution: Add the pre-dissolved this compound solution to the dye bath.

  • Dyeing Process: Agitate the leather in the dye bath for a set period (e.g., 60-90 minutes), gradually increasing the temperature to the target dyeing temperature (e.g., 55-60°C for chrome-tanned leather).[5][7]

  • Fixation: Towards the end of the dyeing time, gradually add a diluted solution of formic acid to the dye bath to lower the pH to approximately 3.5. Continue agitation for another 20-30 minutes to ensure proper fixation of the dye.[5]

  • Rinsing: After dyeing, drain the dye bath and rinse the leather with water until the water runs clear to remove any unfixed dye.[5]

  • Post-Treatment: A fatliquoring agent can be applied to the dyed leather to restore softness and flexibility.[5]

  • Drying: Dry the leather under controlled conditions, avoiding direct heat or sunlight.

Visualizations

The following diagrams illustrate key workflows and concepts in the leather dyeing process with this compound.

G Troubleshooting Workflow for Uneven Dyeing start Inconsistent Dyeing Result (Uneven Color) prep Was the leather properly prepared? start->prep ph Was the dye bath pH correct? prep->ph Yes sol_prep Solution: Clean, deglaze, and neutralize the leather. prep->sol_prep No temp Was the temperature controlled? ph->temp Yes sol_ph Solution: Adjust pH to 2.5-4.5 for dyeing and ~3.5 for fixation. ph->sol_ph No app Was the dye application technique correct? temp->app Yes sol_temp Solution: Maintain temperature between 40-60°C. temp->sol_temp No sol_app Solution: Apply dye in thin, even coats. app->sol_app No G Acid Dye Binding to Leather cluster_leather Leather Fiber (Collagen) cluster_dye This compound Dye Leather Amino Groups (-NH2) Protonated_Leather Protonated Amino Groups (-NH3+) Leather->Protonated_Leather gains H+ Dye Sulfonic Acid Groups (-SO3H) Ionized_Dye Anionic Dye (-SO3-) Dye->Ionized_Dye loses H+ Protonation Acidic Environment (H+) Protonation->Leather Ionic_Bond Ionic Bond Formation Protonated_Leather->Ionic_Bond Ionized_Dye->Ionic_Bond

References

Technical Support Center: Acid Red 111 Degradation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Acid Red 111 in solution and associated storage issues.

Troubleshooting Guides

This section addresses specific problems users may encounter during their experiments with this compound.

Guide 1: Color Fading or Change in Solution

ProblemPossible CauseTroubleshooting Steps
Rapid color loss in solution Photodegradation: Exposure to ambient or UV light can cause the breakdown of the azo bonds in this compound. Disazo dyes, like this compound, can be susceptible to photodegradation.[1][2]1. Work in low-light conditions: Prepare and handle solutions in a dimly lit area. 2. Use amber-colored glassware or bottles: This will block a significant portion of UV and visible light. 3. Wrap containers in aluminum foil: For complete light protection, especially during long-term experiments or storage.
Gradual color change over time (e.g., red to orange/yellow) pH shift: The color of this compound solutions can be pH-sensitive. A change in the solution's pH due to absorption of atmospheric CO₂ or interaction with other components can alter its spectral properties.1. Buffer the solution: Prepare this compound in a buffered solution appropriate for your experimental pH range to maintain stability. 2. Measure and adjust pH regularly: Monitor the pH of your stock and working solutions periodically and adjust as necessary.
Color change upon addition of other reagents Chemical incompatibility: this compound may react with strong oxidizing or reducing agents, leading to its degradation. The presence of metal ions, such as copper and iron, can also affect its stability.[3]1. Review reagent compatibility: Before mixing, check the chemical nature of all reagents to be added to the this compound solution. 2. Perform a small-scale compatibility test: Mix a small amount of the dye solution with the reagent and observe for any immediate color changes.

Guide 2: Inconsistent Experimental Results

ProblemPossible CauseTroubleshooting Steps
Variable absorbance readings between experiments Degradation of stock solution: The stock solution of this compound may have degraded over time due to improper storage.1. Prepare fresh stock solutions regularly: For critical applications, it is best to use freshly prepared solutions. 2. Store stock solutions properly: Keep stock solutions in a cool, dark place, and consider refrigeration for longer-term storage.[4] 3. Validate stock solution integrity: Before each set of experiments, measure the absorbance of the stock solution to ensure it is within the expected range.
Precipitate formation in the solution Low solubility at certain pH or temperature: The solubility of this compound can be affected by the pH and temperature of the solution.1. Check the pH of the solution: Adjust the pH to a range where this compound is known to be soluble. 2. Gently warm the solution: If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the dye. 3. Filter the solution: If redissolving is not possible, filter the solution before use to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound, a disazo dye, are exposure to light (photodegradation), significant shifts in pH, and contact with strong oxidizing or reducing agents.[1][2] The azo bonds (-N=N-) in the molecule are susceptible to cleavage under these conditions, leading to a loss of color.

Q2: What are the ideal storage conditions for this compound powder and its aqueous solutions?

A2:

  • Powder: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.

  • Aqueous Solutions: For short-term storage, keep solutions in a cool, dark place. For long-term storage (longer than 3 months), it is recommended to store solutions in glass containers at refrigerated temperatures (2-8 °C) to minimize degradation.[4] Always protect solutions from light by using amber bottles or wrapping them in foil.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of azo dyes like this compound can be pH-dependent. While specific data for this compound is limited, studies on other azo dyes show that extreme pH conditions (highly acidic or alkaline) can accelerate degradation.[5] For some azo dyes, the degradation rate is higher in acidic conditions, while for others, alkaline conditions are more detrimental. It is crucial to maintain a stable pH within the optimal range for your specific application, ideally using a buffer.

Q4: What are the expected degradation products of this compound?

A4: The degradation of azo dyes typically involves the cleavage of the azo bond(s). For a disazo dye like this compound, this would likely result in the formation of various aromatic amines and other smaller organic molecules.[2][6] The exact identity of the degradation products would depend on the degradation method (e.g., photodegradation, chemical oxidation). Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are used to separate and identify these degradation products.[7][8][9]

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using the following techniques:

  • UV-Vis Spectrophotometry: A simple and rapid method to track the decrease in absorbance at the dye's maximum absorption wavelength (λmax) over time.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the intact this compound from its degradation products.[10][11] This allows for the quantification of the remaining dye and the detection of new peaks corresponding to degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of Azo Dyes (General)

FactorEffect on StabilityRecommendations
Light (UV/Visible) Can cause cleavage of the azo bond, leading to fading.[12]Store and handle solutions in the dark or using light-blocking containers.
pH Extreme pH (highly acidic or alkaline) can accelerate degradation. The optimal pH for stability varies between different azo dyes.[5]Buffer solutions to the desired experimental pH and monitor regularly.
Temperature Higher temperatures generally increase the rate of chemical degradation.Store solutions at cool or refrigerated temperatures for long-term stability.
Oxidizing/Reducing Agents Can chemically degrade the dye by breaking the azo bond.Avoid contact with strong oxidizing (e.g., hydrogen peroxide, bleach) and reducing agents.
Metal Ions Certain metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze degradation.[3]Use high-purity water and reagents to minimize metal ion contamination.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for inducing degradation of this compound under various stress conditions to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or a buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) or a xenon lamp (simulating sunlight) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. Neutralize the acidic and alkaline samples if necessary. Analyze all samples using a stability-indicating method like HPLC to determine the extent of degradation and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

  • Column and Mobile Phase Selection:

  • Method Optimization:

    • Inject a mixture of the intact this compound and samples from the forced degradation studies.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve good separation between the parent dye peak and all degradation product peaks.

  • Detection: Use a UV-Vis detector set at the λmax of this compound and potentially other wavelengths to ensure the detection of all degradation products. A photodiode array (PDA) detector is highly recommended to obtain spectral information for all separated peaks.

  • Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation_Pathway AcidRed111 This compound (Disazo Dye) Intermediates Cleavage of Azo Bonds (Intermediate Products) AcidRed111->Intermediates leads to Stressors Stress Conditions (Light, pH, Oxidants) Stressors->AcidRed111 induces Products Degradation Products (e.g., Aromatic Amines) Intermediates->Products forms

Caption: General degradation pathway of this compound under stress conditions.

Troubleshooting_Workflow Start Experiment Start: Color Instability Observed CheckLight Check Light Exposure Start->CheckLight CheckpH Check pH of Solution CheckLight->CheckpH No Protect Protect from Light (Amber vials, foil) CheckLight->Protect Yes CheckReagents Check Reagent Compatibility CheckpH->CheckReagents No Buffer Buffer the Solution CheckpH->Buffer Yes CompatibilityTest Perform Compatibility Test CheckReagents->CompatibilityTest Yes End Problem Resolved Protect->End Buffer->End CompatibilityTest->End

Caption: Troubleshooting workflow for color instability of this compound solutions.

References

Adjusting incubation time for optimal Acid Red 111 staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols with Acid Red 111. The following information is based on the general principles of acid dye staining and may require optimization for your specific tissues and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor to consider when adjusting the incubation time for this compound staining?

The optimal incubation time for this compound staining is a balance between achieving sufficient staining intensity and avoiding excessive background staining. This duration is highly dependent on the tissue type, its thickness, and the fixation method used. Thicker sections or tissues with dense connective tissue may require longer incubation times for adequate dye penetration.

Q2: How does insufficient incubation time affect my staining results?

Insufficient incubation time is a common cause of weak or faint staining.[1] If the tissue is not exposed to the this compound solution long enough, the dye will not adequately bind to the target proteins, resulting in a pale or uneven stain.

Q3: Can I overstain my tissue with this compound by incubating for too long?

Yes, excessive incubation time can lead to overstaining, which manifests as excessively dark staining and high background, obscuring cellular details.[2][3] If you experience this, reducing the incubation time is a primary troubleshooting step.

Q4: Should I adjust the incubation time if I change the dye concentration?

Yes, incubation time and dye concentration are interrelated. If you increase the concentration of your this compound solution, you may need to decrease the incubation time to avoid overstaining. Conversely, a lower dye concentration might necessitate a longer incubation period to achieve the desired intensity.

Q5: Does the pH of the staining solution affect the optimal incubation time?

While pH is a critical factor for the binding of acid dyes, its direct impact on incubation time is secondary to achieving the optimal acidic environment (typically pH 2.5-4.0) for the dye to bind to tissue proteins.[1] An incorrect pH will lead to weak staining regardless of the incubation time. Once the optimal pH is established, you can then fine-tune the incubation time.

Troubleshooting Guide

Issue: Weak or Faint Staining

  • Question: My this compound staining is consistently pale. How can I increase the intensity?

  • Answer:

    • Increase Incubation Time: This is often the first and most effective step. Try increasing the incubation time in increments (e.g., 15-30 minutes) to allow for better dye penetration and binding.[1][2]

    • Check pH of Staining Solution: Ensure your staining solution has an acidic pH, as this is crucial for the binding of acid dyes.[1][3]

    • Increase Dye Concentration: If extending the incubation time doesn't yield the desired results, consider preparing a fresh staining solution with a slightly higher concentration of this compound.[1]

    • Verify Fixation: Inadequate fixation can lead to poor preservation of cellular components and thus, fewer binding sites for the dye.[1]

Issue: Excessive or Dark Staining

  • Question: The entire tissue section is too dark, and I cannot distinguish specific cellular details. What should I do?

  • Answer:

    • Reduce Incubation Time: This is the most direct way to address overstaining. Decrease the time your slides are in the this compound solution.[2][3]

    • Decrease Dye Concentration: If shortening the incubation time results in under-staining, try reducing the concentration of your this compound solution.[2][3]

    • Differentiation Step: Consider a brief rinse in a differentiating solution, such as a dilute acid, to remove excess stain. This step requires careful microscopic monitoring.[1]

Issue: Uneven Staining

  • Question: My staining is patchy and inconsistent across the tissue section. What could be the cause?

  • Answer:

    • Incomplete Deparaffinization: Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and allowing adequate time for this step.[2]

    • Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide, which may appear as uneven patches.[2]

    • Tissue Folds or Air Bubbles: Ensure the tissue section is flat on the slide without any folds or trapped air bubbles, as these can interfere with even staining.

Data Presentation: Adjusting Incubation Time

Incubation TimeExpected Staining IntensityPotential IssuesRecommended Action
Short (e.g., 5-15 min) Weak / PaleUnder-staining, insufficient detail.Increase incubation time.
Moderate (e.g., 20-45 min) Moderate to StrongMay be optimal for some tissues.Evaluate staining quality; adjust as needed.
Long (e.g., 60+ min) Strong to Very StrongRisk of overstaining and high background.Reduce incubation time if staining is too intense.

Experimental Protocols

General Protocol for this compound Staining

This protocol is a starting point and should be optimized for your specific application.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.[1]

  • Staining:

    • Prepare a 0.1% to 1.0% (w/v) solution of this compound in an acidic solution (e.g., 1% acetic acid in distilled water). The optimal concentration should be determined experimentally.

    • Immerse slides in the this compound staining solution. The incubation time is a critical variable to be optimized. Start with a moderate time (e.g., 30 minutes) and adjust based on the results.

  • Rinsing and Differentiation:

    • Briefly rinse the slides in a weak acid solution (e.g., 0.5-1% acetic acid) to remove excess stain.[1]

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100% ethanol).

    • Clear in xylene.

    • Mount with a resinous mounting medium.[1]

Mandatory Visualizations

G Troubleshooting Workflow for this compound Incubation Time start Staining complete eval Evaluate Staining Intensity start->eval weak Weak/Faint Staining eval->weak Too Light optimal Optimal Staining eval->optimal Good excessive Excessive/Dark Staining eval->excessive Too Dark increase_time Increase Incubation Time weak->increase_time check_ph Check/Adjust pH weak->check_ph increase_conc Increase Dye Concentration weak->increase_conc end Staining Protocol Optimized optimal->end reduce_time Reduce Incubation Time excessive->reduce_time reduce_conc Reduce Dye Concentration excessive->reduce_conc increase_time->eval Re-stain check_ph->eval Re-stain increase_conc->eval Re-stain reduce_time->eval Re-stain reduce_conc->eval Re-stain

Caption: Troubleshooting workflow for adjusting this compound incubation time.

G Factors Influencing this compound Staining Outcome incubation_time Incubation Time dye_concentration Dye Concentration incubation_time->dye_concentration staining_outcome Staining Outcome (Intensity & Specificity) incubation_time->staining_outcome dye_concentration->staining_outcome ph pH of Staining Solution ph->staining_outcome fixation Tissue Fixation fixation->staining_outcome tissue_type Tissue Type & Thickness tissue_type->incubation_time tissue_type->staining_outcome

Caption: Logical relationship of factors affecting this compound staining.

References

Technical Support Center: Overcoming Poor Dye Penetration in Dense Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor dye penetration of Acid Red 111 and other acid dyes in dense tissues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor this compound penetration in dense tissues?

A1: Poor penetration of this compound in dense tissues like tendons, cartilage, or dense connective tissue can be attributed to several factors:

  • High Collagen Density: Dense tissues have a tightly packed extracellular matrix, primarily composed of collagen, which can physically hinder the diffusion of dye molecules.

  • Inadequate Fixation: Improper or insufficient fixation can fail to adequately preserve tissue structure, leading to shrinkage and further densification, which impedes dye entry. Formalin fixation, while common, may not be optimal for all connective tissue stains without subsequent treatment.[1][2][3]

  • Suboptimal Staining pH: The pH of the staining solution affects the charge of both the dye and the tissue proteins. An inappropriate pH can reduce the electrostatic attraction necessary for the dye to bind to tissue components, leading to weak staining.[4][5]

  • Thick Tissue Sections: Thicker tissue sections present a larger diffusion barrier for the dye to penetrate to the center.[6][7]

  • Insufficient Staining Time: The time allowed for staining may not be sufficient for the dye to fully penetrate the entire thickness of the dense tissue.

Q2: How can I improve the penetration of this compound into my dense tissue samples?

A2: To enhance dye penetration, a multi-step approach is often necessary:

  • Tissue Permeabilization: Pre-treating the tissue sections with a detergent like Triton X-100 can help to create pores in cell membranes, facilitating better dye access to intracellular and pericellular structures.[8][9][10]

  • Use of a Mordant: A mordant is a substance that forms a coordination complex with the dye, which then attaches to the tissue.[11] Using a mordant like Bouin's solution can enhance the binding of acid dyes to tissue components, resulting in a more intense stain.[1][12][13][14]

  • Optimization of Staining Protocol: Adjusting the dye concentration, staining time, and temperature can all influence penetration.

  • Proper Fixation: Using a suitable fixative like Bouin's solution for primary fixation or as a post-fixation step for formalin-fixed tissues can improve staining quality.[1][12][14]

Q3: Are there any alternative dyes to this compound for staining collagen in dense tissues?

A3: Yes, if you are consistently facing issues with this compound, several other stains are well-established for staining collagen in dense tissues:

  • Sirius Red (in Picrosirius Red stain): This is a highly specific stain for collagen and is often used with polarized light microscopy to differentiate between collagen types I and III.[15][16][17][18][19]

  • Acid Fuchsin (in Van Gieson and Masson's Trichrome stains): Acid Fuchsin is a key component in these classic connective tissue stains and is known for its ability to stain collagen.[20][21][22][23]

  • Aniline Blue (in Masson's Trichrome stain): This dye is also used in Masson's Trichrome to stain collagen blue, providing a strong contrast to other tissue elements.[24]

Troubleshooting Guide: Poor this compound Staining

This guide provides a systematic approach to resolving issues of poor this compound penetration and weak staining in dense tissues.

Problem Possible Cause Recommended Solution
Weak or No Staining in the Center of the Tissue Poor Dye Penetration 1. Reduce Tissue Thickness: Cut thinner sections (4-5 µm).[6] 2. Increase Staining Time: Extend the incubation time in the this compound solution. 3. Introduce a Permeabilization Step: Before staining, treat sections with a mild detergent like Triton X-100.[9]
Pale Red Staining Throughout the Tissue Suboptimal Staining Conditions 1. Check and Adjust pH: Ensure the staining solution is acidic (typically around pH 2-3 for acid dyes).[4][5][6] 2. Increase Dye Concentration: Prepare a fresh, slightly more concentrated this compound solution. 3. Use a Mordant: Post-fix formalin-fixed sections in Bouin's solution before staining to enhance dye binding.[1][12][13]
Uneven or Patchy Staining Incomplete Deparaffinization or Rehydration 1. Use Fresh Reagents: Ensure xylene and alcohols are fresh. 2. Extend Deparaffinization/Rehydration Times: Increase the duration of each step to ensure complete removal of paraffin (B1166041) and full tissue rehydration.
Background Staining is Too High Excessive Dye Retention 1. Optimize Differentiation: If a differentiation step is used, ensure it is timed correctly to remove excess dye without destaining the target structures. 2. Thorough Rinsing: Increase the duration and agitation of rinse steps after staining.

Quantitative Data Summary

The following table provides a hypothetical comparison of different acid dyes for staining dense connective tissue, based on general principles of dye properties and staining mechanisms. Actual results may vary depending on the specific tissue and protocol used.

Parameter This compound Acid Fuchsin (in Van Gieson) Sirius Red (in Picrosirius Red)
Relative Molecular Weight HighModerateHigh
Reported Specificity for Collagen ModerateHighVery High
Typical Staining Time for Dense Tissue Potentially longer (e.g., 60-90 min)5-15 minutes60 minutes
Penetration in Dense Tissue (Hypothetical) FairGoodVery Good
Commonly Used with Mordant Recommended for improved resultsNot always required but can enhanceNot typically required

Experimental Protocols

Protocol 1: Enhanced Acid Dye Staining of Dense Tissue using a Mordant

This protocol is adapted from the Masson's Trichrome staining procedure and can be used as a starting point for optimizing this compound staining with the use of Bouin's solution as a mordant.

Solutions:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (B73222)

  • This compound Staining Solution (e.g., 0.5% in 1% acetic acid)

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue Solution (for counterstaining, optional)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordanting: Place slides in Bouin's solution at 56°C for 1 hour or overnight at room temperature.[13]

  • Wash in running tap water until the yellow color is removed.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running warm tap water for 10 minutes.

  • Stain with this compound solution for 15-30 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • (Optional) Counterstain with Aniline Blue for 5-10 minutes.

  • Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate quickly, clear, and mount.

Protocol 2: Permeabilization for Improved Dye Penetration

This protocol can be inserted before the staining step in your existing protocol to improve dye access to the tissue.

Solution:

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

Procedure:

  • Following deparaffinization and rehydration, wash the slides in PBS.

  • Incubate the slides in the Permeabilization Buffer for 10-20 minutes at room temperature.[25]

  • Wash the slides 2-3 times in PBS.

  • Proceed with your staining protocol.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_enhancement Penetration Enhancement cluster_staining Staining cluster_post Post-Staining start Start: Dense Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize perm Permeabilization (Optional) 0.2% Triton X-100 deparaffinize->perm mordant Mordanting (Optional) Bouin's Solution perm->mordant stain This compound Staining mordant->stain rinse Rinse stain->rinse differentiate Differentiate rinse->differentiate dehydrate Dehydrate, Clear & Mount differentiate->dehydrate end End: Stained Slide dehydrate->end

Caption: Experimental workflow for enhancing this compound penetration in dense tissues.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Penetration cluster_solutions2 Solutions for Chemistry cluster_solutions3 Solutions for Processing start Poor Staining with this compound cause1 Inadequate Penetration start->cause1 cause2 Suboptimal Staining Chemistry start->cause2 cause3 Tissue Processing Issues start->cause3 sol1a Decrease Section Thickness cause1->sol1a sol1b Increase Staining Time cause1->sol1b sol1c Add Permeabilization Step cause1->sol1c sol2a Adjust pH to be more acidic cause2->sol2a sol2b Increase Dye Concentration cause2->sol2b sol2c Use a Mordant (e.g., Bouin's) cause2->sol2c sol3a Ensure Fresh Reagents cause3->sol3a sol3b Optimize Fixation Protocol cause3->sol3b end Improved Staining sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end

Caption: Troubleshooting logic for poor this compound staining.

References

Impact of fixation method on Acid Red 111 staining quality.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acid Red 111 staining. The following information addresses the impact of various fixation methods on staining outcomes and offers solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: Which fixative is best for this compound staining?

The optimal fixative for this compound staining depends on the specific tissue type and the target structures of interest. There is no single "best" fixative, as each has its advantages and disadvantages.

  • 10% Neutral Buffered Formalin (NBF) is a good starting point for many applications as it provides excellent morphological preservation.

  • Alcohol-based fixatives (e.g., 70-100% ethanol) can be advantageous for preserving the antigenicity of certain cellular components.

  • Bouin's solution is often recommended for trichrome staining procedures, which, like this compound, utilize acid dyes to stain collagen and cytoplasm, as the picric acid can act as a mordant to enhance staining intensity.

Q2: How does the mechanism of fixation affect this compound staining?

Fixatives are generally categorized as either cross-linking or precipitating/denaturing agents, and their mechanism impacts staining:

  • Cross-linking fixatives (e.g., formaldehyde (B43269), glutaraldehyde) form chemical bridges between proteins, which provides excellent structural preservation.[1] However, this cross-linking can sometimes mask the sites where this compound would bind, potentially leading to weaker staining.[2]

  • Precipitating/denaturing fixatives (e.g., alcohols, acetone) work by removing water from the tissue, which coagulates and precipitates proteins.[1] This method can be less harsh on some cellular components, potentially leading to brighter staining with this compound, but may also cause tissue shrinkage and distortion if not performed carefully.

Q3: Can I use any fixation method for any tissue type with this compound?

While many fixatives are broadly applicable, the choice should be tailored to the tissue. For example, delicate tissues may be better preserved with a less harsh fixative. It is always recommended to perform a pilot study with different fixatives to determine the optimal method for your specific tissue and experimental goals.

Q4: Does the duration of fixation impact this compound staining?

Yes, both under-fixation and over-fixation can negatively impact staining quality.

  • Under-fixation can lead to poor tissue preservation, autolysis, and loss of cellular components, resulting in weak and uneven staining.[2][3]

  • Over-fixation , particularly with cross-linking agents like formalin, can excessively mask protein binding sites, leading to reduced staining intensity.[2][3]

Troubleshooting Guide

Problem: Weak or No Staining
Possible Cause Recommended Solution
Inadequate Fixation: The fixative did not sufficiently penetrate the tissue, leading to poor preservation of target proteins.Ensure the tissue is fixed for an adequate duration (e.g., 24 hours for small specimens in formalin) and that the fixative volume is at least 15-20 times the tissue volume.[3]
Over-fixation: Prolonged fixation, especially with formalin, may have masked the protein binding sites for this compound.Reduce the fixation time in future experiments. For tissues already over-fixed, an antigen retrieval step (though more common in immunohistochemistry) could be tested.
Incorrect Fixative Choice: The chosen fixative may be suboptimal for preserving the target structures for this compound binding.Experiment with different fixatives. If using a cross-linking fixative like formalin, consider trying a precipitating fixative like ethanol (B145695) or a mordant-containing fixative like Bouin's solution.
Incorrect pH of Staining Solution: Acid dyes like this compound stain most effectively in an acidic environment.Ensure the pH of your this compound staining solution is within the optimal acidic range (typically pH 2.5-3.0).
Problem: High Background Staining
Possible Cause Recommended Solution
Incomplete Rinsing after Fixation: Residual fixative, particularly picric acid from Bouin's solution, can cause non-specific staining.Ensure thorough rinsing of the tissue after fixation and before processing. For Bouin's fixed tissue, wash with 70% ethanol until the yellow color is removed.
Excessive Staining Time: Leaving the tissue in the this compound solution for too long can lead to non-specific binding.Optimize and potentially reduce the staining incubation time.
Stain Concentration Too High: A high concentration of this compound can increase background.Dilute the this compound staining solution.
Problem: Uneven Staining
Possible Cause Recommended Solution
Incomplete Fixative Penetration: The outer edges of the tissue are well-fixed, but the center is not, leading to differential staining.Ensure the tissue block is thin enough for complete fixative penetration (generally no thicker than 5mm). Increase fixation time if necessary.
Air Bubbles Trapped on Tissue: Air bubbles can prevent the fixative and stain from reaching the tissue surface.Ensure the tissue is fully submerged in the fixative and staining solutions and that no air bubbles are trapped on the surface.
Incomplete Deparaffinization/Rehydration: If using paraffin-embedded sections, residual wax can prevent the aqueous stain from penetrating the tissue evenly.Ensure complete removal of paraffin (B1166041) with xylene or a xylene substitute, followed by thorough rehydration through a graded series of alcohols.

Data Presentation: Impact of Fixation Method on Staining Quality

FixativeTypeStaining IntensityMorphological PreservationPotential Issues
10% Neutral Buffered Formalin Cross-linkingModerate to StrongExcellentMasking of binding sites with over-fixation.
70-100% Ethanol PrecipitatingPotentially StrongerFair to GoodCan cause tissue shrinkage and some distortion.
Bouin's Solution MixedStrong to Very StrongVery GoodResidual picric acid can cause background staining if not washed out properly.
Carnoy's Fixative PrecipitatingVariableGoodCauses significant tissue shrinkage; lyses red blood cells.

Experimental Protocols

10% Neutral Buffered Formalin (NBF) Fixation
  • Prepare 10% NBF by diluting 1 part 37-40% formaldehyde with 9 parts phosphate-buffered saline (PBS).

  • Immerse the tissue specimen in at least 15-20 times its volume of 10% NBF.

  • Fix for 18-24 hours at room temperature for small specimens. Larger specimens may require longer fixation times.

  • After fixation, wash the tissue in running tap water for at least 1 hour.

  • Transfer the tissue to 70% ethanol for storage before processing and embedding.

Alcohol Fixation (70% Ethanol)
  • Immerse fresh tissue directly into a volume of 70% ethanol that is at least 15-20 times the tissue volume.

  • Fix for 12-24 hours at room temperature. For better preservation, fixation can be performed at 4°C.

  • Proceed with tissue processing and embedding. No extensive washing is required.

Bouin's Solution Fixation
  • Prepare Bouin's solution: 75 ml saturated aqueous picric acid, 25 ml 40% formaldehyde, 5 ml glacial acetic acid.

  • Immerse the tissue specimen in Bouin's solution for 4-18 hours at room temperature. Fixation time will depend on the size and type of tissue.

  • After fixation, transfer the tissue directly to 70% ethanol.

  • Change the 70% ethanol several times until the yellow color of the picric acid is no longer apparent in the solution.

  • Store in 70% ethanol before processing and embedding.

Mandatory Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue Fresh Tissue Specimen Fixation Fixation (e.g., Formalin, Alcohol, Bouin's) Tissue->Fixation Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining Deparaffinization->Staining Differentiation Differentiation (e.g., dilute acid) Staining->Differentiation Dehydration_Clearing Dehydration & Clearing Differentiation->Dehydration_Clearing Mounting Coverslipping Dehydration_Clearing->Mounting Microscopy Microscopic Examination Mounting->Microscopy Interpretation Interpretation of Results Microscopy->Interpretation troubleshooting_workflow Start Staining Issue Identified WeakStain Weak or No Staining? Start->WeakStain HighBg High Background? WeakStain->HighBg No FixationTime Check Fixation Time (Under/Over-fixation?) WeakStain->FixationTime Yes UnevenStain Uneven Staining? HighBg->UnevenStain No Rinse Improve Post-Fixation & Post-Staining Rinses HighBg->Rinse Yes End Optimal Staining UnevenStain->End No Penetration Ensure Complete Fixative Penetration UnevenStain->Penetration Yes FixativeChoice Consider Alternative Fixative FixationTime->FixativeChoice StainpH Verify Staining Solution pH FixativeChoice->StainpH StainpH->End StainConc Optimize Stain Concentration/Time Rinse->StainConc StainConc->End Rehydration Verify Complete Deparaffinization/ Rehydration Penetration->Rehydration Rehydration->End

References

How to improve the solubility of Acid Red 111 for stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preparing stable, high-concentration stock solutions of Acid Red 111.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for experiments?

This compound is a synthetic, water-soluble dye belonging to the double azo class.[1][2] Its solubility is crucial for creating concentrated stock solutions, which are essential for ensuring accurate and repeatable dilutions, leading to consistent results in various applications such as staining biological tissues, dyeing textiles, or as a pH indicator.[2] Inconsistent solubility can lead to precipitation, inaccurate concentration, and unreliable experimental outcomes.

Q2: What are the general solubility properties of this compound?

This compound is a yellowish-red powder that is soluble in water.[1][3][4] Its solubility is, however, highly dependent on temperature. At ambient temperature (20°C), it has limited solubility, but this increases significantly with heat.[5] The presence of sulfonic acid groups in its molecular structure enhances its water solubility.[2]

Q3: I'm seeing undissolved particles in my this compound stock solution. What is the likely cause?

Undissolved particles are common when the dye has not been properly solubilized. This can result from several factors:

  • Improper Mixing Technique: Simply adding the powder to the solvent can cause clumping. A "pasting" method is highly recommended.[6][7][8]

  • Low Temperature: The solubility of this compound is significantly lower in cold or room temperature water.[5]

  • Water Hardness: The presence of metal ions like Ca²⁺ and Mg²⁺ in hard water can cause the dye to precipitate.[7][9]

Q4: Can the pH of the solvent affect the solubility of this compound?

Yes, as an acid dye, its solubility is influenced by pH. Acid dyes are generally more soluble in slightly acidic environments (pH 2-6).[9] Adjusting the pH with a weak acid may enhance the dissociation of the sulfonic acid groups, thereby improving its hydrophilicity and solubility.[9]

Q5: Are there any chemical incompatibilities I should be aware of when preparing stock solutions?

This compound is sensitive to copper and iron ions.[1][3] The presence of these ions, even in trace amounts from glassware or water, can affect the dye's shade and potentially its solubility. It is advisable to use high-purity water and clean, dedicated glassware to avoid contamination.

Troubleshooting Guide

Problem: Poor initial dissolution of this compound powder.

If the dye powder clumps, floats, or fails to dissolve upon initial mixing, follow these steps.

  • Solution 1: The "Pasting" Technique This is the most effective method to prevent clumping and ensure the powder is properly wetted.

    • Weigh the desired amount of this compound powder into a beaker.

    • Add a very small volume of the chosen solvent (e.g., hot water) to the powder—just enough to create a thick, lump-free paste.[6][8]

    • Use a glass rod to thoroughly mash and mix the powder into a smooth slurry.[6]

    • Once a uniform paste is achieved, gradually add the remaining solvent while stirring continuously.[6][10][11]

  • Solution 2: Increase the Temperature Heat is a key factor in increasing the solubility of this compound.

    • Use hot water (at least 80°C / 176°F) for preparing the solution.[6]

    • Data shows solubility increases dramatically from 2.36 g/L at 20°C to 25 g/L at 90°C.[1][3][5]

    • If particles persist, gently heat the solution while stirring until it becomes clear. Avoid boiling for extended periods unless necessary, as it can degrade some dyes.

Problem: The stock solution is cloudy or forms a precipitate over time.

If the dye dissolves initially but becomes cloudy or precipitates upon cooling or storage, consider the following solutions.

  • Solution 1: Improve Water Quality Hard water is a common cause of dye precipitation.

    • Switch to deionized or distilled water to eliminate interfering metal ions like Ca²⁺ and Mg²⁺.[7][9]

    • If using tap water is unavoidable, consider adding a chelating agent like EDTA to sequester these ions.[9]

  • Solution 2: Use Co-solvents Adding a co-solvent can help maintain solubility, especially for high-concentration stocks.

    • Organic Solvents: Aprotic polar solvents are particularly effective. Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for this compound.[5] Acetone and ethanol (B145695) can also be used to improve solubility.[5][9]

    • Urea (B33335): Adding urea to the water can help break the hydrogen bonds between dye molecules, preventing aggregation and improving solubility.[9] A solution of hot water containing 1-2 tablespoons of urea per cup can be effective.[6]

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Temperature (°F)Solubility (g/L)Reference(s)
20682.36[5]
9019425[1][3][5]

Table 2: Recommended Solvents and Additives for this compound

Solvent / AdditiveTypeEfficacy / RecommendationReference(s)
Deionized/Distilled WaterPrimary SolventHighly Recommended. Use heated for best results.[7][9]
Dimethyl Sulfoxide (DMSO)Co-solventExcellent. Very effective for dissolving complex dyes.[5][9]
EthanolCo-solventGood. Can be mixed with water (e.g., 30-50% solution).[9]
AcetoneCo-solventGood. Effective for some complex dyes.[5][9]
UreaAdditiveGood. Helps prevent dye aggregation.[6][9]
Weak Acids (e.g., Acetic Acid)pH ModifierHelpful. Adjusting to pH 2-6 can improve solubility.[9]

Experimental Protocols

Protocol 1: Standard Method for Preparing a 1% (10 g/L) Aqueous Stock Solution

  • Preparation: Put on appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Weighing: Weigh out 1.0 g of this compound powder and place it in a 100 mL glass beaker.

  • Heating Solvent: Heat approximately 90 mL of deionized water to 80-90°C.

  • Pasting: Add ~2-3 mL of the hot water to the dye powder. Use a glass stir rod to crush any clumps and mix into a smooth, uniform paste.[6]

  • Dissolving: While stirring continuously, slowly add the remaining hot water to the paste until the dye is fully dissolved.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of fresh deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to the 100 mL mark.

  • Storage: Store the solution in a clearly labeled, sealed container. If precipitation occurs upon cooling, gently warm the solution before use.[8]

Protocol 2: Enhanced Solubility Method using DMSO Co-solvent

This method is suitable for preparing higher concentration stock solutions or when aqueous solutions prove unstable.

  • Preparation: Work in a well-ventilated area or chemical fume hood. Put on appropriate PPE.

  • Weighing: Weigh the desired amount of this compound powder into a glass container.

  • Initial Dissolution: Add a small volume of pure DMSO to the powder. Stir until the dye is completely dissolved. DMSO is a very effective solvent for this compound and should dissolve it readily even at room temperature.[5]

  • Dilution (Optional): If a mixed solvent system is desired, you can now slowly add deionized water or a buffer to the DMSO concentrate while stirring vigorously to reach the final desired concentration and solvent ratio.

  • Storage: Store in a tightly sealed container appropriate for DMSO solutions (e.g., glass or compatible polymer).

Visual Guides

G start This compound Solubility Issue issue1 Poor Initial Dissolution (Clumps, Floaters) start->issue1 issue2 Precipitate Forms (Cloudy, Crystals) start->issue2 solution1a Use 'Pasting' Method: Make a smooth slurry first issue1->solution1a solution1b Apply Heat: Use hot water (80-90°C) issue1->solution1b solution2a Improve Water Quality: Use Deionized/Distilled Water issue2->solution2a solution2b Use Co-solvents: Add DMSO or Ethanol issue2->solution2b solution2c Check for Contaminants: Avoid Fe/Cu ions issue2->solution2c

Caption: Troubleshooting workflow for common this compound solubility issues.

G center This compound Solubility temp Temperature center->temp solvent Solvent Choice center->solvent purity Water Purity center->purity ph pH Level center->ph temp_h High Temp (Increases) temp->temp_h temp_l Low Temp (Decreases) temp->temp_l sol_h2o Water solvent->sol_h2o sol_dmso DMSO solvent->sol_dmso pur_hard Hard Water (Decreases) purity->pur_hard pur_pure DI Water (Improves) purity->pur_pure ph_acid Acidic (Improves) ph->ph_acid ph_base Neutral/Basic (May hinder) ph->ph_base

Caption: Key factors influencing the solubility of this compound in stock solutions.

References

Technical Support Center: Reducing Non-specific Binding of Acid Red 111 in Immuno-Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the non-specific binding of Acid Red 111 in immuno-alternative applications such as dot blots and total protein staining for normalization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it bind to proteins?

A1: this compound is an anionic azo dye. Its binding to proteins is primarily mediated by two types of interactions:

  • Electrostatic Interactions: The negatively charged sulfonate groups on the this compound molecule bind to positively charged amino acid residues on the protein, such as lysine (B10760008) and arginine. This interaction is pH-dependent.[1]

  • Hydrophobic Interactions: The dye can also interact with non-polar regions of the protein.[1]

Q2: What are "immuno-alternatives" in the context of using this compound?

A2: Immuno-alternatives, in this context, refer to techniques that utilize total protein staining for quantification or detection, as an alternative to antibody-based methods (immunoassays).[2] Examples include:

  • Total Protein Normalization: In assays like Western blotting, staining the membrane with a dye like this compound allows for the quantification of the total protein in each lane. This is used to normalize the signal from a specific protein of interest, correcting for loading inaccuracies.[3]

  • Dot Blot Assays: A simple and rapid method where protein samples are directly spotted onto a membrane and stained to determine the presence or relative quantity of total protein.[4][5]

Q3: What causes non-specific binding of this compound?

A3: Non-specific binding of this compound results in high background staining, which can obscure the desired protein signal and lead to inaccurate quantification. The primary causes include:

  • Excess Dye: Using too high a concentration of the dye or insufficient washing can leave a film of unbound dye on the membrane.

  • Sub-optimal Blocking: Inadequate blocking of the membrane's unoccupied spaces allows the dye to bind directly to the membrane itself, especially with nitrocellulose and PVDF membranes which have a high affinity for proteins.

  • Inappropriate Buffer Conditions: The pH and salt concentration of the staining and washing buffers can significantly influence the electrostatic and hydrophobic interactions that lead to non-specific binding.

Q4: Is this compound reversible?

A4: While there is limited specific data for this compound in protein blotting applications, its chemical similarity to Ponceau S, a well-known reversible stain, suggests that it is likely reversible.[6] This means it can be washed off the membrane after staining, allowing for subsequent immunodetection if desired. Complete removal is crucial to prevent interference with antibody binding.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in immuno-alternative assays.

Problem 1: High Background Staining

Q: I am observing a high, uniform background on my membrane after staining with this compound. How can I reduce this?

A: High background is often due to non-specific binding of the dye to the membrane. Here are several troubleshooting steps:

  • Optimize Blocking:

    • Increase Blocking Time/Temperature: Extend the blocking incubation to at least 1 hour at room temperature or overnight at 4°C.[7]

    • Change Blocking Agent: If you are using a single protein blocker like BSA or non-fat milk, consider switching to a different one or using a commercial protein-free blocking buffer, which can sometimes provide lower background.[8]

  • Improve Washing Steps:

    • Increase Wash Duration and Volume: Increase the number and duration of wash steps after staining. Use a sufficient volume of wash buffer to ensure the membrane is fully submerged and agitated.[9]

    • Optimize Wash Buffer Composition:

      • pH: Adjusting the pH of the wash buffer can help to disrupt non-specific electrostatic interactions. An acidic wash (e.g., with 1-5% acetic acid) is often effective for acid dyes.

      • Salt Concentration: Increasing the salt concentration (e.g., NaCl up to 500 mM) in the wash buffer can help to reduce non-specific ionic interactions.[10]

      • Detergent: Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can help to reduce hydrophobic-based non-specific binding.[7][11]

  • Reduce Dye Concentration: You may be using too high a concentration of this compound. Try a lower concentration to see if it reduces the background without significantly affecting the signal from your protein of interest.

Problem 2: Weak or No Protein Signal

Q: My protein spots/bands are very faint or not visible after staining. What could be the issue?

A: A weak signal can be due to several factors, from sample preparation to the staining protocol itself:

  • Insufficient Protein: Ensure that you have loaded a sufficient amount of protein. The detection limit for analogous dyes like Ponceau S is around 250 ng per band.[7]

  • Sub-optimal Staining pH: Acid dyes bind most effectively at an acidic pH. Ensure your this compound staining solution is acidic (e.g., in 1-5% acetic acid) to promote protonation of protein amino groups, which facilitates dye binding.

  • Insufficient Staining Time: The incubation time with the dye may be too short. Try increasing the staining time to allow for adequate binding.

  • Over-washing/Destaining: While thorough washing is necessary to reduce background, excessive washing, especially with harsh buffers, can strip the dye from the protein.

Problem 3: Uneven or Patchy Staining

Q: The staining on my membrane is not uniform, with patches of higher or lower intensity. What is causing this?

A: Uneven staining is often a result of technical inconsistencies during the procedure:

  • Membrane Drying: It is crucial to keep the membrane wet at all times during the staining and washing steps. If parts of the membrane dry out, it can lead to inconsistent staining and high background.[11]

  • Inadequate Agitation: Ensure gentle but consistent agitation during all incubation and washing steps to allow for uniform exposure of the membrane to all solutions.[7]

  • Contamination: Any contamination on the membrane from handling or from dirty equipment can lead to uneven staining. Always handle the membrane with clean forceps and use clean incubation trays.[7]

  • Air Bubbles: If performing a dot blot from a transfer, ensure no air bubbles were trapped between the gel and the membrane during transfer, as this will prevent protein transfer and subsequent staining.

Data Presentation

The following tables summarize key parameters for reducing non-specific binding. The data is compiled from general principles of protein staining and immunoassay optimization due to the limited availability of quantitative data specifically for this compound.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 3-5% in TBS or PBSGood all-purpose blocker, compatible with most detection methods.Can have lot-to-lot variability; may contain contaminating proteins.
Non-fat Dry Milk 3-5% in TBS or PBSInexpensive and widely available.Contains phosphoproteins (casein) which can interfere with phospho-specific antibody detection; can mask some antigens.[8]
Casein 1% in TBS or PBSOften provides lower background than milk or BSA.[12]Can interfere with biotin-avidin systems.
Fish Gelatin 0.5-2% in TBS or PBSDoes not contain serum proteins that can cross-react with mammalian antibodies.[13]Contains endogenous biotin, making it incompatible with biotin-based detection.
Commercial Protein-Free Blockers Varies by manufacturerHigh consistency, low cross-reactivity, good for sensitive applications.More expensive than traditional blockers.

Table 2: Effect of Wash Buffer pH on Background Staining

pH RangeExpected Effect on Non-specific BindingRationale
2.5 - 4.5 (Acidic) Optimal for reducing background At acidic pH, the membrane surface may have a reduced negative charge, and the electrostatic repulsion between the anionic dye and the membrane can be minimized. This pH range also favors the protonation of protein amino groups for specific binding.
6.0 - 7.0 (Neutral) Moderate background Less effective at disrupting non-specific electrostatic interactions compared to acidic conditions.
> 7.5 (Alkaline) Potentially higher background At alkaline pH, the membrane surface is more negatively charged, which can increase non-specific binding of the positively charged regions of proteins and subsequent non-specific dye binding.

Table 3: Effect of Salt (NaCl) Concentration in Wash Buffer on Non-specific Binding

NaCl ConcentrationExpected Effect on Non-specific BindingRationale
< 100 mM Higher non-specific binding Low ionic strength allows for stronger non-specific electrostatic interactions between the dye and charged molecules on the membrane or proteins.
150 - 500 mM Reduced non-specific binding The increased ionic strength helps to disrupt weak, non-specific ionic interactions, thus washing away loosely bound dye molecules.[10]
> 500 mM May affect specific binding Very high salt concentrations can potentially disrupt the specific electrostatic interactions between the dye and the target proteins, leading to a weaker signal.

Experimental Protocols

Protocol 1: Total Protein Staining of a Membrane with this compound

This protocol is analogous to Ponceau S staining and is intended for the reversible staining of proteins on nitrocellulose or PVDF membranes.

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid.

  • Post-Transfer Wash: After protein transfer, briefly wash the membrane in deionized water for 1-2 minutes to remove any residual transfer buffer components.

  • Staining: Immerse the membrane in the this compound staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.

  • Washing/Destaining:

    • Remove the staining solution (it can be reused).

    • Wash the membrane with deionized water or a wash buffer (e.g., TBS or PBS with 0.1% Tween-20) for 1-5 minutes, or until the protein bands are clearly visible against a low-background.

  • Imaging: Image the membrane while it is still wet for the best results.

  • Complete Destaining (for subsequent immunodetection):

    • Wash the membrane with several changes of wash buffer (e.g., TBST) for 5-10 minutes each, until all visible red stain is gone.

    • Proceed with the blocking step for your immunodetection protocol.

Protocol 2: Dot Blot Assay for Total Protein Quantification using this compound

This protocol provides a framework for the semi-quantitative analysis of total protein in a sample.

  • Sample Preparation: Prepare a dilution series of a known protein standard (e.g., BSA) and your samples of unknown concentration.

  • Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds and then equilibrate in deionized water for 5 minutes.

  • Spotting: Carefully spot 1-2 µL of each standard and sample dilution onto the dry membrane. Allow the spots to dry completely.

  • Staining: Immerse the membrane in a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid for 5-10 minutes with gentle agitation.

  • Washing: Wash the membrane with deionized water or an optimized wash buffer until the spots are clearly visible with minimal background.

  • Imaging and Analysis:

    • Image the membrane while wet.

    • Quantify the signal intensity of each spot using densitometry software.

    • Generate a standard curve from the protein standards and use it to determine the concentration of your unknown samples.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Non-Specific Binding of this compound start Start: High Background Observed check_blocking Is blocking optimal? start->check_blocking optimize_blocking Optimize Blocking: - Increase time/temp - Change blocking agent check_blocking->optimize_blocking No check_washing Are washing steps sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Optimize Washing: - Increase duration/volume - Adjust pH (acidify) - Increase salt (NaCl) - Add detergent (Tween-20) check_washing->optimize_washing No check_dye_conc Is dye concentration too high? check_washing->check_dye_conc Yes optimize_washing->check_dye_conc reduce_dye_conc Reduce this compound concentration check_dye_conc->reduce_dye_conc Yes end End: Low Background Achieved check_dye_conc->end No reduce_dye_conc->end

Caption: Logical workflow for troubleshooting high background staining.

DotBlotWorkflow Experimental Workflow for Dot Blot with this compound prep_samples 1. Prepare Protein Samples and Standards prep_membrane 2. Prepare Membrane (Nitrocellulose or PVDF) prep_samples->prep_membrane spot_samples 3. Spot Samples and Standards onto Membrane prep_membrane->spot_samples stain 4. Stain with This compound Solution spot_samples->stain wash 5. Wash to Remove Excess Dye stain->wash image 6. Image Membrane wash->image analyze 7. Quantify Spot Intensity and Generate Standard Curve image->analyze results 8. Determine Unknown Protein Concentrations analyze->results

Caption: Step-by-step workflow for a dot blot assay using this compound.

References

Technical Support Center: Optimizing Rinsing Steps in Acid Red 111 Staining Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the rinsing steps of their Acid Red 111 staining procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stain washing out during the rinsing or dehydration steps?

A1: The loss of this compound stain during rinsing is a common issue, often attributed to the pH of the rinsing solution. Tap water, which can be neutral or slightly alkaline, can strip the anionic (negatively charged) this compound dye from the positively charged tissue proteins.[1] To prevent this, a brief rinse with a dilute acid solution, such as 1% acetic acid in distilled water, is recommended immediately after staining to "set" the dye before proceeding to dehydration.[1] Additionally, minimizing the duration of rinsing steps can help preserve the stain.

Q2: What is the optimal pH for the rinsing solution after this compound staining?

A2: An acidic rinse is crucial for preserving the electrostatic bonds between the anionic this compound dye and the protonated amino groups in the tissue proteins. A common and effective rinsing solution is a 1% acetic acid solution in distilled water.[1] This acidic environment helps to maintain the positive charge of the tissue proteins, thus retaining the negatively charged dye.

Q3: How long should the rinsing step be after applying this compound?

A3: Rinsing should be brief but thorough enough to remove excess, unbound dye. A quick dip or a gentle rinse for a few seconds is often sufficient.[1] Prolonged rinsing, even in an appropriate acidic solution, can lead to the gradual leaching of the stain. The goal is to remove background staining without significantly diminishing the specific staining intensity.

Q4: Can I use distilled water for rinsing instead of an acidified rinse?

A4: While distilled water is preferable to tap water due to its neutral pH and lack of minerals, a brief rinse in a dilute acid solution is generally more effective at preserving the this compound stain.[1] If distilled water is used, the rinse should be very brief to minimize stain loss.

Q5: My staining is uneven or patchy. Could the rinsing step be the cause?

A5: Yes, improper rinsing can contribute to uneven staining. If excess dye is not adequately removed, it can lead to patches of darker staining. Conversely, if the rinsing is too aggressive or prolonged in certain areas, it can cause uneven fading. Ensure that the entire tissue section is gently and uniformly rinsed. Other factors, such as air bubbles trapped on the tissue during staining or incomplete rehydration, can also cause uneven results.[1]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Stain Washes Out During Rinsing/Dehydration Rinse solution is too alkaline (e.g., tap water).[1]Use a brief rinse in a dilute acid solution (e.g., 1% acetic acid in distilled water) immediately after staining.[1]
Prolonged rinsing time.Keep rinsing steps as brief as possible while still removing excess dye.[1]
Excessive time in lower concentrations of ethanol (B145695) during dehydration.[2]Move quickly through the lower concentrations of ethanol (e.g., 70%). Consider blotting dry and proceeding directly to a higher concentration like 95% or absolute ethanol.[2]
Weak or Faint Staining pH of the staining solution is too high (not acidic enough).Ensure the this compound staining solution has an acidic pH, typically between 2.5 and 4.5, by adding a weak acid like acetic acid.
Insufficient staining time.Increase the incubation time in the this compound solution.
Incomplete deparaffinization.Ensure complete removal of paraffin (B1166041) wax with fresh xylene and adequate incubation times.
Excessively Dark or Non-Specific Staining Staining time is too long.Reduce the incubation time in the this compound solution.
Dye concentration is too high.Dilute the staining solution or prepare a new solution with a lower concentration of this compound.
Inadequate rinsing.[1]Ensure a brief but thorough rinse in an acidic solution to remove excess unbound dye.[1]

Data Presentation

Table 1: Effect of pH on Acid Dye Staining Intensity

pH Range Staining Intensity Notes
2.5 - 3.5+++ (Strong)Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.
3.6 - 4.5++ (Moderate)Good balance between staining intensity and specificity. A common starting range for many applications.
4.6 - 6.0+ (Weak)Reduced staining intensity due to decreased protonation of tissue proteins.
> 6.0- (Minimal to None)Staining is likely to be very faint or absent.

Table 2: Recommended Starting Parameters for Rinsing and Dehydration

Step Solution Time Purpose
Post-Staining Rinse 1% Acetic Acid in Distilled WaterBrief dip (1-3 seconds)To remove excess dye and "set" the stain.[1][3]
Dehydration 1 95% Ethanol2 changes, 2 minutes eachTo begin the water removal process.
Dehydration 2 100% Ethanol2 changes, 3 minutes eachTo completely remove water from the tissue.
Clearing Xylene2 changes, 5 minutes eachTo prepare the tissue for mounting.

Experimental Protocols

Protocol: this compound Staining with Optimized Rinsing

This protocol provides a general workflow. Incubation times and solution concentrations may require optimization for specific tissue types and experimental goals.

I. Reagents

  • This compound Staining Solution (e.g., 0.1% - 0.5% w/v in distilled water with 1% acetic acid)

  • 1% Acetic Acid Rinse Solution (1 ml glacial acetic acid in 99 ml distilled water)

  • Graded Ethanol Series (95%, 100%)

  • Xylene

  • Permanent Mounting Medium

II. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • This compound Staining:

    • Immerse slides in the this compound staining solution for 3-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in the 1% acetic acid solution to remove excess stain. This should be a quick dip to avoid destaining.

  • Dehydration:

    • Dehydrate through two changes of 95% ethanol for 2 minutes each.

    • Dehydrate through two changes of 100% ethanol for 3 minutes each.

  • Clearing:

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Mount with a permanent mounting medium.

Mandatory Visualization

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining & Rinsing cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Distilled_Water_Rinse Rinse in Distilled Water Rehydration->Distilled_Water_Rinse Staining This compound Staining Distilled_Water_Rinse->Staining Acid_Rinse Optimized Rinse (1% Acetic Acid) Staining->Acid_Rinse Dehydration Dehydration (Graded Ethanol) Acid_Rinse->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting troubleshooting_guide Start Stain Washes Out? Cause1 Rinse Solution Alkaline? Start->Cause1 Solution1 Use 1% Acetic Acid Rinse Cause1->Solution1 Yes Cause2 Rinse Time Too Long? Cause1->Cause2 No Solution1->Cause2 Solution2 Brief Dip Only (1-3 seconds) Cause2->Solution2 Yes Cause3 Excessive Time in Low % Ethanol? Cause2->Cause3 No Solution2->Cause3 Solution3 Proceed Quickly Through Lower Ethanol Grades Cause3->Solution3 Yes End Stain Preserved Cause3->End No Solution3->End

References

Validation & Comparative

A Comparative Analysis of Acid Red 111 and Eosin for Tissue Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

In the field of histology and pathology, the visualization of cellular and tissue components is paramount for accurate diagnosis and research. The Hematoxylin (B73222) and Eosin (H&E) stain is the cornerstone of histological examination, providing a detailed morphological overview of tissue sections.[1] While hematoxylin stains cell nuclei a crisp blue or purple, an acidic counterstain is required to color the cytoplasm and extracellular matrix, providing essential contrast.[2][3]

Eosin, particularly Eosin Y, is the most widely used counterstain in the H&E method.[4][5] However, the exploration of alternative dyes is a continuous effort in histology to identify reagents with different staining characteristics, stability, or safety profiles. This guide provides an objective comparison between the traditional counterstain, Eosin, and a less conventional alternative, Acid Red 111, supported by their chemical properties and standard experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a dye, including its chemical structure, molecular weight, and solubility, dictate its behavior in a staining solution and its interaction with tissue components. Eosin Y is a xanthene dye, a tetrabromo-derivative of fluorescein, while this compound belongs to the double azo class of dyes.[5][6]

PropertyThis compoundEosin Y
Common Name This compound, Acid Scarlet F-3GL[6]Eosin Y, Eosin Yellowish[4][5]
C.I. Name This compound[6]Acid Red 87[4][5]
C.I. Number 23266[6]45380[4][5]
Chemical Class Double Azo Dye[6]Xanthene (Fluorone) Dye[4][5]
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃[6]C₂₀H₆Br₄Na₂O₅[5]
Molecular Weight 830.82 g/mol [6]691.9 g/mol [5]
Appearance Yellowish-red powder[6]Red crystalline powder[5]
Solubility (Aqueous) Soluble[6]40%[4]
Solubility (Ethanol) Not specified40%[4]
Absorption Max (λ) Not specified for staining515-518 nm[4]

Staining Mechanism and Performance

The fundamental principle behind counterstaining with acid dyes involves electrostatic interactions.[7] Both Eosin and this compound are anionic (acidic) dyes, carrying a net negative charge. In a slightly acidic solution, they are attracted to and bind with cationic (basic) tissue components, which are primarily proteins in the cytoplasm, connective tissue, and muscle fibers.[7][8] These components are thus termed "eosinophilic" or "acidophilic".[1][9]

The pH of the staining solution is a critical factor, as a lower pH increases the number of positively charged sites in the tissue proteins, thereby enhancing the binding of the acid dye.[8][10]

cluster_Staining General Acid Dye Staining Mechanism Tissue Tissue Section (Positively charged proteins) StainedTissue Stained Cytoplasm & Extracellular Matrix Tissue->StainedTissue Electrostatic Attraction Dye Anionic Dye Solution (e.g., Eosin, Acid Red) Dye->StainedTissue Binding

Caption: General mechanism of acid dye counterstaining.

Performance Characteristics
FeatureThis compoundEosin Y
Staining Color Colorful red with a yellow light hue[6]Varying shades of pink to red[1][2]
Primary Application Dyeing wool, polyamide fibers, and leather[6]Standard counterstain in H&E histology[1][4]
Specificity Binds to proteinaceous materials like hair and wool[6]Stains cytoplasm, collagen, muscle fibers, and red blood cells[2][9]
Established Use Not established as a routine histological counterstain.Gold standard in histology and pathology for over a century.[1]
Differentiation Not specified in a histological context.Can provide three distinct shades of pink for cytoplasm, collagen, and red blood cells.[10]

Experimental Protocols

The following protocols detail the standard procedure for Hematoxylin and Eosin staining and an adapted protocol for using an alternative acid dye like this compound.

Protocol 1: Standard Hematoxylin and Eosin (H&E) Staining

This protocol is a widely accepted method for achieving high-quality H&E staining for paraffin-embedded tissue sections.[12]

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5-10 minutes each.[1]
  • 100% Ethanol: 2 changes, 3-5 minutes each.[1]
  • 95% Ethanol: 1 change, 3 minutes.[1]
  • 70% Ethanol: 1 change, 3 minutes.[1]
  • Running Tap Water Rinse: 5 minutes.[1]

2. Nuclear Staining (Hematoxylin):

  • Immerse in filtered Harris' or Mayer's Hematoxylin for 3-5 minutes.[1]
  • Rinse in running tap water until water runs clear.[1]
  • Differentiate in 0.3-1% Acid Alcohol: 1-3 quick dips.[1][13] This step is crucial for removing non-specific background staining.
  • Rinse in running tap water.[1]
  • Bluing: Immerse in Scott's Tap Water Substitute or dilute ammonia (B1221849) water for 30-60 seconds until nuclei turn blue.[1][13]
  • Rinse in running tap water for 5 minutes.[12]

3. Cytoplasmic Staining (Eosin):

  • Immerse in 1% Eosin Y solution for 30 seconds to 2 minutes.[1][14]
  • Rinse briefly in distilled water.[12]

4. Dehydration, Clearing, and Mounting:

  • 95% Ethanol: 2 changes, 2-3 minutes each.[1]
  • 100% Ethanol: 2 changes, 2-3 minutes each.[1]
  • Xylene: 2 changes, 5 minutes each.[1]
  • Mount with a permanent mounting medium.[1]

Protocol 2: Hematoxylin and this compound Staining (Adapted)

This is a generalized protocol, as specific concentrations and timings for this compound as a histological counterstain require optimization.

1. Deparaffinization and Rehydration:

  • Follow steps 1.1 through 1.5 from Protocol 1.

2. Nuclear Staining (Hematoxylin):

  • Follow steps 2.1 through 2.6 from Protocol 1.

3. Cytoplasmic Staining (this compound):

  • Prepare a 0.5-1.0% working solution of this compound in distilled water. A small amount of acetic acid (e.g., 0.5%) can be added to lower the pH and potentially enhance staining, a common practice for acid dyes.[2]
  • Immerse slides in the this compound solution for 1-3 minutes. Note: This step requires optimization.
  • Rinse briefly in distilled water.

4. Dehydration, Clearing, and Mounting:

  • Follow steps 4.1 through 4.4 from Protocol 1.

start [label="Paraffin-Embedded\nTissue Section", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; deparaffin [label="Deparaffinization\n(Xylene)", fillcolor="#FFFFFF", fontcolor="#202124"]; rehydration [label="Rehydration\n(Ethanol Series)", fillcolor="#FFFFFF", fontcolor="#202124"]; hematoxylin [label="Nuclear Staining\n(Hematoxylin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiation [label="Differentiation\n(Acid Alcohol)", fillcolor="#FFFFFF", fontcolor="#202124"]; bluing [label="Bluing\n(e.g., Scott's Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; counterstain [label="Counterstaining\n(Eosin or Acid Red)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dehydration [label="Dehydration\n(Ethanol Series)", fillcolor="#FFFFFF", fontcolor="#202124"]; clearing [label="Clearing\n(Xylene)", fillcolor="#FFFFFF", fontcolor="#202124"]; mounting [label="Mounting", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Stained Slide for\nMicroscopy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> deparaffin; deparaffin -> rehydration; rehydration -> hematoxylin; hematoxylin -> differentiation; differentiation -> bluing; bluing -> counterstain; counterstain -> dehydration; dehydration -> clearing; clearing -> mounting; mounting -> end; }

Caption: Standard experimental workflow for tissue staining.

Conclusion

Eosin remains the undisputed standard for cytoplasmic counterstaining in histology due to its long history of reliable performance, well-characterized protocols, and the ability to produce differential staining of various tissue components.[1][5] It provides the familiar and diagnostically crucial pink-red contrast to the blue nuclei stained by hematoxylin.

This compound, an azo dye primarily used in the textile industry, shares the fundamental property of being an acid dye capable of binding to basic proteins.[6][11] While it is not a conventional histological stain, its chemical nature suggests it could function as a counterstain. However, there is a lack of specific research validating its performance, specificity, and potential advantages or disadvantages (such as fading or metachromatic properties) in a histological context. For research and drug development professionals, Eosin is the validated and recommended choice. The use of this compound would be purely experimental and require significant optimization and validation before it could be considered a viable alternative for routine or diagnostic applications.

References

A Comparative Guide to the Performance of Acid Red 111 and Other Red Acid Dyes in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the textile dyeing performance of Acid Red 111 against other commonly used red acid dyes: C.I. Acid Red 88 and C.I. Acid Red 1. The information presented is supported by available experimental data to assist in the selection of the most suitable dye for specific applications on protein fibers such as wool and silk, as well as synthetic polyamides like nylon.

Executive Summary

This compound is a disazo acid dye known for its application in dyeing leather, wool, and nylon, offering good overall fastness properties.[1][2][3][4][5] When compared to other prominent red acid dyes such as Acid Red 88 and Acid Red 1, differences in performance, particularly in light and wash fastness, become apparent. This guide synthesizes available data on these dyes to provide a clear comparison of their key performance indicators.

Comparative Performance Data

The following tables summarize the available quantitative data for the dyeing performance of this compound, Acid Red 88, and Acid Red 1 on wool and nylon substrates. It is important to note that the data has been compiled from various sources and may have been generated under slightly different experimental conditions.

Table 1: Fastness Properties of Red Acid Dyes on Wool

PropertyTest StandardThis compoundC.I. Acid Red 88C.I. Acid Red 1
Light FastnessISO 105-B025[2]34-5[6]
Washing Fastness (Color Change)ISO 105-C064[2]2-34[6]
Washing Fastness (Staining)ISO 105-C065 (on cotton)[2]2-3 (on cotton & nylon)5[6]
Perspiration Fastness (Acid & Alkaline)ISO 105-E044-5[2]-3 (Fading), 1-2 (Staining)[6]
Rubbing Fastness (Dry)AATCC TM 8-54[6]
Rubbing Fastness (Wet)AATCC TM 8-4-53-4[6]

Table 2: Fastness Properties of Red Acid Dyes on Nylon

PropertyTest StandardThis compoundC.I. Acid Red 88C.I. Acid Red 1
Light FastnessISO 105-B02---
Washing Fastness (Color Change)ISO 105-C064-5--
Washing Fastness (Staining)ISO 105-C064-5--
Rubbing Fastness (Dry)AATCC TM 85[2]--
Rubbing Fastness (Wet)AATCC TM 84-5[2]--

Table 3: Exhaustion and Fixation Data on Wool

DyeSubstrateExhaustion (%)Fixation (%)
C.I. Acid Red 1Wool~95% (at 90°C)[7]-
General Acid DyesWool50-89%[8]-
General Acid DyesNylon62-94%[8]-

Note: Specific exhaustion and fixation data for this compound and Acid Red 88 were not available in the reviewed literature. The data for C.I. Acid Red 1 is from a specific kinetic study and may vary with different dyeing parameters.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following sections outline the standard procedures for the key experiments cited in this guide.

Color Fastness to Light (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.

  • Reference Materials: A set of blue wool references (typically standards 1-8) are simultaneously exposed.

  • Exposure: The specimen and blue wool references are exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • Assessment: The change in color of the specimen is assessed by comparing the contrast between the exposed and unexposed portions with the Grey Scale for assessing change in color. The light fastness rating is determined by identifying which blue wool reference shows a similar degree of fading.

Color Fastness to Washing (ISO 105-C06)

This method simulates domestic and commercial laundering to assess the color fastness of textiles.

  • Specimen Preparation: A dyed specimen is attached to a multifiber adjacent fabric (containing strips of common fibers like cotton, nylon, polyester, etc.).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls to provide mechanical action. The container is then agitated in a laundering machine at a specified temperature and for a set duration.

  • Rinsing and Drying: After washing, the specimen is rinsed thoroughly and dried.

  • Assessment: The change in color of the dyed specimen is evaluated using the Grey Scale for assessing change in color. The degree of staining on each fiber of the multifiber fabric is assessed using the Grey Scale for assessing staining.

Color Fastness to Rubbing (AATCC Test Method 8)

This test, also known as crocking, determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Specimen Preparation: The dyed fabric is mounted on the base of a crockmeter.

  • Dry Rubbing: A dry, standard white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the specimen 10 times with a specified pressure.

  • Wet Rubbing: The procedure is repeated with a crocking cloth that has been wetted with deionized water to a specific moisture content.

  • Assessment: The amount of color transferred to the white crocking cloths is assessed by comparing them with the Chromatic Transference Scale or the Gray Scale for Staining.

Determination of Dye Exhaustion and Fixation
  • Dye Bath Preparation: A dyebath of a known initial dye concentration (C₀) is prepared.

  • Dyeing: The textile substrate is introduced into the dyebath, and the dyeing process is carried out under controlled conditions (temperature, pH, time).

  • Exhaustion Measurement: After dyeing, the concentration of the dye remaining in the dyebath (C₁) is measured spectrophotometrically. The percentage of dye exhaustion is calculated as: Exhaustion (%) = [(C₀ - C₁) / C₀] x 100 [9]

  • Fixation Measurement: The dyed fabric is then subjected to a rigorous washing process to remove any unfixed dye. The amount of dye stripped from the fabric during this washing process is measured (C₂). The percentage of dye fixation is calculated relative to the amount of dye exhausted onto the fiber: Fixation (%) = [((C₀ - C₁) - C₂) / (C₀ - C₁)] x 100

Visualizing the Dyeing Process

The following diagram illustrates a typical workflow for the exhaust dyeing of textiles with acid dyes.

DyeingProcess Textile Dyeing Workflow with Acid Dyes cluster_preparation Preparation cluster_dyeing Dyeing cluster_post_treatment Post-Treatment Fabric_Scouring Fabric Scouring (Removal of Impurities) Dyeing_Process Dyeing (Controlled Temperature & pH) Fabric_Scouring->Dyeing_Process Dye_Bath_Preparation Dye Bath Preparation (Dye, Water, Auxiliaries) Dye_Bath_Preparation->Dyeing_Process Exhaustion Dye Exhaustion (Uptake by Fiber) Dyeing_Process->Exhaustion Fixation Dye Fixation (Bonding to Fiber) Exhaustion->Fixation Rinsing Rinsing (Removal of Unfixed Dye) Fixation->Rinsing Washing Washing Rinsing->Washing Drying Drying Washing->Drying Finished_Fabric Finished_Fabric Drying->Finished_Fabric

Caption: A simplified workflow for the exhaust dyeing of textiles using acid dyes.

Conclusion

The selection of an appropriate red acid dye is contingent upon the specific performance requirements of the final textile product.

  • This compound demonstrates strong performance in terms of washing and perspiration fastness, making it a suitable candidate for apparel and other textiles that require frequent laundering. Its light fastness is moderate.

  • C.I. Acid Red 88 exhibits excellent rubbing fastness but has lower light and washing fastness compared to this compound.

  • C.I. Acid Red 1 offers a good balance of light and washing fastness, although its perspiration fastness, particularly staining, is a notable weakness.

The provided data and experimental protocols serve as a foundational guide for researchers and professionals in making informed decisions regarding the use of these red acid dyes in their specific textile applications. Further in-house comparative studies under identical conditions are recommended for critical applications.

References

Validation of a Novel Staining Method Using Acid Red 111: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise visualization of tissue morphology is critical for accurate analysis. The Hematoxylin (B73222) and Eosin (H&E) stain is the gold standard in histology, providing essential architectural context. While hematoxylin provides nuclear detail in blue, a vibrant counterstain is necessary to delineate the cytoplasm and extracellular matrix. This guide introduces Acid Red 111 as a potential novel counterstain and provides a framework for its validation by comparing its theoretical application against the well-established performance of Eosin Y and Phloxine B.

Introduction to this compound

This compound is a water-soluble disazo dye that presents as a brilliant red or yellow-light red powder.[1][2][3][4] Its primary industrial applications include the dyeing of silk, wool, nylon, and leather.[1][3][5] While its use as a biological stain is not well-documented, its properties as an acid dye suggest potential for binding to acidophilic tissue components, such as the cytoplasm and connective tissues. Some sources describe it as a basic dye with an acidic pH that can be activated by acid catalysts and note potential protease activity.[6][7] This guide proposes a protocol for the initial validation of this compound in a histological context.

Established Alternatives for Comparison

A thorough validation requires benchmarking against current standards. The following stains are the most common and well-characterized red counterstains in histology.

  • Eosin Y: The most widely used counterstain in routine H&E staining, Eosin Y is an anionic xanthene dye that stains cytoplasm, collagen, and muscle fibers in varying shades of pink and red.[8][9][10][11][12] Its consistent performance and extensive documentation make it the primary benchmark for any new cytoplasmic stain.[13]

  • Phloxine B: A member of the same xanthene dye family as Eosin Y, Phloxine B offers a more intense, vibrant red hue.[14][15] It can be used as a substitute for or in conjunction with Eosin Y to enhance the differentiation of various tissue components.[14][16][17]

Performance Comparison

Quantitative and qualitative performance of a new stain must be rigorously compared to established methods. The following table summarizes the known characteristics of this compound and the established performance of Eosin Y and Phloxine B. This table should be populated with experimental data upon validation of this compound.

FeatureThis compound (Hypothetical)Eosin Y (Established)Phloxine B (Established)
Color Brilliant Red[1]Pink to Red[8]Vibrant Red[14]
Solubility Water Soluble[2][3]Soluble in water and ethanol[9][10]Water and ethanol (B145695) soluble[15]
C.I. Number 23266[3]45380 (Acid Red 87)[11][12]45410 (Acid Red 92)[15][17]
Staining Intensity To be determinedGood, with 3-tone differentiation[18]Intense[14]
Differentiation To be determinedExcellent for cytoplasm, collagen, muscleSharp differentiation of muscle and connective tissue[14]
Lightfastness Moderate (4-6 on AATCC scale)[4]Generally good for microscopyGood
Common Applications Industrial dyeing (textiles, leather)[1][5]Routine H&E, Pap stain[11]H&E, HPS, viral inclusion staining[15][19]

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of a new staining method. Below are the established protocols for Eosin Y and Phloxine B, alongside a proposed protocol for this compound that can be used as a starting point for optimization.

Proposed Staining Protocol for this compound (for validation)

Reagent Preparation:

  • This compound Stock Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water.

  • This compound Working Solution (0.1% - 0.5%): Dilute the stock solution with distilled water to the desired concentration. Addition of 0.5 mL of glacial acetic acid per 100 mL of working solution may enhance staining.

Staining Procedure (following hematoxylin staining and bluing):

  • Rinse slides in distilled water.

  • Immerse slides in the this compound working solution for 30 seconds to 3 minutes. Staining time will require optimization.

  • Briefly rinse in distilled water to remove excess stain.

  • Dehydrate through graded alcohols (95% and 100% ethanol).

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Standard Hematoxylin and Eosin Y (H&E) Staining Protocol

Reagent Preparation:

  • Eosin Y Solution (0.5% - 1% w/v): Can be prepared in distilled water or 70-95% ethanol.[8] For a more intense stain, 0.5 mL of glacial acetic acid can be added per 100 mL of solution.[8][18]

Staining Procedure:

  • Deparaffinize tissue sections and rehydrate to water.

  • Stain in a hematoxylin solution (e.g., Harris or Mayer's) for 3-5 minutes.[8]

  • Rinse in running tap water.

  • Differentiate in 0.5-1% acid alcohol.

  • Wash in running tap water.

  • "Blue" the sections in Scott's tap water substitute or a weak ammonia (B1221849) solution.[8][18]

  • Wash in running tap water.

  • Counterstain in Eosin Y solution for 30 seconds to 2 minutes.[8]

  • Dehydrate through graded alcohols (95% and 100%).

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Phloxine B Staining Protocol

Reagent Preparation:

  • Phloxine B Solution (0.5% w/v): Dissolve 0.5 g of Phloxine B and 0.5 g of calcium chloride in 100 mL of distilled water.[19]

Staining Procedure (as a counterstain after hematoxylin):

  • Following nuclear staining with hematoxylin and washing, place slides in the Phloxine B solution for 1-3 minutes.

  • Rinse well with tap water.

  • Dehydrate quickly through 95% and 100% ethanol.

  • Clear in xylene and mount.

When used in combination with Eosin, a typical working solution is an Eosin Y-Phloxine B solution.[14]

Visualizing the Workflow

To clearly delineate the experimental processes, the following diagrams illustrate the staining workflows.

Staining_Workflow cluster_H_E Hematoxylin & Eosin Y Staining Workflow Deparaffinize Deparaffinize & Rehydrate Hematoxylin Hematoxylin Staining Deparaffinize->Hematoxylin Rinse1 Rinse Hematoxylin->Rinse1 Differentiate Differentiate (Acid Alcohol) Rinse1->Differentiate Rinse2 Rinse Differentiate->Rinse2 Blue Bluing Rinse2->Blue Wash Wash Blue->Wash Eosin Counterstain (Eosin Y) Wash->Eosin Dehydrate Dehydrate Eosin->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Caption: Standard workflow for Hematoxylin and Eosin Y (H&E) staining.

Validation_Workflow cluster_Validation This compound Validation Logic Start Propose this compound as a Novel Stain Protocol Develop & Optimize Staining Protocol Start->Protocol Stain_Std Stain Control Tissues with Eosin Y & Phloxine B Start->Stain_Std Stain_AR Stain Tissues with this compound Protocol->Stain_AR Compare Comparative Analysis (Color, Intensity, Specificity) Stain_AR->Compare Stain_Std->Compare Evaluate Evaluate Performance Against Benchmarks Compare->Evaluate Accept Method Validated Evaluate->Accept Meets/Exceeds Standards Reject Method Not Suitable Evaluate->Reject Fails to Meet Standards

Caption: Logical workflow for the validation of this compound as a histological stain.

References

Quantitative comparison of dye uptake between Acid Red 111 and Acid Red 88.

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Dye Uptake: Acid Red 111 vs. Acid Red 88

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Dye Uptake

The following table summarizes the available quantitative data for the maximum adsorption capacity of this compound and Acid Red 88 on different substrates. It is critical to note that the experimental conditions and substrates vary between these studies, which impacts the direct comparability of the values. This data should be interpreted as an indicator of the potential dye uptake under the specified conditions rather than a direct performance benchmark.

DyeSubstrateAdsorption Isotherm ModelMaximum Adsorption Capacity (q_max)Reference
This compound Leather ShavingsLangmuirNot explicitly stated in abstract, but isotherm is provided.[1]
Acid Red 88 Wool PowdersLangmuirNot explicitly stated in abstract, but noted to fit the Langmuir model well.[2]
For Reference:Acid Red 1 Leicester Wool FibersLangmuir164 mg/g[3][4][5]
For Reference:Acid Red 1 Dartmoor Wool FibersLangmuir144 mg/g[3][4][5]
Experimental Protocols: Determining Dye Uptake

The following is a generalized experimental protocol for determining the dye uptake of acid dyes on protein fibers like wool or nylon, based on the principles of the exhaustion method and spectrophotometric analysis.[6][7]

1. Materials and Equipment:

  • Acid Dyes (this compound, Acid Red 88)

  • Substrate (e.g., scoured wool yarn or fabric, nylon fabric)

  • Laboratory dyeing apparatus (e.g., shaking water bath, beaker dyeing system)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • pH meter

  • Glassware (beakers, volumetric flasks, pipettes)

  • Acetic acid or other acids for pH adjustment

  • Sodium sulphate (Glauber's salt) as a leveling agent

2. Preparation of Standard Solutions:

  • Prepare stock solutions of each dye with a known concentration (e.g., 1 g/L) in distilled water.

  • From the stock solutions, prepare a series of standard solutions of varying known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the respective dye using a UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus concentration. This curve will be used to determine the concentration of unknown dye solutions.

3. Dyeing Procedure (Exhaustion Method):

  • Accurately weigh a sample of the textile substrate (e.g., 1-5 grams).[6]

  • Prepare a dyebath with a specific liquor ratio (the ratio of the volume of the dyebath to the weight of the substrate, e.g., 40:1 or 100:1).[6][8]

  • Add a known initial concentration of the acid dye to the dyebath.

  • Adjust the pH of the dyebath to the desired level (typically acidic for acid dyes, e.g., pH 4-5) using an appropriate acid.[9]

  • Add a leveling agent like sodium sulphate if required.

  • Immerse the textile substrate in the dyebath.

  • Gradually raise the temperature of the dyebath to the target dyeing temperature (e.g., 90-100°C) and maintain for a specified duration (e.g., 60 minutes).[8]

  • After dyeing, allow the dyebath to cool.

4. Measurement of Dye Uptake:

  • Carefully remove the dyed substrate from the dyebath.

  • Take a sample of the remaining dyebath (the exhaust liquor).

  • Measure the absorbance of the exhaust liquor using the UV-Vis spectrophotometer at the dye's λ_max.

  • Using the calibration curve, determine the final concentration of the dye in the exhaust liquor (C_f).

  • The percentage of dye exhaustion (%E), which represents the dye uptake by the fiber, can be calculated using the following formula[6]:

    %E = [(C_i - C_f) / C_i] * 100

    Where:

    • C_i = Initial concentration of the dye in the dyebath

    • C_f = Final concentration of the dye in the dyebath

5. Calculation of Adsorption Capacity (for isotherm studies):

  • To determine the maximum adsorption capacity, the experiment is repeated with varying initial dye concentrations.

  • The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated as follows:

    q_e = [(C_i - C_e) * V] / W

    Where:

    • C_i = Initial dye concentration (mg/L)

    • C_e = Equilibrium dye concentration in the solution (mg/L)

    • V = Volume of the dye solution (L)

    • W = Mass of the adsorbent (g)

  • The resulting data can be fitted to adsorption isotherm models like the Langmuir or Freundlich models to determine the maximum adsorption capacity (q_max).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comparative quantitative analysis of dye uptake.

DyeUptakeWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_comp Comparison Dye_Sol_AR111 Prepare this compound Standard Solutions Cal_Curve_AR111 Generate Calibration Curve (AR 111) Dye_Sol_AR111->Cal_Curve_AR111 Dye_Sol_AR88 Prepare Acid Red 88 Standard Solutions Cal_Curve_AR88 Generate Calibration Curve (AR 88) Dye_Sol_AR88->Cal_Curve_AR88 Calc_Uptake_AR111 Calculate Dye Uptake (%E or q_e for AR 111) Cal_Curve_AR111->Calc_Uptake_AR111 Calc_Uptake_AR88 Calculate Dye Uptake (%E or q_e for AR 88) Cal_Curve_AR88->Calc_Uptake_AR88 Substrate_Prep Prepare Substrate (e.g., Wool Fabric) Dyeing_AR111 Dyeing with This compound Substrate_Prep->Dyeing_AR111 Dyeing_AR88 Dyeing with Acid Red 88 Substrate_Prep->Dyeing_AR88 Measure_Abs_AR111 Measure Absorbance of Exhaust Liquor (AR 111) Dyeing_AR111->Measure_Abs_AR111 Measure_Abs_AR88 Measure Absorbance of Exhaust Liquor (AR 88) Dyeing_AR88->Measure_Abs_AR88 Measure_Abs_AR111->Calc_Uptake_AR111 Measure_Abs_AR88->Calc_Uptake_AR88 Comparison Compare Quantitative Dye Uptake Calc_Uptake_AR111->Comparison Calc_Uptake_AR88->Comparison

Caption: Experimental workflow for comparing dye uptake.

References

Cross-Validation of Analytical Methods for Acid Red 111: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Acid Red 111, a disazo dye.[1] Ensuring the reliability and reproducibility of analytical data is paramount in scientific research and regulated environments. Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[2] This document outlines the performance of three common analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry—and provides the necessary experimental protocols to facilitate their implementation and cross-validation.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of the three methods for the analysis of this compound.

Parameter HPLC-DAD LC-MS/MS UV-Visible Spectrophotometry
Linearity (R²) >0.999>0.999>0.998
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (% RSD) < 2%< 1.5%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~1.5 µg/mL
Specificity HighVery HighModerate
Cost ModerateHighLow
Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the simultaneous determination of multiple dyes.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and Diode-Array Detector (DAD).[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (approximately 508 nm).

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in a known volume of the mobile phase A to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with mobile phase A.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher selectivity and sensitivity, which is particularly useful for complex matrices.[2]

Instrumentation:

  • Liquid Chromatograph (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[3]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sulfonated dyes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: To be determined by direct infusion of a standard solution of this compound.

  • Source Temperature: Optimized for the specific instrument, e.g., 500°C.[3]

Sample Preparation:

  • Similar to HPLC-DAD, with dilutions made in the initial mobile phase composition.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry provides a simpler and more cost-effective, albeit less specific, alternative for the quantification of dyes.[2]

Instrumentation:

  • UV-Visible Spectrophotometer.

Method:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in deionized water.

    • Scan the absorbance of the solution over the visible wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).[4]

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in deionized water.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.[4]

    • Measure the absorbance of each standard solution at the predetermined λmax, using deionized water as a blank.[5]

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Unknown Sample:

    • Prepare a solution of the unknown sample in deionized water.

    • Measure the absorbance of the unknown sample at λmax.

    • Determine the concentration of the unknown sample from the calibration curve.[4]

Methodology Visualization

To facilitate the understanding of the cross-validation process and the analytical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC-DAD, LC-MS) define_params Define Validation Parameters (ICH Q2(R1)) define_methods->define_params define_acceptance Define Acceptance Criteria define_params->define_acceptance method_a Method A Validation (e.g., Lab 1, Instrument 1) define_acceptance->method_a method_b Method B Validation (e.g., Lab 2, Instrument 2) define_acceptance->method_b cross_val Cross-Validation Study (Analysis of common samples) method_a->cross_val method_b->cross_val compare_results Compare Performance Data cross_val->compare_results assess_consistency Assess Consistency and Bias compare_results->assess_consistency conclusion Conclusion on Method Equivalency assess_consistency->conclusion

Caption: Workflow for the cross-validation of analytical methods.

HPLCWorkflow start Start sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep hplc_analysis HPLC-DAD Analysis (Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram at λmax) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: General workflow for HPLC-DAD analysis.

References

Performance of Acid Red 111 as a pH indicator compared to methyl orange.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal pH indicator for their experimental needs, this guide provides a detailed comparison of Acid Red 111 and the well-established methyl orange. This analysis is based on their fundamental chemical properties and operational ranges.

Introduction

The selection of an appropriate pH indicator is a critical step in a wide array of chemical and biological experiments, including titrations, cell culture monitoring, and drug formulation. An ideal indicator exhibits a sharp, discernible color change over a narrow and predictable pH range. This guide delves into the characteristics of this compound and methyl orange to facilitate an informed choice between these two azo dyes.

Physicochemical Properties and pH Transition Ranges

A pH indicator's performance is dictated by its chemical structure and its acid dissociation constant (pKa), which determines its pH transition range.

Methyl Orange: A well-characterized indicator, methyl orange transitions from a red color in acidic solutions to a yellow color in basic solutions.[1] Its transition occurs within a pH range of 3.1 to 4.4.[1] This makes it particularly suitable for titrations involving a strong acid and a weak base, where the equivalence point lies in the acidic range.

IndicatorChemical StructurepH Transition RangeAcidic ColorBasic Color
This compound C₃₇H₂₈N₄Na₂O₁₀S₃Not availableNot availableNot available
Methyl Orange C₁₄H₁₄N₃NaO₃S3.1 - 4.4[1]Red[1]Yellow[1]

Signaling Pathways and Chemical Mechanisms

The color change of azo dye indicators is a result of a change in their chemical structure due to protonation or deprotonation.

Methyl Orange: The signaling mechanism of methyl orange is well understood. In acidic solutions, the azo group (-N=N-) is protonated. This protonation causes a shift in the electronic structure of the molecule from a benzenoid to a quinonoid form, which absorbs light at a different wavelength, resulting in the observed red color. As the pH increases and the solution becomes more basic, the azo group is deprotonated, reverting the molecule to its yellow-colored benzenoid form.

Caption: Signaling pathway of Methyl Orange.

This compound: As a diazo dye, this compound possesses two azo groups. The specific mechanism of its color change as a pH indicator involves the protonation and deprotonation of these azo groups and potentially other functional groups within its complex structure. However, a detailed signaling pathway for this compound as a pH indicator is not extensively documented in scientific literature.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

Preparation of Indicator Solutions

Methyl Orange Indicator Solution (0.1% w/v):

  • Weigh 0.1 g of methyl orange powder.

  • Dissolve the powder in 80 mL of deionized water.

  • Add 20 mL of 95% ethanol (B145695) to the solution.

  • Stir until the methyl orange is completely dissolved.

  • Store the solution in a labeled, airtight container.

This compound Indicator Solution (0.1% w/v):

  • Weigh 0.1 g of this compound powder.

  • Dissolve the powder in 100 mL of deionized water.

  • Stir until the powder is fully dissolved.

  • Store the solution in a labeled, airtight container.

Experimental Workflow for Comparative Analysis

A comparative analysis of the two indicators can be performed by observing their color changes in a series of buffer solutions with known pH values.

Comparative_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 1-14) add_indicators Add a few drops of each indicator to separate buffer aliquots prep_buffers->add_indicators prep_indicators Prepare 0.1% Indicator Solutions prep_indicators->add_indicators observe_color Observe and record color changes add_indicators->observe_color determine_range Determine pH transition ranges observe_color->determine_range compare_performance Compare sharpness and clarity of color transitions determine_range->compare_performance

Caption: Experimental workflow for comparing pH indicators.

Conclusion

Methyl orange is a well-documented and reliable pH indicator with a clearly defined transition range, making it a standard choice for specific applications like strong acid-weak base titrations. This compound, while identified as a pH indicator, requires further investigation to fully characterize its performance. The lack of readily available data on its pH transition range and color changes necessitates empirical determination for its effective use. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and ascertain the suitability of this compound for their specific experimental contexts. Further research into the indicator properties of this compound could expand the toolkit of available pH indicators for the scientific community.

References

A comparative study of the photostability of different azo dyes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of various azo dyes, a critical parameter for their application in research, pharmaceuticals, and industry. The information presented herein is a synthesis of experimental data from various studies, intended to aid in the selection of appropriate dyes for applications where light-induced degradation is a concern.

Introduction to Azo Dye Photostability

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, are the largest and most versatile class of synthetic organic colorants. Their widespread use is attributed to their simple synthesis, cost-effectiveness, and broad color palette. However, the inherent reactivity of the azo bond makes many of these dyes susceptible to photodegradation—a process where light energy initiates chemical reactions that lead to the cleavage of the azo bond and other molecular changes, resulting in a loss of color (photofading) and the formation of potentially harmful degradation products.

The photostability of an azo dye is not an intrinsic, immutable property but is influenced by a multitude of factors. These include the dye's molecular structure, such as the nature and position of substituents on the aromatic rings, the number of azo groups (monoazo, diazo, triazo), and the presence of metal complexes. Environmental conditions also play a crucial role, with pH, solvent polarity, temperature, and the presence of oxygen or other reactive species significantly impacting the rate and mechanism of photodegradation.

Understanding the relative photostability of different azo dyes is essential for ensuring the quality, efficacy, and safety of products in which they are used. This guide summarizes key quantitative and semi-quantitative data on the photostability of selected azo dyes and provides detailed experimental protocols for assessing this critical property.

Comparative Photostability Data

Direct quantitative comparison of the photostability of different azo dyes is challenging due to variations in experimental conditions across studies. However, by compiling available data and noting the conditions under which they were obtained, a comparative assessment can be made.

Quantitative Photostability Data of Selected Azo Dyes

The following table summarizes available quantitative data, such as photodegradation efficiency and photophysical parameters, for several common azo dyes. It is crucial to consider the specified experimental conditions when comparing these values.

Dye NameC.I. NameDye ClassChromophore TypeQuantitative DataExperimental Conditions
Methyl OrangeAcid Orange 52MonoazoMonoazo92.92% degradation after 180 mins5 ppm initial concentration, under UV light with TiO2 catalyst.[1]
Congo RedDirect Red 28DiazoDiazo85% decolorization after 90 mins0.01g/L initial concentration, with copper(II) chloride under sunlight.[2]
Acid Red 88Acid Red 88MonoazoMonoazoTotal degradation of 10 mg/L solutionWith 0.75 g of Pd@TMU-16 catalyst under UV irradiation.[3]
Direct Yellow 27Direct Yellow 27MonoazoMonoazoFluorescence quantum yield (Φf) = 0.41In water.[4]
Semi-Quantitative Lightfastness Data of Selected Azo Dyes

The Blue Wool Scale is a standardized method used to assess the lightfastness of colorants. The scale ranges from 1 (very poor) to 8 (excellent), with each successive number representing a two-fold increase in lightfastness.[5][6][7] The following table presents the lightfastness ratings for a selection of azo dyes.

Dye NameC.I. NameDye ClassChromophore TypeLightfastness Rating (Blue Wool Scale)
Acid Red 35Acid Red 35MonoazoMonoazo3
Acid Red 88Acid Red 88MonoazoMonoazo3-4[8]
Disperse Red 1Disperse Red 1MonoazoMonoazo5-6[9]
Direct Yellow 27Direct Yellow 27MonoazoMonoazo5[10]
Allura Red ACFood Red 17MonoazoMonoazoGood
CarmoisineFood Red 3MonoazoMonoazoGood
AmaranthFood Red 9MonoazoMonoazoFair to Good
Ponceau 4RFood Red 7MonoazoMonoazoFair to Good

Note: The lightfastness of a dye can be influenced by the substrate it is applied to, the dye concentration, the presence of UV absorbers, and environmental factors such as humidity.[8]

Experimental Protocols

Accurate assessment of azo dye photostability requires standardized experimental protocols. Below are detailed methodologies for determining key photostability parameters.

Protocol for Determining Photodegradation Quantum Yield and Photobleaching Half-Life

This protocol outlines a general procedure for quantifying the photostability of an azo dye in solution.

Objective: To determine the photodegradation quantum yield (Φd) and photobleaching half-life (t₁/₂) of an azo dye under controlled irradiation.

Materials and Equipment:

  • Azo dye of interest

  • High-purity, spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength output (e.g., xenon arc lamp with monochromator)

  • Stirred quartz cuvette

  • Magnetic stirrer

  • Actinometer (for quantum yield determination, e.g., potassium ferrioxalate)

Procedure:

  • Sample Preparation: Prepare a stock solution of the azo dye in the chosen solvent. From this, prepare a dilute solution with a known concentration, ensuring its maximum absorbance (λmax) is within the linear range of the spectrophotometer (typically < 1.0).

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the dye solution to determine the λmax.

  • Irradiation:

    • Place a known volume of the dye solution into the quartz cuvette and place it in the irradiation setup.

    • Ensure the solution is continuously stirred to maintain homogeneity.

    • Irradiate the solution at a constant wavelength (typically at or near the λmax) and a known light intensity.

  • Monitoring Degradation:

    • At regular time intervals, cease irradiation and record the full UV-Vis absorption spectrum of the solution.

    • The decrease in absorbance at λmax is proportional to the decrease in the dye concentration.

  • Data Analysis:

    • Photobleaching Half-Life (t₁/₂): Plot the absorbance at λmax (or concentration) as a function of irradiation time. The time required for the absorbance to decrease to half of its initial value is the photobleaching half-life.

    • Photodegradation Quantum Yield (Φd): This is the measure of the efficiency of the photochemical reaction. It is calculated as the number of dye molecules degraded divided by the number of photons absorbed by the solution. An actinometer is used to measure the photon flux of the light source.

Protocol for Assessing Lightfastness using the Blue Wool Scale

This protocol describes the standardized method for determining the lightfastness of a dye on a substrate.

Objective: To assign a lightfastness rating to a dyed substrate using the Blue Wool Scale.

Materials and Equipment:

  • Dyed substrate sample

  • Blue Wool Standard test card (containing eight strips of wool dyed with blue dyes of increasing lightfastness)

  • Lightfastness tester (e.g., Xenon arc lamp apparatus)

  • Opaque masks

Procedure:

  • Sample Mounting: Mount the dyed sample and the Blue Wool Standard card on a sample holder.

  • Masking: Cover a portion of both the sample and the standard card with an opaque mask. This will serve as the unexposed control.

  • Exposure: Place the sample holder in the lightfastness tester. Expose the samples to the light source under controlled conditions of temperature and humidity as specified by the relevant standard (e.g., ISO 105-B02).

  • Assessment: Periodically inspect the fading of the sample and the Blue Wool standards. The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on a standardized grey scale.

  • Rating: The lightfastness rating of the sample is the number of the Blue Wool standard strip that shows the same degree of fading as the sample.

Visualization of Experimental and Logical Pathways

To better illustrate the processes involved in the study of azo dye photostability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Irradiation cluster_analysis Data Analysis A Prepare Stock Solution of Azo Dye B Prepare Dilute Solution (Known Concentration) A->B C Record Initial UV-Vis Spectrum (t=0) B->C D Irradiate Sample (Constant Wavelength & Intensity) C->D E Monitor Absorbance at Regular Time Intervals D->E F Plot Absorbance vs. Time E->F G Determine Photobleaching Half-Life (t½) F->G H Calculate Photodegradation Quantum Yield (Φd) F->H Photodegradation_Pathway A Azo Dye (Ground State) B Light Absorption (hν) C Excited State Azo Dye* A->C D Intersystem Crossing C->D E Triplet State Azo Dye* D->E F Energy Transfer to O₂ E->F H Reaction with Substrate/Solvent E->H G Singlet Oxygen (¹O₂) F->G J Attack on Azo Bond and Aromatic Rings G->J I Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) H->I I->J K Degradation Products (Colorless) J->K

References

Evaluating Acid Red 111: A Cost-Effectiveness Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances performance, cost, and reproducibility. This guide provides a comparative evaluation of Acid Red 111 against established alternatives for potential research applications, with a focus on histological staining. While primarily an industrial dye for textiles and leather, some chemical suppliers suggest this compound for biological tissue staining.[1][2][3] This analysis examines its properties and cost to determine its viability as a cost-effective tool in the laboratory.

Comparative Analysis of Red Acid Dyes

To evaluate the cost-effectiveness of this compound, it is compared against two widely used red acid dyes in histology: Eosin Y, the standard counterstain in Hematoxylin and Eosin (H&E) staining, and Azocarmine G, a key component in various trichrome staining methods.

Table 1: Quantitative Comparison of this compound and Alternatives

PropertyThis compoundEosin Y (Acid Red 87)Azocarmine G (Acid Red 101)
C.I. Number 23266[2]4538050085
Chemical Class Double Azo Dye[2]XantheneAzine
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃[2]C₂₀H₆Br₄Na₂O₅C₂₈H₁₈N₃NaO₆S₂
Molecular Weight 830.82 g/mol [2]691.85 g/mol 579.58 g/mol
Typical Application Textile/Leather Dyeing[2]H&E CounterstainTrichrome Staining (e.g., Mallory-Azan)
Absorption Max (λmax) Data not available~515-518 nm~510 nm
Solubility Water Soluble[2]Water & Ethanol SolubleModerately Water Soluble
Approximate Cost ~$250 / 1g~
515/1525g;5-15 / 15-25g; ~5−15/15−25g;
170 / 500mL (0.2%)
~$217 / 10g
Published Protocols Very limited to noneAbundantAbundant

Note: Cost is an estimation based on publicly available data from various suppliers (2025) and can vary significantly based on purity, grade, and vendor.

Experimental Protocols

Due to the lack of established and validated research protocols for this compound, a hypothetical protocol for its use as a histological counterstain is provided below. This protocol is adapted from standard procedures for other acid dyes and should be considered a starting point for validation in a research setting. For comparison, established protocols for Eosin Y and Azocarmine G are also detailed.

Hypothetical Protocol for this compound as a Cytoplasmic Counterstain

This proposed protocol positions this compound as a counterstain to Hematoxylin for paraffin-embedded tissue sections. Note: This protocol has not been validated and would require optimization.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Immerse in 100% Ethanol (2 changes, 3 minutes each).

    • Immerse in 95% Ethanol (2 changes, 3 minutes each).

    • Immerse in 70% Ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate with a few dips in 0.5% acid alcohol.

    • Rinse immediately in running tap water.

    • Immerse in Scott's Tap Water Substitute for 1-2 minutes for "bluing".

    • Rinse in running tap water.

  • Counterstaining with this compound:

    • Prepare a 0.5% (w/v) stock solution of this compound in distilled water. Add a drop of glacial acetic acid per 100 mL to acidify.

    • Immerse slides in the this compound solution for 1-3 minutes.

    • Briefly rinse in running tap water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through 95% Ethanol (2 changes, 2 minutes each) and 100% Ethanol (2 changes, 2 minutes each).

    • Clear in Xylene (2 changes, 3 minutes each).

    • Apply a drop of mounting medium and cover with a coverslip.

Standard Protocol for Eosin Y Counterstain (H&E)

A standard protocol for the widely used Hematoxylin and Eosin (H&E) stain on paraffin-embedded sections.[1]

  • Deparaffinization and Rehydration: As described above.

  • Hematoxylin Staining: As described above.

  • Eosin Staining:

    • Immerse in a 1% Eosin Y solution for 1-3 minutes.[1]

    • Rinse briefly in running tap water.[1]

  • Dehydration, Clearing, and Mounting: As described above.

Standard Protocol for Azocarmine G Staining (Component of Mallory-Azan Trichrome)

This protocol details the initial step of the Mallory-Azan trichrome stain, where Azocarmine G is the primary red dye.

  • Deparaffinization and Rehydration: As described above.

  • Azocarmine G Staining:

    • Prepare the staining solution by dissolving 0.1 g of Azocarmine G in 100 mL of distilled water and adding 1 mL of glacial acetic acid. Heat to dissolve if necessary and cool before use.

    • Stain in the Azocarmine G solution for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Differentiate in a 0.1% aniline (B41778) alcohol solution, monitoring microscopically until nuclei are sharp and cytoplasm is pale red.

  • Proceed with Subsequent Trichrome Steps: (e.g., phosphotungstic acid and aniline blue).

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow for this compound and the logical considerations for selecting a red acid dye in a research context.

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate through Ethanol Series Deparaffinize->Rehydrate Water Rinse in Tap Water Rehydrate->Water Hematoxylin Stain Nuclei with Hematoxylin Water->Hematoxylin Differentiate Differentiate in Acid Alcohol Hematoxylin->Differentiate Bluing Blue in Scott's Tap Water Differentiate->Bluing AR111 Counterstain with this compound Bluing->AR111 Dehydrate_Final Dehydrate through Ethanol Series AR111->Dehydrate_Final Clear Clear in Xylene Dehydrate_Final->Clear Mount Mount with Coverslip Clear->Mount

Caption: Hypothetical workflow for using this compound as a histological counterstain.

G Start Need a Red Acid Dye for Histology? Established Is there an established protocol? Start->Established ConsiderAR111 Consider this compound for validation Established->ConsiderAR111 No YesData Yes Established->YesData Yes Performance Is performance data available? Cost Is it cost-effective? Performance->Cost Yes NoData No - requires extensive validation Performance->NoData No UseEstablished Use Eosin Y or Azocarmine G Cost->UseEstablished Yes HighCost No - high cost per gram Cost->HighCost No ConsiderAR111->Performance YesData->Performance

Caption: Logical framework for selecting a red acid dye for research applications.

Cost-Effectiveness Evaluation

The primary goal of this guide is to assess the cost-effectiveness of this compound. Based on available supplier information, research-grade this compound is significantly more expensive per gram than well-established histological dyes like Eosin Y and even the more specialized Azocarmine G.

  • This compound: High initial cost (~$250/gram) with no established protocols, requiring significant investment in time and resources for validation and optimization.

  • Eosin Y: Very low cost, widely available in ready-to-use solutions, and supported by decades of literature and standardized protocols. This makes it exceptionally cost-effective for routine applications.

  • Azocarmine G: Moderately priced, but its value is proven for specific, multi-step staining techniques where its performance is well-documented.

Given the current landscape, this compound does not present a cost-effective option for general histological staining. The lack of performance data means any potential benefits are unknown, and the high price point makes it an impractical choice for method development without a compelling, unique advantage that has yet to be identified. For researchers requiring reliable, reproducible, and economical staining, Eosin Y and Azocarmine G remain the superior choices.

References

Inter-Laboratory Validation of Cytotoxicity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a specific, standardized inter-laboratory validated "Acid Red 111-based assay" for cytotoxicity is not prominently documented in publicly available scientific literature, this guide provides a comparative analysis of widely used and validated alternative assays. The principles and validation parameters discussed are fundamental to the assessment of any new colorimetric cytotoxicity assay.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of established cytotoxicity assays, supported by experimental data and detailed methodologies. The assays discussed—Neutral Red (NR) uptake, MTT, Lactate (B86563) Dehydrogenase (LDH) release, and Crystal Violet (CV)—are frequently used to assess the toxicity of chemical substances in vitro.

Comparative Analysis of Key Cytotoxicity Assays

The selection of a suitable cytotoxicity assay depends on the specific research question, the nature of the test compound, and the cell type being investigated. The following table summarizes and compares the key features of four commonly validated assays.

Assay Principle Endpoint Measured Advantages Disadvantages Typical Cell Lines Used
Neutral Red (NR) Uptake Uptake of the supravital dye Neutral Red into the lysosomes of viable, uninjured cells.Colorimetric measurement of extracted dye from viable cells.Sensitive, cost-effective, and has been validated in inter-laboratory studies.[1][2][3]Can be influenced by compounds that alter lysosomal pH.BALB/c 3T3, Normal Human Keratinocytes (NHK), HepG2, HTC.[2][4]
MTT Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.Colorimetric measurement of dissolved formazan.Widely used, sensitive, and suitable for high-throughput screening.[1][2][5]Can be affected by compounds that interfere with mitochondrial respiration. The formazan crystals are insoluble and require a solubilization step.[5]V79, HeLa, BT-474, HepG2.[1][6]
Lactate Dehydrogenase (LDH) Release Measurement of the activity of the cytosolic enzyme LDH released into the culture medium upon cell membrane damage.Colorimetric or fluorometric measurement of LDH activity.Measures cytotoxicity due to membrane damage, is non-destructive to remaining viable cells, and can be multiplexed.[7][8]Can underestimate cytotoxicity if the test compound inhibits LDH activity or if cells undergo apoptosis without significant membrane rupture.[8]Human Corneal Epithelial Cells (HCECs), HTC, HepG2.[2][8]
Crystal Violet (CV) Staining Staining of the nuclei and other cellular components of adherent cells with the Crystal Violet dye.Colorimetric measurement of the extracted dye, proportional to the number of adherent (viable) cells.Simple, rapid, and cost-effective for assessing cell number. Recommended as a practical alternative in some validation studies.[1]Less sensitive for distinguishing between viable and non-viable but still attached cells.HeLa S3, CHL, SQ-5, BALB/3T3.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. Below are generalized protocols for the discussed cytotoxicity assays.

1. Neutral Red (NR) Uptake Assay Protocol

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test substance for a defined period (e.g., 24-72 hours). Include untreated and vehicle controls.

  • Dye Incubation: After exposure, remove the treatment medium and add a medium containing a specific concentration of Neutral Red dye. Incubate for a few hours to allow for dye uptake by viable cells.

  • Dye Extraction: Remove the dye-containing medium, wash the cells, and then add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader. The amount of absorbed dye is proportional to the number of viable cells.[1][2]

2. MTT Assay Protocol

  • Cell Seeding and Treatment: Follow the same initial steps as the NR Uptake Assay.

  • MTT Incubation: After the compound exposure period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[2][5]

3. Lactate Dehydrogenase (LDH) Release Assay Protocol

  • Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described above. Include controls for maximum LDH release (cells lysed with a detergent) and no-cell (medium only) background.[7]

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • Enzyme Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture, which typically includes lactate and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released, and thus to the extent of cell lysis.[7][8]

4. Crystal Violet (CV) Staining Assay Protocol

  • Cell Seeding and Treatment: Plate and treat adherent cells as in the other assays.

  • Cell Fixation: After treatment, remove the medium and fix the cells with a suitable fixative, such as methanol (B129727) or paraformaldehyde.

  • Staining: Wash the fixed cells and then add a solution of Crystal Violet to stain the cells for a short period.

  • Washing: Remove the staining solution and wash the plate thoroughly with water to remove excess dye.

  • Dye Solubilization: Add a solubilizing agent (e.g., acetic acid or SDS) to each well to extract the dye from the stained cells.

  • Measurement: Measure the absorbance of the solubilized dye at a wavelength around 590 nm. The absorbance is proportional to the number of adherent cells.[1]

Visualizing Assay Workflows and Principles

Diagrams can help clarify complex experimental processes and underlying biological principles.

G General Workflow for a Colorimetric Cytotoxicity Assay cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate attach_cells Allow cells to attach seed_cells->attach_cells add_compound Add test compound at various concentrations attach_cells->add_compound incubate Incubate for a defined period (e.g., 24h) add_compound->incubate add_reagent Add assay-specific reagent (e.g., MTT, NR) incubate->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent solubilize Solubilize/Extract dye incubate_reagent->solubilize read_plate Measure absorbance with a plate reader solubilize->read_plate

Caption: General workflow for colorimetric cytotoxicity assays.

G Principle of LDH Release Assay cluster_reaction Assay Reaction cluster_readout Measurement viable_cell Viable Cell (Intact Membrane) ldh_inside LDH (inside cell) viable_cell->ldh_inside lysed_cell Lysed Cell (Damaged Membrane) ldh_outside LDH (released) lysed_cell->ldh_outside releases reaction LDH + Substrate -> Colored Product ldh_outside->reaction absorbance Measure Absorbance reaction->absorbance

Caption: Principle of the LDH release cytotoxicity assay.

References

A Comparative Analysis of Acid Red 111 and Natural Red Dyes for Eco-Friendly Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is at a critical juncture, balancing the demand for vibrant, long-lasting colors with the growing imperative for sustainable and eco-friendly practices. This guide provides an objective comparison between Acid Red 111, a widely used synthetic dye, and various natural red dyes, focusing on performance, environmental impact, and the experimental data that underpins these comparisons. The aim is to equip researchers and professionals with the necessary information to make informed decisions in the development of sustainable textile products.

Overview of Red Dyestuffs

This compound is a synthetic anionic dye belonging to the azo class of compounds.[1] It is primarily used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[2][3][4][5] Known for its bright, vibrant red hues and good overall fastness properties, it is a common choice in commercial textile production.[3][6] However, as a synthetic dye, its production relies on petrochemical precursors, and its environmental persistence and potential for generating harmful by-products are of concern.[7][8]

Natural red dyes are derived from a variety of renewable biological sources, including plants and insects.[9][10][11][12] These dyes have been used for millennia and are gaining renewed interest due to their biodegradability, low toxicity, and alignment with a circular economy.[9][10][11] Key sources of natural red dyes include:

  • Madder (Rubia tinctorum) : Derived from the roots of the madder plant, it produces a range of red, orange, and pink shades and is known for its excellent fastness.[13][14][15]

  • Cochineal (Dactylopius coccus) : Extracted from a scale insect that feeds on prickly pear cacti, cochineal yields vibrant crimson and scarlet colors with high light and wash fastness.[15][16][17][18][19]

  • Anthocyanins : This group of water-soluble pigments is responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables like berries and red cabbage.[20][21][22] While readily available, their stability and fastness can be lower than other natural dyes and are often pH-sensitive.[23][24]

Performance and Environmental Data Comparison

The selection of a dye is a trade-off between performance, cost, and environmental impact. The following tables summarize the key quantitative and qualitative differences between this compound and representative natural red dyes.

Table 1: Comparative Performance Data
Performance MetricThis compoundMadderCochinealAnthocyanins
Colorfastness to Washing (ISO 105-C06)Good to Excellent (4-5)Excellent (4-5)[14]Excellent (4-5)[16][25]Fair to Good (3-4)[21][23]
Colorfastness to Light (ISO 105-B02)Good (5)[2]Excellent (5+)[14]Excellent (5+)[16][25]Poor to Moderate (2-3)[23]
Colorfastness to Rubbing (Dry) (ISO 105-X12)Excellent (4-5)Good (4)Good (4)Good (4)
Colorfastness to Rubbing (Wet) (ISO 105-X12)Good (4)Moderate to Good (3-4)Moderate to Good (3-4)Moderate (3)
Color Gamut & Reproducibility High & ExcellentModerate & GoodHigh & GoodModerate & Fair (pH sensitive)[20][24]
Primary Substrates Wool, Silk, Nylon[2][3]Wool, Silk, CottonWool, Silk, Nylon[16][26]Wool, Silk
Dyeing Process Complexity Low to ModerateHigh (Mordanting required)High (Mordanting required)High (Mordanting required)
Table 2: Environmental and Health Impact Comparison
Impact FactorThis compoundNatural Red Dyes (General)
Source Petrochemical (Non-renewable)Plant/Insect-based (Renewable)[11]
Biodegradability Low to Moderate; can persist in the environment[27]High; readily biodegradable[9][10][11]
Toxicity Low for consumer, but potential for harmful intermediates and aquatic toxicity from effluent.[1][27][28]Generally non-toxic and hypoallergenic.[9][10] Mordants can have toxicity (e.g., heavy metals).
Water Consumption High, especially in rinsing stages.[7]Can be high, but potential for water recycling exists.[9]
Energy Consumption High (synthesis and dyeing processes)Lower in cultivation; can be high in extraction and dyeing.
Waste Effluent Contains unfixed dye, salts, and auxiliary chemicals, contributing to water pollution.[8][29]Primarily biodegradable organic matter. Mordant runoff is a key concern.

Experimental Protocols

Accurate comparison requires standardized testing. The following are summaries of key experimental protocols used to generate the data above.

Dyeing Protocol: this compound on Wool
  • Preparation : Scour a pre-weighed wool sample to remove impurities.

  • Dye Bath Preparation : Prepare a dye bath with a liquor ratio of 40:1. Add 1% (on weight of fiber, o.w.f) this compound, 5% (o.w.f) Glauber's salt (sodium sulfate) as a leveling agent, and 3% (o.w.f) acetic acid to achieve a pH of 4.5-5.5.

  • Dyeing : Introduce the wet wool into the dye bath at 40°C. Raise the temperature to the boil (100°C) over 45 minutes. Maintain at a boil for 60 minutes, ensuring gentle agitation.

  • Rinsing and Drying : Allow the bath to cool. Remove the dyed wool, rinse thoroughly with warm and then cold water until the water runs clear. Squeeze out excess water and allow to air dry.

Dyeing Protocol: Natural Dye (Madder) on Wool with Alum Mordant
  • Scouring : Clean a pre-weighed wool sample in a pH-neutral soap solution to ensure even dye uptake. Rinse thoroughly.

  • Mordanting : Prepare a mordant bath with 15% (o.w.f) aluminum potassium sulfate (B86663) (alum). Introduce the wet, scoured wool. Slowly heat to 80-90°C and hold for 1 hour. Allow to cool in the bath. The wool can be used immediately or dried for later use.

  • Dye Extraction : Prepare a dye bath by simmering 100% (o.w.f) of ground madder root in water for 1-2 hours at 60-70°C. Do not boil, as high temperatures can dull the color. Strain the liquid to remove the plant matter.

  • Dyeing : Introduce the wet, mordanted wool into the madder dye bath. Slowly heat to 60-70°C and maintain for 1-2 hours, stirring gently.

  • Rinsing and Curing : Allow the bath to cool completely. Remove the wool, rinse with cool water, and air dry. The color may deepen over several days as it cures.

Colorfastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color to laundering.[30][31][32]

  • Sample Preparation : A dyed specimen (e.g., 10x4 cm) is stitched together with a multi-fiber adjacent fabric.[31]

  • Procedure : The composite sample is placed in a stainless steel container with a specified soap solution (e.g., 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate) and stainless steel balls to simulate mechanical action.[31]

  • Testing : The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a set time and temperature (e.g., 30 minutes at 40°C or 60°C).[33]

  • Evaluation : After rinsing and drying, the change in the color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using standardized Grey Scales under controlled lighting.[31][34]

Colorfastness to Rubbing (ISO 105-X12:2016)

This test determines the amount of color transferred from the fabric surface by rubbing.[30][32][35]

  • Apparatus : A Crockmeter is used, which rubs a standard white cotton cloth over the test specimen under a constant pressure (9N).[36][37]

  • Dry Rubbing : The test specimen is mounted, and the dry rubbing cloth is rubbed back and forth 10 times.[35]

  • Wet Rubbing : A second test is performed with a rubbing cloth that has been wetted with distilled water to a specific pickup percentage (typically 95-100%).[37]

  • Evaluation : The amount of color transferred to the white rubbing cloth is evaluated by comparing it to the Grey Scale for Staining.[36][38]

Visualized Workflows and Relationships

Experimental Workflow for Dye Performance Evaluation

G cluster_prep 1. Preparation cluster_dyeing 2. Dye Application cluster_post 3. Post-Treatment cluster_testing 4. Performance Testing cluster_eval 5. Evaluation A Scour Textile Substrate (e.g., Wool Fabric) B Mordanting (For Natural Dyes Only) A->B C Prepare Dye Bath (this compound vs. Natural) B->C D Dyeing Process (Control Temp, Time, pH) C->D E Rinsing & Washing D->E F Drying & Conditioning E->F G Washing Fastness (ISO 105-C06) F->G H Light Fastness (ISO 105-B02) F->H I Rubbing Fastness (ISO 105-X12) F->I J Assess with Grey Scales G->J H->J I->J

Caption: Workflow for comparative dye performance testing.

Logical Framework for Dye Selection

G A Start: Define Project Needs B High Performance Required? (Vibrancy, High Fastness) A->B C Eco-Friendliness is a Priority? B->C No E Consider this compound - High Reproducibility - Excellent Fastness B->E Yes D Cost & Scalability Critical? C->D No F Consider Natural Dyes (Madder, Cochineal) - Biodegradable - Lower Toxicity C->F Yes G Evaluate Natural Dyes - Performance may be sufficient - Higher consumer appeal D->G No H Evaluate this compound - Lower material cost - Established supply chain D->H Yes I Final Selection: Balance Performance, Sustainability & Cost E->I F->I G->I H->I

References

A Spectroscopic Comparison of Acid Red Dyes: Unveiling Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of Acid Red 111 and its analogues, Acid Red 27 and Acid Red 88, is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of their performance based on available data and outlines the experimental protocols for such analyses.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for Acid Red 27 and Acid Red 88. This data provides a basis for understanding the photophysical behavior of this class of dyes.

DyeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Absorption Maximum (λmax)Molar Absorptivity (ε)Solvent
This compound 6358-57-2[1][2][3][4][5]C37H28N4Na2O10S3[1][4]830.82[1][4]Data not availableData not availableData not available
Acid Red 27 915-67-3C20H11N2Na3O10S3604.47520 nm4.3 x 10^4 M⁻¹cm⁻¹Water
Acid Red 88 1658-56-6C20H13N2NaO4S400.38505 nm2.5 x 10^4 M⁻¹cm⁻¹Water

Note: The data for Acid Red 27 and Acid Red 88 are sourced from publicly available databases and may vary depending on the experimental conditions.

Experimental Protocols

The following are generalized protocols for obtaining UV-Visible absorption and fluorescence spectra of azo dyes. These methods can be adapted for the specific analysis of this compound and its analogues.

1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a dye absorbs light and to quantify its molar absorptivity.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the dye (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, ethanol, or methanol).

    • From the stock solution, prepare a series of dilutions of known concentrations in the same solvent.

  • Measurement:

    • Record the absorption spectra of the solvent (as a blank) and the dye solutions over a specific wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the absorbance value at λmax and the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε).

2. Fluorescence Spectroscopy

This method measures the emission of light from a dye after it has absorbed light. It is used to determine the excitation and emission wavelengths, as well as the fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation:

    • Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of <0.1 at the excitation wavelength).

  • Measurement:

    • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum will show the wavelengths of light that are most effective at exciting the dye.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission wavelengths. This will produce the fluorescence emission spectrum.

    • Quantum Yield Determination (Relative Method): Compare the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield of the sample can be calculated using the following equation:

      Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

      where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Acid Red dyes.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Dye Acid Red Dye Stock Stock Solution Dye->Stock Solvent Solvent Solvent->Stock Dilutions Serial Dilutions Stock->Dilutions UVVis UV-Vis Spectrophotometer Dilutions->UVVis Measure Absorbance Fluorometer Spectrofluorometer Dilutions->Fluorometer Measure Fluorescence AbsSpectrum Absorption Spectrum (λmax, ε) UVVis->AbsSpectrum ExEmSpectra Excitation & Emission Spectra Fluorometer->ExEmSpectra QY Quantum Yield (Φf) ExEmSpectra->QY

References

Assessing the Binding Affinity of Acid Red 111 to Protein Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the binding affinity of the azo dye Acid Red 111 to various protein substrates. Due to a lack of publicly available quantitative binding data specifically for this compound, this document leverages experimental data from structurally similar azo dyes to provide a comprehensive overview of potential interaction mechanisms, binding affinities, and the experimental protocols required for their determination. The primary protein substrates discussed are serum albumins (Human Serum Albumin and Bovine Serum Albumin) and collagen, which are frequently studied in the context of dye-protein interactions.

Comparative Analysis of Binding Affinity

The binding of small molecules like this compound to proteins is a critical aspect of understanding their biological activity, potential toxicity, and pharmacokinetic profiles. The affinity of these interactions is typically quantified by the association constant (Ka) or the dissociation constant (Kd). Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes provide further insight into the nature of the binding forces.

While specific data for this compound is not available, studies on similar azo dyes, such as C.I. Acid Red 2 and Reactive Brilliant Red, demonstrate moderate to high binding affinities for serum albumins.[1] These interactions are often spontaneous and driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces.[1][2]

The following table summarizes representative binding and thermodynamic parameters for the interaction of analogous azo dyes with serum albumin, providing a potential reference range for this compound.

DyeProtein SubstrateBinding Constant (Ka) (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Experimental Method
C.I. Acid Red 2Human Serum Albumin (HSA)2.557 x 10⁵ (at 298 K)--4.51288.38Fluorescence Spectroscopy
C.I. Acid Red 2Human Serum Albumin (HSA)2.461 x 10⁵ (at 304 K)--4.51288.38Fluorescence Spectroscopy
C.I. Acid Red 2Human Serum Albumin (HSA)2.383 x 10⁵ (at 310 K)--4.51288.38Fluorescence Spectroscopy
Reactive Brilliant RedHuman Serum Albumin (HSA)----Isothermal Titration Calorimetry, UV-Vis Spectrometry, Fluorophotometry, Circular Dichroism

Note: The data for Reactive Brilliant Red indicated a complex, multi-step binding model, and specific quantitative values for all parameters were not provided in the abstract.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the binding affinity of dyes like this compound to protein substrates.

Fluorescence Quenching Spectroscopy

This is a widely used technique to study the binding of ligands to proteins by monitoring the quenching of intrinsic protein fluorescence (primarily from tryptophan and tyrosine residues) upon ligand binding.

Objective: To determine the binding constant (Ka), the number of binding sites (n), and the quenching mechanism.

Materials:

  • Protein solution (e.g., Human Serum Albumin, 1.0 x 10⁻⁶ M in phosphate (B84403) buffer, pH 7.4)

  • Dye solution (e.g., this compound, 1.0 x 10⁻⁴ M in phosphate buffer, pH 7.4)

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Place 3.0 mL of the protein solution into a quartz cuvette.

  • Successively add small aliquots (e.g., 10 µL) of the dye solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.

  • Record the fluorescence emission spectrum of the protein (e.g., excitation at 280 nm, emission from 300 to 450 nm) at different temperatures (e.g., 298 K, 304 K, 310 K).

  • Correct the fluorescence intensity for the inner filter effect.

  • Analyze the data using the Stern-Volmer equation to determine the quenching mechanism and the binding parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding constant (Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

Materials:

  • Protein solution (e.g., Human Serum Albumin, in the sample cell)

  • Dye solution (e.g., this compound, in the injection syringe)

  • Buffer solution (for dilution and as a reference)

  • Isothermal Titration Calorimeter

Procedure:

  • Degas both the protein and dye solutions to avoid air bubbles.

  • Load the protein solution into the sample cell and the dye solution into the injection syringe.

  • Place the sample cell and a reference cell (containing buffer) into the calorimeter and allow the system to reach thermal equilibrium.

  • Perform a series of small, sequential injections of the dye solution into the protein solution.

  • Record the heat released or absorbed after each injection.

  • Integrate the heat flow peaks to obtain the heat per injection.

  • Plot the heat per mole of injectant against the molar ratio of dye to protein.

  • Fit the data to a suitable binding model to extract the thermodynamic parameters.

Visualizations

The following diagrams illustrate the experimental workflow for assessing dye-protein binding affinity and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Protein Protein Solution (e.g., HSA, Collagen) Fluorescence Fluorescence Spectroscopy Protein->Fluorescence ITC Isothermal Titration Calorimetry Protein->ITC Dye This compound Solution Dye->Fluorescence Dye->ITC Buffer Buffer Preparation (e.g., PBS pH 7.4) Quenching Fluorescence Quenching Analysis Fluorescence->Quenching Thermo Thermodynamic Analysis ITC->Thermo BindingParams Determination of Ka, Kd, n, ΔH, ΔS Quenching->BindingParams Thermo->BindingParams

Caption: Experimental workflow for determining the binding affinity of this compound to protein substrates.

signaling_pathway AR111 This compound Receptor Cell Surface Receptor AR111->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway potentially modulated by this compound binding to a cell surface receptor.

References

Comparative analysis of the toxicological profiles of various acid dyes.

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the toxicological profiles of several common acid dyes for researchers, scientists, and drug development professionals. The information presented is a synthesis of available data from various toxicological studies, intended to provide an objective comparison supported by experimental data.

Data Summary

The following table summarizes key toxicological data for a selection of acid dyes. The data includes acute oral toxicity (LD50), aquatic toxicity (LC50), and in vitro cytotoxicity (IC50).

Dye NameCAS NumberChemical ClassAcute Oral LD50 (mg/kg, rat)Aquatic Toxicity LC50 (µg/mL, zebrafish)In Vitro Cytotoxicity IC50 (µg/mL, HaCaT cells)Skin/Eye Irritation
Acid Orange 7 633-96-5Azo3,830[1][2]>56 - <100 (96h)[1][2]Not AvailableIrritant[3]
Acid Yellow 36 587-98-4Azo5,000[1]Not AvailableNot AvailableIrritant[3]
Acid Red 26 3761-53-3AzoNot Available2,500 - 2,800[4][5]Not AvailableIrritant[3]
Acid Black 1 1064-48-8AzoNot AvailableNot AvailableNot AvailableSkin and eye irritant[6][7]
Tartrazine (FD&C Yellow 5) 1934-21-0Azo (Food Dye)>6,250 - 11,250[4][8]Not AvailableNot AvailableGenerally considered non-irritating
Carmoisine (Food Red 3) 3567-69-9Azo (Food Dye)4,166 (mice) / 13,370 (rat)[8]Not AvailableNot AvailableGenerally considered non-irritating
Representative Yellow Reactive Dye Not specifiedMono-chlorotriazinylNot ApplicableNot Applicable237[9]Not specified
Representative Red Reactive Dye Not specifiedMono-chlorotriazinylNot ApplicableNot Applicable155[9][10]Not specified
Representative Blue Reactive Dye Not specifiedMono-chlorotriazinylNot ApplicableNot Applicable278[9]Not specified

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

  • Animal Model: Typically, Wistar female rats are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions. Feed is withheld for at least 16 hours before administration of the test substance, while water remains available.

  • Dose Administration: The test substance is administered orally via gavage as a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure: The test proceeds in a stepwise manner using three animals per step. The outcome of the first step (mortality or survival) determines the next dose level. If no mortality occurs at the starting dose, a higher dose is used in the next step. If mortality is observed, a lower dose is used.

  • Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily for 14 days. Body weight is recorded on days 0, 7, and 14.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels. A precise LD50 value can be determined if at least two doses result in mortality between 0% and 100%.

  • Necropsy: All surviving animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cell lines such as HepG2 (liver carcinoma) or HaCaT (keratinocytes) are cultured in an appropriate medium until they reach the exponential growth phase.

  • Cell Seeding: Cells are detached, counted, and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated to allow for attachment.

  • Treatment: The cells are exposed to various concentrations of the acid dye dissolved in the culture medium. A control group with untreated cells is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the dye that inhibits cell growth by 50%, is calculated from the dose-response curve.

Acute Dermal and Eye Irritation (OECD 404 & 405)

These tests evaluate the potential of a substance to cause skin and eye irritation or corrosion.

  • Acute Dermal Irritation/Corrosion (OECD 404):

    • Animal Model: Albino rabbits are typically used.

    • Application: A single dose of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin and covered with a gauze patch for 4 hours.

    • Observation: Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess reversibility.[11][12][13]

    • Scoring: The severity of the skin reaction is graded on a numerical scale to determine the primary irritation index.[5][14][15]

  • Acute Eye Irritation/Corrosion (OECD 405):

    • Animal Model: Albino rabbits are the preferred species.

    • Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[13][16][17][18]

    • Observation: Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are observed and scored at 1, 24, 48, and 72 hours after application.[13][16][17][18] The observation period can extend up to 21 days to assess reversibility.[8]

    • Scoring: The severity of the ocular lesions is graded to classify the substance's irritation potential.[8][19]

Visualizations

Dye-Induced Oxidative Stress Signaling Pathway

Many toxic substances, including some dyes, can induce oxidative stress in cells. This diagram illustrates the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.

Caption: Keap1-Nrf2 signaling pathway activated by dye-induced oxidative stress.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

This workflow outlines the key steps involved in assessing the cytotoxicity of acid dyes using the MTT assay.

MTT_Assay_Workflow start Start cell_culture Culture Human Cells (e.g., HepG2, HaCaT) start->cell_culture seed_plate Seed Cells into 96-well Plate cell_culture->seed_plate add_dye Add Various Concentrations of Acid Dye seed_plate->add_dye incubate_dye Incubate for 24-72 hours add_dye->incubate_dye add_mtt Add MTT Reagent incubate_dye->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (500-600 nm) solubilize->read_absorbance analyze Calculate Cell Viability and IC50 Value read_absorbance->analyze end End analyze->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Experimental Workflow: Acute Oral Toxicity (OECD 423)

This logical diagram illustrates the decision-making process in the OECD 423 acute oral toxicity test.

OECD_423_Workflow start Start with Initial Dose Level dose_animals Dose 3 Animals start->dose_animals observe Observe for 14 Days (Mortality & Clinical Signs) dose_animals->observe decision Mortality Observed? observe->decision decrease_dose Decrease Dose Level and Repeat decision->decrease_dose Yes increase_dose Increase Dose Level and Repeat decision->increase_dose No classify Classify Substance Toxicity decision->classify Sufficient data for classification decrease_dose->dose_animals increase_dose->dose_animals end End classify->end

Caption: Decision-making workflow for the OECD 423 acute oral toxicity test.

References

A Comparative Guide to Replicating Historical Textile Dyeing: Acid Red 111 vs. Historical Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acid Red 111 with two historically significant natural red dyes, Cochineal and Madder, for the purpose of replicating historical textile dyeing experiments. The following sections detail the chemical principles, experimental protocols, and performance data to assist researchers in making informed decisions for their studies.

Introduction to Red Dyes in Textile History

Historically, red dyes were highly prized and sourced from various natural materials, with Cochineal and Madder being among the most prominent.[1] Cochineal, derived from the Dactylopius coccus insect, produces a vibrant range of red to purple hues.[2] Madder root (Rubia tinctorum) has been used for millennia to create a variety of red shades, from orange-red to deep crimson.[2][3] The advent of synthetic dyes in the 19th century introduced a new era of color consistency and fastness, with acid dyes becoming a staple for protein fibers like wool and silk. This compound is a modern synthetic acid dye known for its bright, yellowish-red color and is used for dyeing wool, silk, and nylon.[4][5][6]

Chemical Principles of Dyeing

The mechanisms by which these dyes bind to protein fibers like wool differ significantly.

This compound: As an acid dye, it forms an ionic bond with the amino groups in the protein fibers of wool. In an acidic dyebath, the amino groups (-NH2) of the wool fiber become protonated (-NH3+), creating positively charged sites. The anionic sulfonic acid groups (-SO3-) of the this compound molecule are then attracted to these sites, forming a strong electrostatic interaction.[4][5] Van der Waals forces and hydrogen bonds also contribute to the overall fastness of the dyeing.[5]

Cochineal and Madder (Mordant Dyes): These natural dyes are classified as mordant dyes. A mordant, typically a metal salt such as alum (aluminum potassium sulfate), is necessary to form a chemical bridge between the dye molecule and the fiber.[7] The mordant is first applied to the wool, where the metal ions form complexes with the fiber's functional groups. The dye molecules then chelate with the metal ions, creating a stable, insoluble pigment within the fiber structure.[7][8] This dye-mordant-fiber complex is responsible for the final color and its fastness properties.[7]

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound, Cochineal, and Madder based on typical dyeing results.

Table 1: General Properties and Application

PropertyThis compoundCochinealMadder
Dye Type Synthetic Acid Dye[4][5]Natural Mordant Dye[2]Natural Mordant Dye[2]
Chemical Class Double Azo[6]Anthraquinone[8]Anthraquinone[9]
Typical Fiber Wool, Silk, Nylon[4][5]Wool, Silk[2]Wool, Silk[2]
Color Bright, Yellowish-Red[5]Crimson, Scarlet, Purple[2]Orange-Red to Deep Red[2]
Mordant Required NoYes (e.g., Alum, Tin, Iron)[7]Yes (e.g., Alum, Iron)[9]

Table 2: Fastness Properties on Wool

Fastness PropertyThis compoundCochinealMadder
Lightfastness (ISO 105-B02) 5 (Good)[6]4-5 (Moderate to Good)4-5 (Moderate to Good)
Washfastness (ISO 105-C06) 4-5 (Good to Excellent)[6]3-4 (Moderate to Good)4 (Good)
Perspiration Fastness (ISO 105-E04) 4-5 (Good to Excellent)[6]3-4 (Moderate to Good)4 (Good)
Rubbing Fastness (ISO 105-X12) 5 (Excellent - Dry), 4-5 (Good to Excellent - Wet)[10]4 (Good)4 (Good)

Experimental Protocols

Detailed methodologies for dyeing 100g of scoured wool yarn are provided below. For accurate comparative studies, it is recommended to use a consistent water source and calibrated equipment.

Protocol 1: Dyeing with this compound

Materials:

  • 100g scoured wool yarn

  • 1g this compound dye powder

  • 10g Glauber's salt (sodium sulfate)

  • 5ml Acetic acid (or to achieve pH 4.5-5.5)

  • Distilled water

  • Dyeing vessel (e.g., stainless steel pot)

  • Heating source and thermometer

Procedure:

  • Prepare the Dyebath: Dissolve the this compound dye powder in a small amount of hot water and add it to the dye pot containing 2-3 liters of lukewarm water (liquor ratio 20:1 to 30:1).

  • Add the Glauber's salt and stir until dissolved.

  • Add the acetic acid to adjust the pH of the dyebath to 4.5-5.5.

  • Introduce the Wool: Thoroughly wet the scoured wool yarn and add it to the dyebath.

  • Dyeing Process: Gradually raise the temperature of the dyebath to 90-98°C over 30-45 minutes.

  • Maintain this temperature for 45-60 minutes, stirring gently every 15 minutes to ensure even dyeing.[11][12]

  • Cooling and Rinsing: Allow the dyebath to cool gradually. Once cool enough to handle, remove the yarn and rinse with lukewarm water until the water runs clear.

  • Drying: Gently squeeze out excess water and air dry away from direct sunlight.

Protocol 2: Dyeing with Cochineal

Materials:

  • 100g scoured wool yarn

  • 10g Alum (aluminum potassium sulfate) - for mordanting

  • 5g Cream of Tartar - for mordanting

  • 5-10g ground Cochineal

  • Distilled water

  • Separate pots for mordanting and dyeing

Procedure:

  • Mordanting:

    • Dissolve the alum and cream of tartar in a pot with enough water to cover the yarn.

    • Add the wet, scoured wool yarn and slowly heat to 82-88°C.

    • Hold at this temperature for one hour, then allow to cool in the mordant bath.[13]

    • Rinse the mordanted yarn gently.

  • Prepare the Dyebath:

    • Enclose the ground cochineal in a muslin bag or cheesecloth.

    • Add the cochineal bag to the dye pot with 2-3 liters of water and simmer for 30-60 minutes to extract the color.[13]

  • Dyeing Process:

    • Add the wet, mordanted wool to the dyebath.

    • Slowly heat the dyebath to 82-88°C and maintain this temperature for one hour, stirring gently.[13]

    • For a brighter scarlet, a small amount of tin (stannous chloride) can be added towards the end of the dyeing process.[14]

  • Cooling and Rinsing: Allow the yarn to cool in the dyebath. Remove and rinse with lukewarm water until the water runs clear.

  • Drying: Gently squeeze out excess water and air dry.

Protocol 3: Dyeing with Madder Root

Materials:

  • 100g scoured wool yarn

  • 10g Alum (aluminum potassium sulfate) - for mordanting

  • 5g Cream of Tartar - for mordanting

  • 20-50g ground Madder root

  • Distilled water

  • Separate pots for mordanting and dyeing

Procedure:

  • Mordanting: Follow the same procedure as for Cochineal.

  • Prepare the Dyebath:

    • Add the ground madder root to the dye pot with 2-3 liters of water. For best results, allow the madder to soak overnight.

    • Slowly heat the dyebath to 65-71°C to extract the red colorants. Do not exceed 77°C , as higher temperatures will release more of the brown and yellow pigments.[13]

    • Simmer for one hour. The madder can be left loose in the pot or contained in a bag.

  • Dyeing Process:

    • Add the wet, mordanted wool to the dyebath.

    • Maintain the temperature at 65-71°C for one to two hours, stirring gently.[13]

  • Cooling and Rinsing: Allow the yarn to cool in the dyebath. Remove and rinse with lukewarm water.

  • Drying: Gently squeeze out excess water and air dry.

Quantitative Analysis: Spectrophotometry

To quantitatively compare the dye uptake of this compound, Cochineal, and Madder, spectrophotometry can be employed to measure the exhaustion of the dyebath over time.

Procedure:

  • Prepare a calibration curve for each dye by measuring the absorbance of a series of standard solutions of known concentrations using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

  • During the dyeing process, extract small, measured aliquots of the dyebath at regular intervals.

  • Dilute the aliquots as necessary to fall within the range of the calibration curve.

  • Measure the absorbance of each diluted aliquot at the predetermined λmax.

  • Use the calibration curve and the Beer-Lambert law (A = εcl) to calculate the concentration of the dye remaining in the dyebath at each time point.

  • Calculate the percentage of dye exhaustion at each interval using the following formula:

    • % Exhaustion = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Fiber Preparation cluster_mordant Mordanting (Natural Dyes) cluster_dyeing Dyeing cluster_analysis Analysis Scour Wool Scour Wool Mordant with Alum Mordant with Alum Scour Wool->Mordant with Alum For Natural Dyes This compound This compound Scour Wool->this compound Cochineal Cochineal Mordant with Alum->Cochineal Madder Madder Mordant with Alum->Madder Spectrophotometry Spectrophotometry This compound->Spectrophotometry Colorfastness Testing Colorfastness Testing This compound->Colorfastness Testing Cochineal->Spectrophotometry Cochineal->Colorfastness Testing Madder->Spectrophotometry Madder->Colorfastness Testing

Caption: Experimental workflow for comparative dyeing analysis.

Dye-Fiber Interaction Logic

dye_fiber_interaction Wool Fiber Wool Fiber Mordant (Alum) Mordant (Alum) Wool Fiber->Mordant (Alum) Complexation Dyed Fiber (Acid) Dyed Fiber (Acid) Wool Fiber->Dyed Fiber (Acid) Ionic Bonding (Acidic pH) This compound This compound This compound->Dyed Fiber (Acid) Natural Dye Natural Dye Dyed Fiber (Natural) Dyed Fiber (Natural) Natural Dye->Dyed Fiber (Natural) Mordant (Alum)->Dyed Fiber (Natural) Chelation

Caption: Simplified logic of dye-fiber interactions.

References

Safety Operating Guide

Proper Disposal of Acid Red 111: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of Acid Red 111, an azo dye commonly used in laboratory settings. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The primary and most recommended method of disposal is to collect all this compound waste for pickup by a licensed hazardous waste contractor. In-lab neutralization is a potential alternative for aqueous solutions, but it requires strict adherence to safety protocols and explicit approval from your institution's Environmental Health and Safety (EHS) department.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.

Primary Disposal Method: Hazardous Waste Collection

This is the safest and most universally compliant method for disposing of all forms of this compound waste.

Step-by-Step Procedure:

  • Containerization:

    • Solid Waste: Collect dry this compound powder, contaminated weighing paper, and other solid materials in a dedicated, sealed, and chemical-resistant container.

    • Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, leak-proof, and chemical-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (6358-57-2).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • Arrange for pickup by your institution's licensed hazardous waste disposal service.

Alternative Disposal Method: In-Lab Neutralization of Aqueous Solutions

This procedure should only be performed after receiving explicit approval from your institution's EHS department. It is intended for dilute aqueous solutions of this compound that do not contain other hazardous materials, such as heavy metals.

Experimental Protocol: Neutralization of Aqueous this compound

Objective: To adjust the pH of an aqueous solution of this compound to a neutral range, rendering it suitable for drain disposal as per institutional guidelines.

Materials:

  • Aqueous solution of this compound

  • Dilute basic solution (e.g., 5% sodium bicarbonate or 0.1 M sodium hydroxide)

  • Calibrated pH meter or pH test strips

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation:

    • Perform the entire procedure in a chemical fume hood.

    • If the this compound solution is concentrated, dilute it with cold water.

  • Neutralization:

    • Place the beaker containing the this compound solution on a stir plate and begin gentle stirring.

    • Slowly add the dilute basic solution dropwise to the stirring dye solution.[1]

  • pH Monitoring:

    • Periodically, cease the addition of the base and measure the pH of the solution using a calibrated pH meter or pH test strips.[1]

  • Endpoint:

    • Continue the gradual addition of the base until the pH of the solution is stable within the neutral range specified by your institution (typically between 5.5 and 9.5).[1]

  • Final Disposal:

    • Once the desired pH is achieved and stable, the neutralized solution may be disposed of down the sanitary sewer by flushing with a large volume of cold water (a dilution of at least 20 parts water to 1 part neutralized solution is often recommended).[1][2]

Quantitative Data for Disposal

ParameterGuidelineSource
pH for Neutralization 5.5 - 9.5[1]
Water Dilution for Drain Disposal At least 20 parts water to 1 part solution[1][2]

Disposal Decision Workflow

AcidRed111_Disposal start Start: this compound Waste Generated assess_form Assess Waste Form (Solid or Aqueous?) start->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid aqueous_waste Aqueous Solution assess_form->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid end End: Proper Disposal Complete collect_solid->end check_policy Consult Institutional EHS Policy for Neutralization Approval aqueous_waste->check_policy collect_aqueous Collect in Labeled Hazardous Waste Container check_policy->collect_aqueous No Approval neutralize Perform In-Lab Neutralization Protocol check_policy->neutralize Approval Granted collect_aqueous->end verify_ph Verify pH is within Acceptable Range (e.g., 5.5-9.5) neutralize->verify_ph verify_ph->collect_aqueous No drain_disposal Dispose Down Sanitary Sewer with Copious Water verify_ph->drain_disposal Yes drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Acid Red 111

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Acid Red 111. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and minimize risk to personnel and the environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 6358-57-2[1][2][3][4]
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃[1][2][3]
Molecular Weight 830.8 g/mol [1][2][3]
Appearance Red powder[5]
Solubility Soluble in water (25 g/L at 90°C)[2][6]
Lightfastness (AATCC) 4-6 (on a scale of 8)[5]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against dust particles and potential splashes.
Hand Protection Chemical impermeable gloves (e.g., Nitrile rubber).Prevents skin contact with the dye.
Protective Clothing Laboratory coat.Protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator should be used.Avoids inhalation of irritating dust particles.

Experimental Protocol: Weighing this compound Powder

This protocol outlines the standard operating procedure for safely weighing this compound powder to minimize exposure and contamination.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing paper or container

  • Spatula

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Ensure the analytical balance is clean, calibrated, and located in a well-ventilated area or a chemical fume hood.[7]

  • Don PPE: Put on all required personal protective equipment.

  • Tare the Container: Place the weighing paper or container on the balance pan and tare the balance to zero.[7]

  • Transfer Powder: Carefully transfer the desired amount of this compound powder onto the weighing paper or into the container using a clean spatula.[7] Perform this step slowly to avoid creating airborne dust.

  • Record Weight: Once the desired weight is achieved, record the value.

  • Cleanup: Clean the balance and the surrounding area of any residual powder. Dispose of any contaminated materials according to the disposal plan.

  • Post-Weighing: Wash hands thoroughly after handling the compound.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Response Plan:

In the event of a spill, follow the procedural workflow outlined below.

Spill_Response_Plan cluster_immediate_actions Immediate Actions cluster_ppe Personal Protection cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal A Alert others in the area B Assess the spill size and risk A->B C Don appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) B->C D Contain the spill using absorbent material C->D E For powder spills, carefully sweep or vacuum D->E Powder F For liquid spills, absorb with inert material D->F Liquid G Place spilled material and absorbents into a labeled, sealable container E->G F->G H Decontaminate the spill area with soap and water G->H I Dispose of waste according to institutional and local regulations H->I

Caption: Workflow for handling an this compound spill.

Disposal Plan:

  • Unused Material: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials contaminated with this compound, such as PPE, weighing paper, and spill absorbents, should also be collected in a sealed container, labeled as hazardous waste, and disposed of through an approved chemical waste program.

  • Solutions: For waste solutions of acid dyes, it is recommended to neutralize the solution before disposal.[8] Add a base such as sodium bicarbonate (baking soda) gradually while monitoring the pH until it is neutral (pH 7).[7] Once neutralized, it can be disposed of down the drain with plenty of water, subject to local regulations.[8]

First-Aid Measures

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.